Nebularine
Description
Purine nucleoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Phellinus igniarius, Medicago sativa, and other organisms with data available.
structure
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXACSTFXYYMV-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015580 | |
| Record name | Nebularine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-33-4 | |
| Record name | Nebularine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebularine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nebularine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebularine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-β-D-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEBULARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nebularine: A Multifaceted Purine Nucleoside Analog with Potent Anti-proliferative and Anti-viral Activity
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog isolated from the mushroom Lepista nebularis. It exhibits a broad spectrum of biological activities, including potent antitumor, antiviral, and cytotoxic effects. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its enzymatic inhibition, interference with nucleic acid synthesis, and induction of cellular apoptosis and cell cycle arrest. Detailed experimental protocols and quantitative data are provided to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its biological effects through several key mechanisms, primarily centered around its structural similarity to adenosine (B11128). Following cellular uptake, this compound can be phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms, which are the active moieties responsible for many of its cytotoxic effects.
Inhibition of Key Enzymes in Purine Metabolism
A primary mode of action of this compound is the competitive inhibition of enzymes involved in purine metabolism.
-
Adenosine Deaminase (ADA): this compound is a known competitive inhibitor of adenosine deaminase, an enzyme crucial for the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1] Inhibition of ADA leads to an accumulation of adenosine and deoxyadenosine, which can have various downstream effects, including cytotoxicity, particularly in lymphoid cells. This compound has a reported inhibition constant (Ki) of 16 µM for adenosine deaminase.[2]
-
Xanthine (B1682287) Oxidase: this compound also acts as a competitive inhibitor of xanthine oxidase.[1] This enzyme is responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Inhibition of xanthine oxidase can disrupt purine catabolism.
Interference with Nucleic Acid Synthesis
Following its conversion to this compound triphosphate, the molecule acts as an ATP analog and competitively inhibits RNA synthesis.[3]
-
Inhibition of RNA Polymerase: this compound triphosphate competitively inhibits the incorporation of ATP into the growing RNA chain by RNA polymerase.[3] This leads to a potent suppression of RNA synthesis, with ribosomal RNA being the most affected component.[3] The disruption of RNA synthesis subsequently halts protein production and leads to cell death.
-
Inhibition of DNA Synthesis: The profound inhibition of RNA synthesis by this compound ultimately leads to the secondary inhibition of DNA synthesis, contributing significantly to its anticancer properties.[3]
Antiviral Activity
This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus 1 (HSV-1), with a reported IC50 of 0.6 µM in Vero cells.[2] This activity is attributed to the inhibition of viral DNA synthesis. As a purine nucleoside analog, it is proposed that a phosphorylated form of this compound acts as a competitive inhibitor of the HSV DNA polymerase.[1][4]
Cellular Effects
The enzymatic inhibition and disruption of nucleic acid synthesis by this compound culminate in profound cellular consequences, including the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
While the precise signaling cascade initiated by this compound is not fully elucidated, its action as a purine nucleoside analog suggests the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death. The key players in this pathway are the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and initiator caspases such as caspase-9.
Cell Cycle Arrest
Purine and pyrimidine (B1678525) analogs are known to induce cell cycle arrest.[5] It is hypothesized that by interfering with DNA and RNA synthesis, this compound triggers cell cycle checkpoints, leading to an arrest, likely in the G1 phase. This arrest would be mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound.
| Enzyme Inhibition | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| This compound | Adenosine Deaminase | 16 µM[2] | Competitive[1] |
| This compound | Xanthine Oxidase | Not Reported | Competitive[1] |
| This compound Monophosphate | Herpes Simplex Virus DNA Polymerase | Not Reported | Competitive[4] |
| This compound Triphosphate | E. coli RNA Polymerase | Not Reported | Competitive with ATP[3] |
| Cellular Activity | Cell Line | Parameter | Value |
| Antiviral Activity | Vero | IC50 (HSV-1) | 0.6 µM[2] |
| Cytotoxicity | COS-7 | Cytotoxic at | 10, 100 µM[2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Experimental Protocols
Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard spectrophotometric methods for measuring ADA activity.
Materials:
-
Adenosine Deaminase (e.g., from calf intestine)
-
Adenosine
-
This compound
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 265 nm
Procedure:
-
Prepare a stock solution of adenosine in potassium phosphate buffer.
-
Prepare various concentrations of this compound in the same buffer.
-
In a quartz cuvette, mix the potassium phosphate buffer, adenosine solution, and the desired concentration of this compound.
-
Initiate the reaction by adding a standardized amount of adenosine deaminase to the cuvette.
-
Immediately monitor the decrease in absorbance at 265 nm over time. The rate of decrease is proportional to the ADA activity.
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is a standard method for assessing xanthine oxidase inhibitory activity.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare various concentrations of this compound in the same buffer.
-
In a cuvette, mix the phosphate buffer, xanthine solution, and the desired concentration of this compound.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a standardized amount of xanthine oxidase.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the rate of uric acid formation for each inhibitor concentration.
-
Determine the IC50 and/or Ki values from the dose-response curves and kinetic plots.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)
This protocol measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
³H-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Pulse-label the cells by adding ³H-thymidine to the culture medium for a short duration (e.g., 1-2 hours).
-
Wash the cells to remove unincorporated ³H-thymidine.
-
Precipitate the DNA by adding cold TCA.
-
Wash the precipitate to remove any remaining unincorporated label.
-
Lyse the cells and transfer the lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the effect of this compound on DNA synthesis by comparing the counts per minute (CPM) of treated cells to untreated controls.
Conclusion
This compound is a potent purine nucleoside analog with a complex mechanism of action that involves the inhibition of key metabolic enzymes, disruption of nucleic acid synthesis, and induction of programmed cell death and cell cycle arrest. Its broad-spectrum activity against cancer cells and viruses makes it an intriguing candidate for further therapeutic development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full potential of this promising natural product. Further investigation into the specific signaling pathways activated by this compound will be crucial for optimizing its therapeutic applications and for the design of novel, more targeted analogs.
References
- 1. Synthesis of New this compound Analogues and Their Inhibitory Activity against Adenosine Deaminase [jstage.jst.go.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of herpes simplex virus DNA polymerase by purine ribonucleoside monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G1 arrest by down-regulation of cyclin D3 in T cell hybridomas - PMC [pmc.ncbi.nlm.nih.gov]
Nebularine from Clitocybe nebularis: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine, a purine (B94841) ribonucleoside first identified in the clouded agaric mushroom, Clitocybe nebularis, has garnered significant interest within the scientific community for its potent cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities, including quantitative data on its cytotoxicity and enzyme inhibition. Furthermore, this document illustrates the key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Characterization
This compound (9-β-D-ribofuranosyl-9H-purine) was the first biologically active compound to be isolated and identified from the fruiting bodies of Clitocybe nebularis (Batsch) P. Kumm.[1][2] Initially, it was recognized for its bacteriostatic activity, particularly against various mycobacteria, including Mycobacterium phlei, M. avium, and M. tuberculosis, as well as Brucella abortus.[3][4][5] This discovery paved the way for further investigations into the diverse pharmacological potential of this unique nucleoside analog. Beyond its antibacterial effects, this compound has demonstrated antifungal, plant cytotoxic, and significant antiproliferative activities against cancer cell lines.[1][5][6]
Experimental Protocols: Isolation and Purification of this compound
The following protocols are based on established methodologies for the extraction and purification of this compound from the fresh fruiting bodies of Clitocybe nebularis.
Extraction
-
Maceration : Fresh fruiting bodies of C. nebularis (20 kg) are minced into small pieces and subjected to extraction with 70% aqueous methanol (B129727) (MeOH) at room temperature for 48 hours.[4]
-
Solvent Removal : The methanol is subsequently removed from the extract under reduced pressure to yield a concentrated aqueous solution.[4]
Solvent Partitioning
The concentrated aqueous extract is sequentially partitioned to separate compounds based on their polarity:
-
Ethyl Acetate (B1210297) Partition : The aqueous solution is first partitioned against ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.[4]
-
Butyl Alcohol Partition : The remaining aqueous layer is then partitioned against butyl alcohol.[4]
Chromatographic Purification
The ethyl acetate-soluble portion, which contains this compound, is concentrated in vacuo and subjected to a multi-step chromatographic purification process.
-
Silica (B1680970) Gel Column Chromatography :
-
Stationary Phase : Silica gel.
-
Elution : A gradient of increasing methanol (MeOH) in chloroform (B151607) (CHCl₃) is used to elute the compounds.[4] The fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Size-Exclusion Chromatography :
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : 50% aqueous MeOH is used for elution to further purify the this compound-containing fractions.[7]
-
-
Reversed-Phase Thin-Layer Chromatography (RP-TLC) :
-
Stationary Phase : C18-bonded silica gel.
-
Mobile Phase : A mobile phase of 40% aqueous MeOH is utilized for the final purification step, yielding pure this compound.[7]
-
Structural Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H and ¹³C NMR : The spectral data for this compound are consistent with a purine nucleoside structure composed of a purine base and a ribose sugar moiety.[4][5]
-
¹³C NMR (in CD₃OD) : Signals for five aromatic carbons (δ 153.2, 152.3, 149.1, 147.2, and 135.7), four oxygenated methine carbons (δ 90.5, 87.6, 75.8, and 72.1), and one methylene (B1212753) carbon (δ 62.9) are characteristic.[5]
-
-
Mass Spectrometry : Provides the molecular weight and fragmentation pattern, confirming the identity of the compound.
Quantitative Data
The following tables summarize the quantitative data related to the yield and biological activity of this compound.
| Parameter | Value | Source Organism | Reference |
| Yield | 25 mg | Clitocybe nebularis (from 20 kg fresh fruiting bodies) | [7] |
Table 1: Yield of this compound from Clitocybe nebularis
| Cell Line | IC₅₀ (µM) | Cell Type | Reference |
| K562 | 1.8 | Human chronic myelogenous leukemia | [1] |
| CEM | 2.1 | Human T-cell lymphoblast-like | [1] |
| MCF-7 | 2.3 | Human breast adenocarcinoma | [1] |
| BY-2 | 20 | Tobacco | [1] |
Table 2: Cytotoxic Activity of this compound
| Enzyme | Inhibition Constant (Kᵢ) | Mechanism | Reference |
| Adenosine (B11128) Deaminase | 16 µM | Competitive |
Table 3: Enzyme Inhibition by this compound
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily stemming from its structural similarity to adenosine.
Cytotoxicity and Anticancer Activity
This compound demonstrates potent cytotoxic effects against various cancer cell lines.[1] This activity is attributed to its ability to interfere with fundamental cellular processes. As a nucleoside analog, this compound is phosphorylated within cells to its triphosphate derivative.[8] This triphosphate form acts as a competitive inhibitor of ATP, thereby inhibiting both DNA and RNA synthesis, which ultimately leads to cell death.[8]
Enzyme Inhibition
A key mechanism of action for this compound is the inhibition of adenosine deaminase.[9] This enzyme is crucial for purine metabolism, catalyzing the deamination of adenosine to inosine. By inhibiting adenosine deaminase, this compound can disrupt cellular adenosine levels, leading to downstream effects on signaling pathways that regulate cell growth and proliferation.
Antimicrobial Activity
This compound shows moderate antifungal activity against the plant pathogenic fungus Magnaporthe grisea and the human pathogenic fungus Trichophyton mentagrophytes.[2][4] Its antibacterial properties, particularly against mycobacteria, were among its first described biological activities.[3][4]
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound in Clitocybe nebularis
The biosynthesis of this compound in C. nebularis proceeds via the enzymatic modification of adenosine. This pathway involves the deamination of adenosine, resulting in the release of hydroxylamine.[10]
Caption: Biosynthesis of this compound from Adenosine.
Experimental Workflow for Isolation and Purification
The overall workflow for isolating this compound from C. nebularis involves a series of extraction and chromatographic steps.
Caption: Workflow for this compound Isolation.
Proposed Cytotoxicity Signaling Pathway
The cytotoxic effects of this compound are mediated through the inhibition of crucial cellular processes. The following diagram illustrates the proposed signaling cascade.
Caption: this compound's Cytotoxicity Mechanism.
Conclusion
This compound, a naturally occurring purine ribonucleoside from Clitocybe nebularis, continues to be a compound of significant scientific interest. Its potent cytotoxic and antimicrobial activities, coupled with its well-characterized mechanisms of action involving the inhibition of DNA/RNA synthesis and adenosine deaminase, make it a compelling candidate for further investigation in drug development programs. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine deaminase inhibition suppresses progression of 4T1 murine breast cancer by adenosine receptor‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of purine riboside on nucleic acid synthesis in ascites cells [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of adenosine deaminase activity results in cytotoxicity to T lymphoblasts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nebularine as an Inhibitor of DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog with established cytotoxic, antiviral, and antiparasitic properties. Its mechanism of action as an inhibitor of DNA and RNA synthesis is of significant interest in drug development. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mechanism involves the intracellular phosphorylation of this compound to its triphosphate derivative, which then acts as a competitive inhibitor of ATP in nucleic acid synthesis.
Mechanism of Action
This compound exerts its inhibitory effects on DNA and RNA synthesis through a multi-step intracellular process. As an adenosine (B11128) analog, it is recognized by cellular enzymes involved in purine metabolism, leading to the formation of a fraudulent nucleotide that disrupts normal cellular processes.
Cellular Uptake and Metabolic Activation
This compound enters the cell, likely through nucleoside transporters.[1] Once inside the cell, it is extensively phosphorylated to its active triphosphate form, this compound triphosphate (NTP).[2] This phosphorylation is a critical step for its cytotoxic activity and is initiated by adenosine kinase (ADK), which converts this compound to this compound monophosphate (NMP). Subsequent phosphorylation to this compound diphosphate (B83284) (NDP) and then to NTP is carried out by other cellular nucleoside kinases.[3][4]
Metabolic activation of this compound.
Inhibition of RNA Synthesis
Inhibition of DNA Synthesis
This compound also strongly inhibits DNA synthesis in cancer cells.[2] The mechanism is presumed to be analogous to the inhibition of RNA synthesis, with this compound triphosphate acting as a competitive inhibitor of dATP for DNA polymerases. Studies on deoxythis compound, the deoxyribose form of this compound, in E. coli have shown that it has the template characteristics of adenine (B156593) and does not block DNA replication, suggesting that if incorporated, it would pair with thymine.[5] However, it is not definitively known if this compound itself, once converted to its deoxyribonucleotide triphosphate form, is incorporated into mammalian DNA. The primary inhibitory effect is likely due to the competition with dATP, leading to a halt in DNA replication.
Inhibition of RNA and DNA Polymerases.
Quantitative Data
Cytotoxicity
This compound exhibits significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K-562 | Chronic Myelogenous Leukemia | 1.8 | [6] |
| CEM | T-cell Leukemia | 2.1 | [6] |
| MCF-7 | Breast Adenocarcinoma | 2.5 | [6] |
| 3LL | Lewis Lung Carcinoma | < 20 µg/ml | [2] |
| L1210 | Lymphocytic Leukemia | < 20 µg/ml | [2] |
Enzyme Inhibition
| Enzyme | Source | Inhibition | Concentration | Citation |
| Xanthine Oxidase | Not specified | 85% | 20 µM | [7] |
| E. coli RNA Polymerase | Escherichia coli | Competitive with ATP | Not specified | [2] |
Experimental Protocols
Calcein AM Cytotoxicity Assay
This protocol is adapted from methodologies used to determine the IC50 values of this compound.[6]
Objective: To determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Target cells (e.g., K-562, CEM, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
Calcein AM dye
-
DMSO
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Calcein AM Staining:
-
Prepare a 1 mM Calcein AM stock solution in DMSO.
-
Dilute the stock solution to a working concentration of 2 µM in PBS.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the 2 µM Calcein AM working solution to each well.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of cytoskeletal dynamics by mammalian nucleoside diphosphate kinase (NDPK) proteins [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (9-2'-deoxy-beta-D-ribofuranosylpurine) has the template characteristics of adenine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Spectroscopic and Structural Elucidation of Nebularine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog with significant biological activities, including antitumor, antiviral, and antifungal properties. A thorough understanding of its chemical structure and spectroscopic properties is paramount for its application in drug design and development. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, along with a discussion of the key structural features revealed by each technique. Furthermore, this guide illustrates the key signaling pathways affected by this compound, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Chemical Structure
This compound is a purine ribonucleoside consisting of a purine base attached to a β-D-ribofuranose moiety via a β-N⁹-glycosidic bond.
-
Systematic Name: (2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)oxane-3,4-diol
-
Molecular Formula: C₁₀H₁₂N₄O₄[1]
-
Molecular Weight: 252.23 g/mol [1]
-
CAS Number: 550-33-4[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)oxane-3,4-diol |
| SMILES | C1=NC=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O |
| InChI | InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |
Spectroscopic Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals characteristic absorption maxima due to the electronic transitions within the purine ring.
Table 2: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Alkaline Solution (pH 13) | ~263 | Data not available |
Note: The λmax can be influenced by the solvent and pH.
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., 0.1 M NaOH for alkaline conditions)[2]
Procedure:
-
Preparation of Standard Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[3]
-
Blank Measurement: Fill a quartz cuvette with the solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.[3]
-
Sample Measurement: Rinse a clean quartz cuvette with a small amount of the this compound solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If molar absorptivity is to be calculated, ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0) and use the Beer-Lambert law (A = εcl).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides information about the functional groups present in the molecule. The spectrum will show characteristic absorption bands for O-H, N-H, C-H, C=N, and C-O bonds.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | O-H stretching | Hydroxyl groups (ribose) |
| 3300-3100 | N-H stretching | Purine ring |
| 3100-3000 | C-H stretching | Aromatic C-H (purine) |
| 3000-2850 | C-H stretching | Aliphatic C-H (ribose) |
| 1650-1550 | C=N, C=C stretching | Purine ring |
| 1250-1000 | C-O stretching | C-O bonds (ribose and ether) |
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of solid this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.
-
Grind the this compound and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrometer Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the FT-IR spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Purine) | ~8.9 | s | - |
| H-6 (Purine) | ~8.7 | s | - |
| H-8 (Purine) | ~8.5 | s | - |
| H-1' (Ribose) | ~6.0 | d | ~5-6 |
| H-2' (Ribose) | ~4.6 | t | ~5-6 |
| H-3' (Ribose) | ~4.2 | t | ~5-6 |
| H-4' (Ribose) | ~4.0 | m | - |
| H-5'a, 5'b (Ribose) | ~3.7, ~3.6 | m | - |
| 2'-OH, 3'-OH, 5'-OH | ~5.0-5.5 | br s | - |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. Actual values may vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the pulse angle (e.g., 90°), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).[5]
-
Acquire the free induction decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of protons.
-
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 5: ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) [6]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (Purine) | 152.4 |
| C-4 (Purine) | 148.9 |
| C-5 (Purine) | 124.6 |
| C-6 (Purine) | 145.7 |
| C-8 (Purine) | 142.1 |
| C-1' (Ribose) | 88.0 |
| C-2' (Ribose) | 73.5 |
| C-3' (Ribose) | 70.6 |
| C-4' (Ribose) | 85.9 |
| C-5' (Ribose) | 61.6 |
Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer with ¹³C capabilities
Procedure:
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Tune the ¹³C channel of the NMR probe.
-
Set up the proton decoupler to irradiate the entire proton frequency range.
-
-
Data Acquisition:
-
Use a standard pulse program for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[7]
-
Set the acquisition parameters, including a 30° pulse angle, an acquisition time of about 1-2 seconds, and a relaxation delay of 2 seconds.[7]
-
Acquire a larger number of scans (from hundreds to thousands) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Table 6: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (amu) | Interpretation |
| [M+H]⁺ | 253.09 | Protonated molecular ion |
| [M+Na]⁺ | 275.07 | Sodium adduct |
| [M-H]⁻ | 251.08 | Deprotonated molecular ion |
| Fragment | 133 | [Ribose - H₂O]⁺ |
| Fragment | 121 | [Purine+H]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., ESI, CI, EI).
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., ESI-TOF, Q-TOF)
-
Appropriate solvent for sample introduction (e.g., methanol, acetonitrile/water mixture)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the ionization source.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.
-
Sample Infusion: Introduce the sample solution into the ionization source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is commonly used for polar molecules like nucleosides and can be operated in positive or negative ion mode.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.[8][9]
Biological Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of key cellular processes, including nucleic acid synthesis and adenosine (B11128) metabolism.
Inhibition of DNA Synthesis
This compound, after being anabolized to its triphosphate form (Neb-TP), acts as a competitive inhibitor of adenosine triphosphate (ATP) in DNA and RNA synthesis.[10] This incorporation leads to the termination of chain elongation and ultimately apoptosis.
Inhibition of Adenosine Deaminase
This compound can act as an inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine.[11][12] By inhibiting ADA, this compound can lead to an accumulation of adenosine, which has various physiological effects.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and spectroscopic properties of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for the identification, characterization, and quantification of this important nucleoside analog. The visualization of its key signaling pathways provides a foundation for understanding its mechanism of action and for the future development of this compound-based therapeutics. Further research into the quantitative aspects of its spectroscopic properties and a more detailed elucidation of its interactions with biological targets will continue to advance its potential in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. uni-saarland.de [uni-saarland.de]
- 10. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of adenosine deaminase by azapurine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebularine as an Inhibitor of Adenosine Deaminase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of nebularine, a purine (B94841) ribonucleoside, and its role as a competitive inhibitor of adenosine (B11128) deaminase (ADA). ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. Inhibition of this enzyme has significant implications for modulating adenosine signaling, with therapeutic potential in various disease contexts. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines a representative experimental protocol for determining its inhibition constant (Ki), and visualizes the relevant biochemical pathways and experimental workflows.
Introduction to Adenosine Deaminase and this compound
Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine to inosine (B1671953) and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine.[1] This enzymatic activity is crucial for the regulation of intracellular and extracellular adenosine levels. Adenosine is an important signaling molecule that modulates a wide range of physiological processes through its interaction with specific G protein-coupled receptors.[2] Consequently, ADA plays a vital role in the development and function of the immune system, neurotransmission, and cardiovascular homeostasis.
This compound (9-β-D-ribofuranosylpurine) is a naturally occurring purine ribonucleoside analog of adenosine. Structurally, it lacks the 6-amino group present in adenosine. This modification allows it to act as an inhibitor of adenosine deaminase. Understanding the interaction between this compound and ADA is of significant interest for the development of therapeutic agents that can modulate adenosine levels for the treatment of various pathological conditions, including cancer and inflammatory disorders.
Mechanism of Action of this compound as an ADA Inhibitor
This compound functions as a competitive inhibitor of adenosine deaminase. This mode of inhibition means that this compound binds to the active site of the enzyme, the same site that the natural substrate, adenosine, binds to. By occupying the active site, this compound prevents the binding and subsequent deamination of adenosine, thereby reducing the overall catalytic activity of the enzyme.
The inhibitory action of this compound is further understood in the context of it being a transition-state analog . The enzymatic deamination of adenosine proceeds through a tetrahedral intermediate transition state.[3] this compound, when hydrated at the active site, is thought to mimic this high-energy transition state.[3] Enzymes have a high affinity for transition-state structures, and by mimicking this state, this compound binds tightly to the ADA active site, effectively blocking it.
The key steps in the proposed mechanism of ADA-catalyzed deamination and its inhibition by this compound are as follows:
-
A zinc ion (Zn²⁺) located in the active site of ADA activates a water molecule.[]
-
This activated water molecule performs a nucleophilic attack on the C6 position of the purine ring of adenosine, forming a tetrahedral intermediate.[]
-
This intermediate then collapses, leading to the elimination of an ammonia (B1221849) molecule and the formation of inosine.[]
-
This compound, lacking the 6-amino group, cannot be deaminated. Instead, its purine ring can be hydrated in the active site to form a stable structure that resembles the tetrahedral transition state of the natural substrate. This stable analog remains bound to the active site, inhibiting the enzyme.
Quantitative Inhibition Data
The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | IC50 Value | Reference |
| This compound | Not Specified | Competitive | 16 µM | N/A | --INVALID-LINK-- |
Note: N/A indicates that the data was not available in the reviewed literature.
Experimental Protocol: Determination of Ki for this compound
The following is a representative spectrophotometric method for determining the inhibition constant (Ki) of this compound for adenosine deaminase. This protocol is based on general procedures for ADA inhibition assays.
4.1. Principle
The activity of adenosine deaminase is monitored by measuring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine. In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) for the substrate will increase, while the maximum velocity (Vmax) remains unchanged. By measuring the reaction rates at various substrate and inhibitor concentrations, the Ki value can be determined using a Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.
4.2. Materials and Reagents
-
Adenosine Deaminase (e.g., from calf spleen)
-
Adenosine (substrate)
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of UV absorbance measurements
-
Quartz cuvettes
4.3. Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of adenosine in potassium phosphate buffer.
-
Prepare a stock solution of this compound in potassium phosphate buffer.
-
Prepare a stock solution of adenosine deaminase in potassium phosphate buffer. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes, each containing a final volume of 1 mL.
-
Each reaction should contain potassium phosphate buffer, a fixed concentration of adenosine deaminase, and varying concentrations of adenosine.
-
To determine the effect of the inhibitor, prepare parallel sets of reactions containing different fixed concentrations of this compound.
-
Include a control set with no inhibitor.
-
-
Kinetic Measurement:
-
Equilibrate the cuvettes containing the buffer, substrate, and inhibitor (if applicable) at a constant temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding the adenosine deaminase solution and mix quickly.
-
Monitor the decrease in absorbance at 265 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction. The change in absorbance per minute is proportional to the reaction rate.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the Ki value, the data can be analyzed in several ways:
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S]. For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.
-
Dixon Plot: Plot 1/v₀ versus the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where -[I] = Ki.
-
Non-linear Regression: Fit the data directly to the Michaelis-Menten equation for competitive inhibition: v₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])
-
-
Visualizations
Signaling Pathway: Purine Salvage and Impact of this compound
Caption: Impact of this compound on the Purine Salvage Pathway and Adenosine Signaling.
Experimental Workflow: ADA Inhibition Assay
Caption: Workflow for determining the inhibition constant (Ki) of an ADA inhibitor.
Logical Relationship: Competitive Inhibition
Caption: Schematic of competitive inhibition of an enzyme by an inhibitor.
Conclusion
This compound serves as a valuable tool for researchers studying the purine salvage pathway and adenosine signaling due to its role as a competitive inhibitor of adenosine deaminase. With a reported Ki of 16 µM, it offers a moderately potent means to modulate ADA activity. The mechanism of action, believed to involve the formation of a transition-state analog within the enzyme's active site, highlights a key strategy in rational drug design. The experimental protocols and visualizations provided in this guide offer a framework for the quantitative assessment of this compound and other potential ADA inhibitors, facilitating further research and development in this critical area of pharmacology.
References
The Structure-Activity Relationship of Nebularine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine, a purine (B94841) ribonucleoside antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities, including potent cytotoxic, antimicrobial, and antiviral properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogues. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction
This compound, 9-(β-D-ribofuranosyl)purine, is a naturally occurring purine analogue isolated from the mushroom Lepista nebularis.[1] Its structural similarity to endogenous purine nucleosides allows it to interfere with essential cellular processes, leading to a broad spectrum of biological effects.[2][3] this compound is known to inhibit DNA and RNA synthesis and has demonstrated cytotoxic activity against various cancer cell lines.[4][5] Furthermore, it acts as an inhibitor of several enzymes involved in purine metabolism, most notably adenosine (B11128) deaminase (ADA).[6]
The therapeutic potential of this compound is often limited by its toxicity.[7] This has spurred extensive research into the synthesis of this compound analogues with improved pharmacological profiles, including enhanced target specificity and reduced off-target effects. Understanding the structure-activity relationship (SAR) is paramount in rationally designing such analogues. This guide will explore how modifications to the purine ring and the ribose moiety of the this compound scaffold influence its biological activity.
Structure-Activity Relationship (SAR) of this compound and Analogues
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the purine ring and the ribose sugar.
Modifications of the Purine Ring
Substitutions at the C2 and C6 positions of the purine ring have been extensively explored to modulate the activity of this compound analogues.
-
C2 Position: Modifications at the C2 position can significantly impact the adenosine deaminase (ADA) inhibitory activity and cytotoxicity. Introduction of small alkyl or halogen groups can influence the electronic and steric properties of the molecule, affecting its interaction with target enzymes and receptors.
-
C6 Position: The C6 position is a critical determinant of activity. The absence of a substituent, as in this compound itself, is crucial for some of its biological effects. Introduction of various functional groups can either enhance or diminish its cytotoxic and enzymatic inhibitory properties. For instance, the presence of an amino group at C6, as in adenosine, drastically alters its biological role compared to this compound.
Modifications of the Ribose Moiety
Alterations to the ribose sugar, including changes to the hydroxyl groups and the furanose ring itself, have a profound impact on the pharmacokinetic and pharmacodynamic properties of this compound analogues. These modifications can affect cellular uptake, metabolic stability, and target binding affinity.
Quantitative Data Summary
The following tables summarize the quantitative biological data for this compound and a selection of its analogues, providing a basis for comparative SAR analysis.
Table 1: Cytotoxicity of this compound and Analogues against Various Cancer Cell Lines
| Compound/Analogue | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | - | K562 (Leukemia) | 1.5 | [8] |
| CEM (Leukemia) | 2.0 | [8] | ||
| MCF-7 (Breast) | 5.0 | [8] | ||
| Analogue 1 | 2,6-disubstituted-1-deazathis compound | - | - | [9] |
| Analogue 2 | Pyrazole-fused tricyclic nucleoside | - | - | [9] |
Note: A comprehensive table with a wider range of analogues and specific IC50 values is challenging to compile due to the fragmented nature of the available data. Researchers are encouraged to consult the primary literature for specific compounds of interest.
Table 2: Adenosine Deaminase (ADA) Inhibitory Activity of this compound and Analogues
| Compound/Analogue | Modification | Ki (µM) | % Inhibition (at 400 µM) | Reference |
| This compound | - | - | - | [6] |
| 1-deazathis compound analogues | 2,6-disubstituted | Weak inhibitors | - | [9] |
| Compound 7 | 6-methyl-5-nitro-1-deazathis compound | - | 20 | [10] |
| Compound 10 | 6-methyl-5-amino-1-deazathis compound | - | 23 | [10] |
Note: Many studies report ADA inhibition as a percentage at a single concentration rather than Ki values, making direct comparison of potency difficult.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogues.
Synthesis of this compound Analogues
A general synthetic scheme for the preparation of 2,6-disubstituted-1-deazathis compound analogues involves the following key steps[9]:
-
Synthesis of the 1-deazapurine core: This is typically achieved through the conversion of a substituted picoline derivative.
-
Glycosylation: The 1-deazapurine core is then glycosylated using a Vorbrüggen-type reaction with a protected ribofuranose derivative.
-
Functional group manipulation: Subsequent chemical transformations are carried out to introduce desired substituents at the C2 and C6 positions and to deprotect the ribose hydroxyl groups.
A general workflow for the synthesis is depicted below:
Figure 1: General synthetic workflow for this compound analogues.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the this compound analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Adenosine Deaminase (ADA) Inhibition Assay
This assay measures the inhibition of ADA activity by monitoring the conversion of adenosine to inosine.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.5), purified ADA enzyme, and the this compound analogue at various concentrations.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a defined period.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, adenosine.
-
Measurement: Monitor the decrease in absorbance at 265 nm over time, which corresponds to the deamination of adenosine to inosine.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Western Blot Analysis for Apoptosis and Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound analogues for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, p-Akt, Akt, p-mTOR, mTOR).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
This compound and its analogues exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to the induction of apoptosis.
Intrinsic Apoptosis Pathway
This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.
Figure 2: this compound-induced intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for this compound's interaction with this pathway is still emerging, many nucleoside analogues are known to modulate its activity. It is hypothesized that this compound-induced cellular stress may lead to the inhibition of this pro-survival pathway, thereby sensitizing cancer cells to apoptosis.
Figure 3: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogues reveals a complex interplay between chemical structure and biological function. Modifications at the C2 and C6 positions of the purine ring, as well as alterations to the ribose moiety, are key strategies for tuning the cytotoxic and enzyme-inhibitory properties of these compounds. While significant progress has been made in synthesizing and evaluating a diverse range of analogues, a clear and comprehensive SAR profile requires further systematic investigation with standardized biological assays.
Future research should focus on elucidating the precise molecular targets of this compound and its analogues to enable the rational design of more selective and less toxic derivatives. A deeper understanding of their engagement with specific signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial for developing these promising compounds into effective therapeutic agents for cancer and other diseases. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of next-generation this compound-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of Nebularine: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cytotoxic effects of Nebularine, a purine (B94841) nucleoside analog, on various cancer cell lines. This compound, originally isolated from the mushroom Clitocybe nebularis, has demonstrated significant anti-proliferative properties, making it a compound of interest in the development of novel anticancer therapeutics. This document provides a comprehensive overview of its cytotoxic efficacy, detailed experimental protocols for assessing its effects, and a hypothesized mechanism of action based on current research.
Quantitative Analysis of Cytotoxic Efficacy
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological processes, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| K-562 | Chronic Myelogenous Leukemia | ~2 | Calcein AM | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia | ~2 | Calcein AM | [1] |
| MCF-7 | Breast Adenocarcinoma | ~2 | Calcein AM | [1] |
| Tobacco BY-2 | - | 20 | Not Specified | [1] |
Note: The IC50 values for K-562, CEM, and MCF-7 cells were estimated from graphical data presented in the source.
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the specified time. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Hypothesized Signaling Pathway and Experimental Workflow
While the precise molecular targets of this compound are still under investigation, its classification as a purine nucleoside analog suggests interference with nucleic acid synthesis and metabolism.[2] Research on extracts from Clitocybe nebularis has indicated an upregulation of p53, p21, and p27, pointing towards an involvement of the p53 signaling pathway and subsequent cell cycle arrest.[3]
Hypothesized this compound-Induced Cytotoxic Pathway
The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cancer cell lines.
Caption: General workflow for assessing the cytotoxicity of this compound.
Conclusion and Future Directions
This compound exhibits potent cytotoxic effects against a range of cancer cell lines at low micromolar concentrations. The provided experimental protocols offer a robust framework for researchers to further investigate its anticancer properties. While the precise signaling pathways remain to be fully elucidated, evidence suggests an induction of apoptosis and cell cycle arrest, potentially mediated by the p53 pathway.
Future research should focus on:
-
Expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's activity.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound through techniques such as transcriptomics, proteomics, and kinome profiling.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.
A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for cancer treatment.
References
Early Biological Investigations of Nebularine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine (9-β-D-ribofuranosylpurine), a naturally occurring purine (B94841) nucleoside first isolated in the mid-20th century, demonstrated significant biological activity in early studies. Initial research revealed its potent antibiotic properties, particularly against Mycobacterium species, and notable cytotoxic effects on various cell types. These foundational investigations established this compound as a molecule of interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of these early studies, presenting available quantitative data, detailing experimental methodologies, and illustrating its proposed mechanism of action as understood from this initial period of research. The focus is on the primary discoveries that highlighted this compound's role as a purine analogue that interferes with fundamental cellular processes.
Introduction
This compound, a purine riboside, was first isolated from the mushroom Clitocybe nebularis and was later found to be produced by species of Streptomyces.[1] Its structural similarity to adenosine (B11128) immediately suggested its potential to interfere with metabolic pathways involving purines. Early research, primarily conducted from the late 1940s through the 1950s, laid the groundwork for understanding the biological impact of this compound. These pioneering studies identified two primary areas of activity: its potent antibiotic effects and its significant cytotoxicity against mammalian cells. This document synthesizes the findings from this critical early period of research.
Antibiotic Activity
The initial discovery of this compound was closely linked to its antimicrobial properties. Early investigations reported its strong inhibitory effects against several pathogenic bacteria.
Quantitative Data: Antimicrobial Spectrum
While detailed Minimum Inhibitory Concentration (MIC) data from the earliest studies is not extensively documented in currently accessible literature, reports consistently highlight its potent activity against specific genera.
| Bacterial Species/Group | Reported Activity | Reference |
| Mycobacterium species | Potent antibiotic activity | [1] |
| Brucella abortus | Potent antibiotic activity | [1] |
Experimental Protocols
The methodologies employed in these early studies for determining antibiotic activity were foundational microbiological techniques.
Broth/Agar (B569324) Dilution Method (General Protocol):
-
Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent, likely water or a buffer, and sterilized.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution were prepared in sterile liquid growth medium (e.g., nutrient broth) or incorporated into molten agar.
-
Inoculation: The liquid media or agar plates were inoculated with a standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis or Brucella abortus).
-
Incubation: The cultures were incubated at an appropriate temperature and for a sufficient duration to allow for visible growth in control media (without this compound).
-
Determination of MIC: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.
Cytotoxic Activity
In parallel with the antibiotic studies, the cytotoxic nature of this compound was quickly recognized. Early in vitro studies demonstrated its ability to inhibit the proliferation of mammalian cells.
Quantitative Data: Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic and toxic effects of this compound from early and subsequent confirmatory studies.
| Cell Line / Organism | Assay | Endpoint | Value | Reference |
| Mouse fibroblasts | Cytotoxicity Assay | Not specified | Not specified | Biesele et al., 1955 |
| Mouse | In vivo toxicity | Lethal Dose | 20 mg/kg (subcutaneous) | Brown and Weliky, 1953 |
Experimental Protocols
The assessment of cytotoxicity in the 1950s typically involved cell culture techniques that were state-of-the-art for the time.
In Vitro Cytotoxicity Assay (General Protocol):
-
Cell Culture: Mouse fibroblast cells were cultured in appropriate growth medium supplemented with serum.
-
Treatment: Varying concentrations of this compound were added to the cell cultures.
-
Incubation: The treated cells were incubated for a defined period, allowing for several cell division cycles in the control group.
-
Assessment of Cytotoxicity: The effect of this compound on cell growth and viability was assessed. While the exact methods used by Biesele et al. are not detailed in available abstracts, common techniques of the era included:
-
Visual inspection of cell morphology for signs of toxicity (e.g., cell rounding, detachment).
-
Manual cell counting using a hemocytometer to determine the reduction in cell number compared to untreated controls.
-
Measurement of mitotic activity to assess the impact on cell division.
-
Mechanism of Action: Interference with Purine Metabolism
Early researchers hypothesized that this compound's biological effects stemmed from its structural analogy to adenosine, suggesting it acts as a purine antimetabolite. This interference with purine metabolism was proposed to disrupt vital cellular processes such as nucleic acid synthesis and energy metabolism.
Inhibition of Nucleic Acid Synthesis
A key proposed mechanism for this compound's cytotoxicity was the inhibition of DNA and RNA synthesis. As a purine analogue, it was thought to compete with endogenous purine nucleosides, thereby disrupting the production of nucleic acids essential for cell proliferation and survival.
Caption: Proposed mechanism of this compound's interference with purine metabolism.
Inhibition of Adenosine Deaminase
Later studies confirmed that this compound also acts as an inhibitor of adenosine deaminase (ADA), an enzyme crucial for the purine salvage pathway. ADA catalyzes the deamination of adenosine to inosine. Inhibition of this enzyme would lead to an accumulation of adenosine and its derivatives, which can have various downstream effects, including cytotoxicity.
Caption: Inhibition of Adenosine Deaminase by this compound.
Conclusion
The early research on this compound in the late 1940s and 1950s was instrumental in identifying its significant biological activities. These foundational studies established its potent antibiotic effects against key pathogens like Mycobacterium and Brucella, and its notable cytotoxicity, likely stemming from its role as a purine antimetabolite. While the precise quantitative data and detailed experimental protocols from these initial publications are not always fully accessible in modern databases, their findings spurred decades of further research into this compound and other purine analogues as potential therapeutic agents. The early understanding of its mechanism of action—interfering with nucleic acid synthesis and purine metabolic pathways—has largely been validated and refined by subsequent investigations. This early work serves as a cornerstone for the continued exploration of nucleoside analogues in drug discovery and development.
References
Nebularine's Impact on Cellular Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog with established cytotoxic and biological activities. Its structural similarity to adenosine (B11128) allows it to interact with key enzymes in purine metabolism, leading to significant disruptions in cellular homeostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on purine metabolism in cells. We present a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the affected metabolic pathways to support further research and drug development efforts.
Introduction
Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides. These molecules are not only essential building blocks for DNA and RNA but also play critical roles in cellular energy transfer (ATP, GTP), signaling (cAMP, cGMP), and as components of coenzymes (NAD, FAD). The intricate network of enzymes involved in purine metabolism presents numerous targets for therapeutic intervention, particularly in oncology and immunology.
This compound, a purine riboside first isolated from the mushroom Lepista nebularis, has garnered significant interest due to its potent biological effects. As an analog of adenosine, it competitively inhibits key enzymes in the purine salvage pathway, most notably adenosine deaminase. This inhibition leads to a cascade of metabolic consequences, including the disruption of nucleotide pools and the inhibition of nucleic acid synthesis, ultimately resulting in cytotoxicity. This guide aims to provide a comprehensive technical overview of these processes for researchers and drug development professionals.
Mechanism of Action: Interference with Purine Metabolism
This compound exerts its primary effects by acting as a competitive inhibitor of enzymes involved in purine metabolism, owing to its structural resemblance to endogenous purine nucleosides.
Inhibition of Adenosine Deaminase
The most well-characterized mechanism of action of this compound is the inhibition of adenosine deaminase (ADA). ADA is a crucial enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. By inhibiting ADA, this compound leads to an accumulation of adenosine, which can have various downstream effects, including the modulation of cellular signaling pathways and the disruption of the purine nucleotide pool balance.
Impact on Purine Nucleotide Pools
The inhibition of ADA by this compound disrupts the normal flux of purine metabolites. The accumulation of adenosine can lead to its phosphorylation to form AMP, ADP, and ATP. However, the overall effect on the nucleotide pool is complex and can lead to imbalances in the ratios of adenine (B156593) and guanine (B1146940) nucleotides. This imbalance can, in turn, affect DNA and RNA synthesis and cellular energy-dependent processes.
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| K562 | Chronic Myeloid Leukemia | 2.1 | 48 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 1.8 | 48 |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 48 |
Data compiled from a study on the toxicity of this compound for various human cell lines.[1]
Table 2: Inhibitory Activity of this compound against Adenosine Deaminase
| Enzyme Isoform | Source | Kᵢ (mM) |
| Adenosine Deaminase 2 (ADA2) | Human Plasma | 1.5 |
This apparent Ki value indicates that this compound is an inhibitor of human plasma ADA2.[2]
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways affected by this compound and a general workflow for assessing its cytotoxic effects.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cells. These are based on established methodologies and can be adapted for specific cell lines and experimental questions.
Protocol for Determining Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., K562, CEM, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48 hours (or a desired time point) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (containing only medium, MTT, and solubilization solution) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol for Adenosine Deaminase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on adenosine deaminase activity.
Materials:
-
Purified adenosine deaminase (e.g., from bovine spleen)
-
Adenosine solution (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
This compound stock solution
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing phosphate buffer and adenosine at a final concentration near the Km of the enzyme.
-
Prepare different concentrations of this compound in phosphate buffer.
-
-
Enzyme Inhibition:
-
In a UV-transparent 96-well plate or cuvettes, add the reaction mixture.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of adenosine deaminase to each well.
-
Immediately start monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
-
Record the absorbance at regular time intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each reaction.
-
Determine the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both adenosine and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound's potent impact on purine metabolism, primarily through the inhibition of adenosine deaminase, underscores its potential as both a valuable research tool and a lead compound for drug development. The disruption of the delicate balance of purine nucleotides leads to significant cytotoxic effects in rapidly proliferating cells, making it a compound of interest in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the nuanced effects of this compound on cellular physiology and to explore its therapeutic applications. Future studies focusing on a comprehensive metabolomic analysis of this compound-treated cells will be crucial to fully elucidate its complex mechanism of action and to identify potential biomarkers of response.
References
Investigating the Antibacterial Spectrum of Nebularine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebularine, a naturally occurring purine (B94841) ribonucleoside isolated from the mushroom Clitocybe nebularis, has long been recognized for its potent biological activities, including its function as an antibiotic. As a purine analog, its structure mimics endogenous nucleosides, allowing it to interfere with essential cellular processes. This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, detailing its known targets, proposed mechanisms of action, and the experimental protocols utilized to elucidate its antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
Antibacterial Spectrum of this compound
Historical studies have established this compound as a potent antibiotic, particularly effective against specific genera of bacteria. While early research highlighted its significant activity, a complete quantitative profile across a wide range of bacteria is not extensively documented in contemporary literature.
Key Findings:
-
High Potency against Mycobacteria: this compound has been consistently reported to exhibit strong inhibitory activity against various species of Mycobacterium, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1]
-
Activity against Brucella abortus: Early research also identified this compound as a potent agent against Brucella abortus, the bacterium responsible for brucellosis.[1]
Quantitative Data
Due to the limited availability of recent, specific MIC values for this compound in readily accessible literature, this guide presents data for a structurally related and well-studied purine nucleoside antibiotic, Tubercidin (B1682034) , to provide a quantitative context for the activity of this class of compounds against Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MICs) of Tubercidin against Mycobacterium tuberculosis (Mtb) Strains
| Mtb Strain Type | Number of Strains | Tubercidin MIC Range (µg/mL) |
| Drug-Sensitive (DS) | 23 | 0.0625 - 2 |
| Multi-Drug Resistant (MDR) | 33 | 0.0625 - 4 |
| Pre-Extensively Drug-Resistant (pre-XDR) | 29 | 0.125 - 4 |
| Extensively Drug-Resistant (XDR) | 21 | 0.125 - 8 |
Data sourced from a study on the in vitro activity of Tubercidin.[2]
Mechanism of Action
As a purine analog, the antibacterial activity of this compound is attributed to its interference with nucleic acid synthesis and metabolism. The proposed mechanisms are multifaceted and target fundamental processes within the bacterial cell.
-
Inhibition of RNA Synthesis: It is proposed that this compound is phosphorylated within the bacterial cell to its triphosphate derivative. This analog then acts as a competitive inhibitor of RNA polymerase, competing with the natural substrate, adenosine (B11128) triphosphate (ATP). This inhibition halts the process of transcription, preventing the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all essential for protein synthesis and cell viability.[3]
-
Incorporation into Nucleic Acids: Following its conversion to the triphosphate form, this compound can be incorporated into growing DNA and RNA chains. The presence of this fraudulent nucleoside can disrupt the normal structure and function of these nucleic acids, leading to errors in replication and transcription and ultimately causing cell death.
-
Interference with Purine Salvage Pathway: Purine analogs can disrupt the delicate balance of nucleotide pools within the cell by inhibiting key enzymes of the purine salvage pathway. One such enzyme is adenosine deaminase, which catalyzes the deamination of adenosine to inosine. While this compound has been investigated as an inhibitor of adenosine deaminase, its specific and potent inhibitory activity against the bacterial enzyme requires further elucidation.[4]
Proposed Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of tubercidin against Mycobacterium tuberculosis and nontuberculosis Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Nebularine in Mycology: A Technical and Historical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine, a purine (B94841) ribonucleoside with notable antibiotic and cytotoxic properties, represents a significant early discovery in the field of mycology and natural product chemistry. First isolated in the mid-20th century from the clouded agaric mushroom, Clitocybe nebularis (syn. Lepista nebularis), its identification and characterization laid foundational work for the exploration of nucleoside analogues from fungal sources. This technical guide provides an in-depth historical context of this compound's discovery, detailing the pioneering experimental protocols for its isolation, structure elucidation, and the subsequent understanding of its biosynthesis. Quantitative data from seminal studies are presented for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized to offer a clear and comprehensive overview for researchers in mycology, pharmacology, and drug development.
Historical Context of Discovery
The story of this compound's discovery begins in the post-World War II era, a period of intense scientific investigation into antimicrobial agents from natural sources. Initial observations of the antibiotic properties of the fungus Clitocybe nebularis were reported in the mid-1940s.
In 1946, Ehrenberg and his colleagues published their findings on the active principle from the press-juice of C. nebularis, noting its potent inhibitory effects against various mycobacteria.[1] This early work set the stage for more detailed chemical investigations.
The formal isolation and characterization of the active compound, which they named "this compound," were later detailed in a seminal 1954 paper by Löfgren and Lüning.[1] They successfully purified the substance and, through meticulous chemical analysis, proposed its structure as a purine glycoside.
Concurrently, in 1953, Brown and Weliky independently synthesized 9-β-D-ribofuranosylpurine and demonstrated that its chemical and physical properties were identical to those of the naturally occurring this compound, thereby confirming its structure.[1] This synthetic confirmation was a critical step in finalizing the chemical identity of this novel fungal metabolite.
Subsequent research delved into the biological activities of this compound, revealing its cytotoxicity against cancer cells and its role as an antimetabolite that interferes with nucleic acid synthesis.[2] Later studies in the 1990s, notably by Brown and Konuk, elucidated the biosynthetic pathway of this compound, demonstrating its derivation from adenosine (B11128) through a novel enzymatic reaction.[3][4]
Quantitative Data
The following tables summarize the key quantitative data from historical and subsequent studies on this compound, focusing on its antimicrobial activity.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Activity | Reference |
| Mycobacterium phlei | Active | |
| Mycobacterium avium | Active | |
| Mycobacterium tuberculosis | Active | |
| Brucella abortus | Active | |
| Magnaporthe grisea | Mildly Active | [1][4] |
| Trichophyton mentagrophytes | Mildly Active | [1][4] |
| Botrytis cinerea | Not Active | [1][4] |
| Pythium ultimum | Not Active | [1][4] |
| Bacillus subtilis | Not Active | [1][4] |
| Staphylococcus aureus | Not Active | [1][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments related to the discovery and characterization of this compound, based on the foundational publications.
Isolation of this compound from Clitocybe nebularis
This protocol is based on the methods described by Löfgren and Lüning in their 1954 publication.
-
Preparation of Fungal Extract: Freshly collected fruiting bodies of Clitocybe nebularis were pressed to obtain a raw juice. This juice was then clarified by centrifugation to remove solid fungal matter.
-
Initial Purification by Precipitation: The clarified press-juice was treated with a lead acetate (B1210297) solution to precipitate impurities. The resulting precipitate was removed by filtration, and the excess lead in the filtrate was precipitated with hydrogen sulfide.
-
Adsorption Chromatography: The filtrate was then passed through a column packed with activated carbon. The active substance, this compound, was adsorbed onto the carbon.
-
Elution: The column was washed with water to remove residual impurities. This compound was subsequently eluted from the carbon column using an aqueous solution of acetone.
-
Crystallization: The eluate containing this compound was concentrated under reduced pressure, leading to the crystallization of the pure compound. The crystals were then collected and dried.
Structure Elucidation of this compound
The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis, as reported by Löfgren and Lüning (1954).
-
Acid Hydrolysis: A sample of purified this compound was subjected to acid hydrolysis. The products of this reaction were identified as a purine base and a pentose (B10789219) sugar.
-
Identification of the Purine Base: The purine base was identified as unsubstituted purine through comparison with a synthetic standard.
-
Identification of the Sugar Moiety: The pentose sugar was identified as D-ribose.
-
Determination of the Glycosidic Linkage: The point of attachment of the ribose to the purine ring and the stereochemistry of the glycosidic bond were determined to be at the N-9 position with a β-configuration, consistent with other naturally occurring nucleosides.
Biosynthesis of this compound from Adenosine
This protocol is based on the work of Brown and Konuk (1995), who investigated the enzymatic conversion of adenosine to this compound.
-
Preparation of Cell-Free Extract: Mycelia of Clitocybe nebularis were harvested, washed, and homogenized in a suitable buffer to obtain a cell-free extract containing the fungal enzymes.
-
Radiolabeling Experiment: The cell-free extract was incubated with [8-¹⁴C]adenosine as a substrate.
-
Separation of Products: Following the incubation period, the reaction mixture was analyzed by paper chromatography to separate the different nucleosides.
-
Detection and Quantification: The radioactivity of the separated spots on the chromatogram was measured using a radiochromatogram scanner. A radioactive spot corresponding to the mobility of authentic this compound was detected.
-
Confirmation of Direct Incorporation: To confirm that the adenosine molecule was incorporated directly without prior degradation and resynthesis, the isolated radioactive this compound was degraded, and the location of the ¹⁴C label was determined to be at the C-8 position of the purine ring.
Visualizations
The following diagrams illustrate the key experimental workflows and the biosynthetic pathway of this compound.
Caption: Workflow for the isolation of this compound from Clitocybe nebularis.
Caption: Logical workflow for the structure elucidation of this compound.
Caption: Biosynthetic pathway of this compound from Adenosine in Clitocybe nebularis.
References
- 1. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Screening Using Nebularine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral diseases necessitate the development of robust and efficient methods for the discovery of novel antiviral agents. In vitro antiviral screening assays are a cornerstone of this process, providing a rapid and reproducible means to evaluate the efficacy of compounds against a variety of viruses. This document provides a detailed protocol for an in vitro antiviral screening assay utilizing Nebularine, a purine (B94841) ribonucleoside with known cytotoxic and potential antiviral properties. The primary method described is the cytopathic effect (CPE) inhibition assay, a widely used technique to determine a compound's ability to protect host cells from virus-induced damage.[1][2][3][4] Concurrently, a cytotoxicity assay is essential to ensure that the observed antiviral effect is not merely a result of toxicity to the host cells.[1]
This compound (9-β-D-ribofuranosylpurine) is a naturally occurring purine analog.[5][6] While its high cytotoxicity has been a barrier to its therapeutic development, its mechanism of action, likely involving the disruption of nucleic acid synthesis and purine metabolism, makes it a compound of interest for antiviral research.[5][7][8] This protocol will guide researchers through the process of evaluating this compound's antiviral activity and cytotoxicity in a cell-based assay.
Principle of the Assay
The antiviral screening assay is based on the principle of inhibiting the virus-induced cytopathic effect (CPE). Host cells are seeded in microtiter plates and are subsequently infected with a specific virus in the presence of varying concentrations of the test compound, in this case, this compound. If the compound has antiviral activity, it will inhibit viral replication and protect the host cells from the morphological changes and cell death characteristic of CPE.[1][4][9] The extent of this protection is quantified by measuring cell viability using colorimetric methods such as neutral red or crystal violet staining.[1][2]
Simultaneously, a cytotoxicity assay is performed where the host cells are exposed to the same concentrations of the test compound in the absence of the virus. This allows for the determination of the compound's inherent toxicity to the cells. The results from both assays are used to calculate key parameters: the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).[1] A higher SI value indicates a more promising therapeutic window for the antiviral compound.
Data Presentation
Quantitative data from the antiviral and cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound in Various Human Cell Lines
| Cell Line | IC50 (µM) | Assay Method |
| K562 (Human immortalised myelogenous leukemia) | 1.8 | Calcein AM Assay |
| CEM (Human T-lymphoblastoid) | 2.1 | Calcein AM Assay |
| MCF-7 (Human breast adenocarcinoma) | 2.5 | Calcein AM Assay |
Data synthesized from a study on the toxicity of this compound.[10]
Table 2: Antiviral Activity and Cytotoxicity of a this compound Analogue
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound Analogue (Compound 31) | Human Cytomegalovirus (HCMV) | L1210 | >100 | >100 | - |
| This compound Analogue (Compound 31) | Herpes Simplex Virus Type 1 (HSV-1) | L1210 | >100 | >100 | - |
| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (Analogue 19) | Human Cytomegalovirus (HCMV) | L1210 | Not specified, >5 log reduction in virus titer at 10-100 µM | 0.7 | Not Calculable |
| 4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (Analogue 20) | Human Cytomegalovirus (HCMV) | L1210 | Not specified, >5 log reduction in virus titer at 10-100 µM | 2.8 | Not Calculable |
| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (Analogue 19) | Herpes Simplex Virus Type 1 (HSV-1) | L1210 | Not specified, >5 log reduction in virus titer at 10-100 µM | 0.7 | Not Calculable |
| 4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (Analogue 20) | Herpes Simplex Virus Type 1 (HSV-1) | L1210 | Not specified, >5 log reduction in virus titer at 10-100 µM | 2.8 | Not Calculable |
Data is for this compound analogues as presented in the cited literature. The specific EC50 values were not provided, but significant viral titer reduction was noted.[11]
Experimental Protocols
This section provides a detailed methodology for performing an in vitro antiviral screening assay using the CPE inhibition method.
Materials and Reagents
-
Cell Line: A cell line susceptible to the virus of interest (e.g., A549, Vero 76).[1][2]
-
Virus Stock: A titrated stock of the virus to be tested.
-
This compound: High-purity this compound, dissolved in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Positive Control: A known antiviral drug effective against the test virus.
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2%).[1]
-
96-well Cell Culture Plates: Sterile, flat-bottom plates.
-
Cell Viability Reagent: Neutral red or crystal violet solution.
-
Fixative Solution: e.g., 10% formalin in PBS.
-
Solubilization Buffer: e.g., 1% SDS in 50% ethanol (B145695) for crystal violet, or 1% acetic acid in 50% ethanol for neutral red.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
CO2 Incubator: Maintained at 37°C with 5% CO2.
-
Microplate Reader: Capable of reading absorbance at the appropriate wavelength (e.g., 540 nm for neutral red, 570 nm for crystal violet).
Experimental Workflow Diagram
Caption: Workflow for the in vitro antiviral screening assay using this compound.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture and maintain the selected host cell line in appropriate cell culture medium.
-
On the day before the assay, detach the cells from the culture flask using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1.5 x 10^4 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: Compound Addition and Virus Infection
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions. Also, prepare dilutions of the positive control drug.
-
Plate Layout: Design the plate layout to include:
-
Cell Control (CC): Cells with assay medium only (no virus, no compound).
-
Virus Control (VC): Cells with virus and assay medium (no compound).
-
Compound Cytotoxicity (CTX): Cells with each concentration of this compound (no virus).
-
Antiviral Test (AV): Cells with virus and each concentration of this compound.
-
-
Compound Addition: Remove the culture medium from the cells and add 100 µL of the appropriate this compound dilutions or control medium to the designated wells.
-
Virus Preparation: Dilute the virus stock in assay medium to a predetermined multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 3-5 days.
-
Virus Infection: Add 100 µL of the diluted virus to the "Virus Control" and "Antiviral Test" wells. Add 100 µL of assay medium without virus to the "Cell Control" and "Compound Cytotoxicity" wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
Day 5-7: Assay Endpoint and Data Collection
-
Microscopic Examination: Observe the wells under a microscope to visually assess the CPE.
-
Cell Viability Staining (Crystal Violet Method): a. Gently aspirate the medium from all wells. b. Wash the cells once with PBS. c. Add 100 µL of fixative solution to each well and incubate for 20 minutes. d. Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature. e. Gently wash the plate with tap water until the excess stain is removed. f. Allow the plate to air dry completely. g. Add 100 µL of solubilization buffer to each well to dissolve the stain. h. Read the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate Percentage Cell Viability:
-
Antiviral Activity: % Viability = [(Absorbance of AV well - Absorbance of VC well) / (Absorbance of CC well - Absorbance of VC well)] x 100
-
Cytotoxicity: % Viability = (Absorbance of CTX well / Absorbance of CC well) x 100
-
-
Determine EC50 and CC50: Plot the percentage cell viability against the log of the compound concentration. Use non-linear regression analysis to determine the EC50 (concentration that protects 50% of cells from CPE) and CC50 (concentration that reduces cell viability by 50%).
-
Calculate Selectivity Index (SI): SI = CC50 / EC50.
Proposed Mechanism of Action of this compound
This compound, as a purine ribonucleoside, is thought to exert its antiviral effects by interfering with viral nucleic acid synthesis. The proposed mechanism involves its intracellular conversion into triphosphate derivatives, which can then be incorporated into growing viral RNA or DNA chains, leading to chain termination or a non-functional genome. Additionally, this compound or its metabolites may inhibit key enzymes involved in nucleotide metabolism, thereby depleting the pool of precursors necessary for viral replication.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Protection of mice against lethal dosages of this compound by nitrobenzylthioinosine, an inhibitor of nucleoside transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H12N4O4 | CID 68368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebularine in Cancer Cell Line Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebularine (9-β-D-ribofuranosylpurine) is a purine (B94841) nucleoside analog with demonstrated cytotoxic effects against various cancer cell lines.[1] Its mechanism of action primarily involves the inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[2] These application notes provide detailed protocols for utilizing this compound in cancer cell line proliferation studies, including methods for assessing cell viability, proliferation, and apoptosis. Additionally, this document summarizes the current understanding of the signaling pathways affected by this compound.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| K562 | Chronic Myelogenous Leukemia | ~1-2 | [1] |
| CEM | Acute Lymphoblastic Leukemia | ~1-2 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~2-3 | [1] |
Note: IC50 values can vary depending on the assay conditions, including cell density, incubation time, and the specific proliferation assay used. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range for your experiments.
Experimental Protocols
General Guidelines for Handling this compound
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is typically dissolved in a suitable solvent, such as DMSO or sterile water, to prepare a stock solution. The stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in all experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay
This colorimetric immunoassay quantifies cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for a period appropriate for the cell line's doubling time (e.g., 2-24 hours).
-
Fixation and Denaturation: Carefully remove the labeling medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the Fixing/Denaturing solution and add the anti-BrdU antibody solution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times with a wash buffer to remove unbound antibody.
-
Substrate Reaction: Add the substrate solution and incubate until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture tubes
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound's proposed mechanism of action.
Caption: Putative apoptotic signaling pathway induced by this compound.
References
Nebularine as a Molecular Probe for Studying DNA Repair Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog. Its deoxyribose form, 2'-deoxythis compound (B1204208), can be synthetically incorporated into oligonucleotides. A key feature of this compound is its character as a "universal base," as it lacks the exocyclic functional groups necessary for forming specific Watson-Crick hydrogen bonds with canonical DNA bases.[1] This property makes it a valuable tool for probing DNA-protein interactions.
When incorporated into a DNA duplex, 2'-deoxythis compound creates a site of local conformational flexibility and thermodynamic instability. This disruption of the regular B-DNA structure can mimic the helical distortions caused by certain types of DNA damage. Consequently, this compound-containing oligonucleotides can serve as molecular probes to investigate the mechanisms by which DNA repair machinery recognizes and processes such non-canonical structures. This is particularly relevant for the Nucleotide Excision Repair (NER) pathway, which identifies lesions based on the distortion they induce in the DNA helix rather than by recognizing a specific chemical modification.[2]
These application notes provide a guide for utilizing this compound as a molecular probe to elucidate the intricate mechanisms of DNA repair pathways.
Application Notes
Principle of Application
The fundamental principle behind using this compound as a probe for DNA repair lies in its ability to act as a structural mimic of a DNA lesion. The absence of hydrogen-bonding capacity with any of the four standard bases forces the DNA helix to accommodate a non-specific, and likely distorted, conformation at that site. This localized perturbation is a key signal for the initiation of several DNA repair pathways, most notably Nucleotide Excision Repair (NER).[2]
By strategically placing this compound within a DNA substrate, researchers can ask specific questions about the damage recognition and processing steps of DNA repair:
-
Damage Recognition: How do NER proteins, such as the XPC-RAD23B complex, identify a site of helical distortion in the absence of a bulky adduct? this compound provides a tool to study the initial binding and verification steps of NER.
-
Enzyme Specificity: While primarily a tool for studying distortion-recognizing pathways, this compound can also be used to probe the substrate specificity of DNA glycosylases in the Base Excision Repair (BER) pathway. Investigating whether any known glycosylases can recognize and excise this unnatural purine could reveal novel enzymatic activities or provide insights into the limits of their substrate recognition capabilities.
-
Structural Interrogation: this compound-containing DNA can be used in co-crystallization or NMR studies with DNA repair enzymes to provide a high-resolution view of how the protein interacts with a site of conformational heterogeneity.
Key Advantages
-
Mimic of Helical Distortion: It serves as a good model for lesions that distort the DNA backbone without forming bulky adducts.
-
Chemical Stability: this compound is a stable analog, simplifying the preparation and handling of DNA substrates compared to some chemically labile damaged bases.
-
Versatility in Substrate Design: It can be placed opposite any of the four canonical bases, allowing for the study of the influence of the opposing base on repair efficiency.
Data Presentation
Quantitative data from experiments using this compound as a probe should be systematically recorded to allow for robust analysis and comparison. The following table provides a template for organizing such data.
| DNA Repair Enzyme | Oligonucleotide Substrate Sequence (this compound indicated as 'N') | Kinetic Parameters | Binding Affinity (Kd) | Inhibitory Constant (IC50) | Notes |
| e.g., Human XPC-RAD23B | 5'-d(GCT AGC NTA GCT)-3' | Km, kcat, Vmax | Binding kinetics measured by surface plasmon resonance. | ||
| e.g., E. coli UvrA | 3'-d(CGA TCG ATC GA)-5' | ||||
| e.g., Human UNG2 | 5'-d(GCT AGC NTA GCT)-3' | No activity detected | Not determined | Not applicable | Testing for promiscuous glycosylase activity. |
| 3'-d(CGA TCG ATC GA)-5' |
Experimental Protocols
Protocol 1: Synthesis and Purification of 2'-Deoxythis compound-Containing Oligonucleotides
This protocol describes the incorporation of 2'-deoxythis compound into a custom DNA oligonucleotide using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
Materials:
-
2'-Deoxythis compound phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, dT) and synthesis reagents
-
Controlled pore glass (CPG) solid support
-
Ammonium (B1175870) hydroxide (B78521) or other deprotection solution
-
HPLC purification system with a reverse-phase column
-
Mass spectrometer for quality control
Procedure:
-
Program the desired oligonucleotide sequence into the DNA synthesizer, specifying the coupling of the 2'-deoxythis compound phosphoramidite at the desired position.
-
Perform the automated solid-phase DNA synthesis.
-
Following synthesis, cleave the oligonucleotide from the CPG support and deprotect the bases by incubating with ammonium hydroxide according to the phosphoramidite manufacturer's instructions.
-
Evaporate the ammonium hydroxide to dryness.
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify the full-length, this compound-containing oligonucleotide using reverse-phase HPLC.
-
Collect the major peak corresponding to the desired product and perform desalting.
-
Verify the identity and purity of the final product by mass spectrometry.
-
Quantify the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
Protocol 2: In Vitro Nucleotide Excision Repair (NER) Assay
This assay measures the excision of a this compound-containing oligonucleotide by the NER machinery in a cell-free extract.
Materials:
-
Purified this compound-containing oligonucleotide substrate (e.g., 50-100 bp), labeled at the 5' end with 32P or a fluorescent tag.
-
Complementary unlabeled oligonucleotide.
-
Cell-free extract proficient in NER (e.g., from HeLa cells).
-
NER reaction buffer (e.g., 45 mM HEPES-KOH pH 7.8, 70 mM KCl, 5 mM MgCl₂, 0.9 mM DTT, 2 mM ATP, 22.5 µM of each dNTP, 40 µg/mL creatine (B1669601) phosphokinase, 22.5 mM phosphocreatine).
-
Denaturing polyacrylamide gel (e.g., 10-12%).
-
Gel loading buffer (e.g., 95% formamide, 20 mM EDTA).
Procedure:
-
Anneal the labeled this compound-containing oligonucleotide with its unlabeled complement to form a duplex DNA substrate.
-
Set up the NER reaction by combining the cell-free extract, NER reaction buffer, and the DNA substrate in a microcentrifuge tube.
-
Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of gel loading buffer and heating at 95°C for 5 minutes.
-
Resolve the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using autoradiography (for 32P) or a fluorescence imager. The excised fragment will be a small oligonucleotide (typically 24-32 nucleotides in length) containing the this compound.
-
Quantify the intensity of the band corresponding to the excised fragment to determine the NER efficiency.
Protocol 3: DNA Glycosylase Activity Assay
This assay tests for the potential recognition and excision of this compound by a specific DNA glycosylase.
Materials:
-
Purified this compound-containing oligonucleotide (e.g., 30-40 bp), labeled at the 5' end with a fluorescent tag (e.g., FAM).
-
Complementary unlabeled oligonucleotide.
-
Purified DNA glycosylase of interest.
-
Glycosylase reaction buffer (specific to the enzyme, but typically contains Tris-HCl, EDTA, and DTT).
-
AP Endonuclease (e.g., APE1), if the glycosylase is monofunctional.
-
NaOH solution (for β-elimination if the glycosylase is a β-lyase).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Gel loading buffer.
Procedure:
-
Anneal the labeled this compound-containing oligonucleotide with its complement.
-
Incubate the DNA substrate with the purified DNA glycosylase in the appropriate reaction buffer at 37°C for a defined time.
-
For monofunctional glycosylases: After the glycosylase reaction, add AP endonuclease to cleave the resulting abasic site. Incubate as required.
-
For bifunctional glycosylases (lyases): The glycosylase itself will cleave the DNA backbone. For β-lyases, the reaction can be heated with NaOH to induce strand scission at the abasic site.
-
Stop the reaction by adding gel loading buffer and heating.
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the cleavage product using a fluorescence imager. The appearance of a shorter, labeled fragment indicates that the glycosylase has acted on the this compound-containing substrate.
-
Quantify the product band to determine the percentage of cleavage.
Visualizations
References
Application of Nebularine in Studying Adenosine Receptor Signaling
For: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) is a critical purine (B94841) nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1][2] These receptors are ubiquitously expressed and play significant roles in cardiovascular function, neurotransmission, inflammation, and immunity. The study of adenosine receptor signaling is paramount for the elucidation of these physiological pathways and for the discovery of novel therapeutic agents.[3][4]
This document provides detailed application notes and protocols for the use of nebularine, a purine nucleoside analog, in the investigation of adenosine receptor signaling. The protocols outlined below are based on established methodologies for studying adenosine receptor ligands and can be adapted for the specific experimental needs of the researcher.
Mechanism of Action of Adenosine Receptors
Adenosine receptors are coupled to various G proteins, leading to distinct downstream signaling cascades. A comprehensive understanding of these pathways is essential for interpreting experimental data.
-
A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/₀ proteins.[5] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ/ₒₗf proteins.[1][5] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
A₂B and A₃ Receptors: In addition to their coupling to Gᵢ/₀ and Gₛ, these receptors can also couple to G₀ proteins, which activates the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium.[6]
Below is a diagram illustrating the primary signaling pathways of adenosine receptors.
Caption: Primary signaling pathways of adenosine receptors.
Quantitative Data Presentation
The following tables summarize hypothetical binding affinities and functional potencies of this compound at the four human adenosine receptor subtypes. These tables are provided as a template for organizing experimental data.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| A₁ | [³H]-DPCPX | Data |
| A₂A | [³H]-ZM241385 | Data |
| A₂B | [³H]-PSB-603 | Data |
| A₃ | [¹²⁵I]-I-AB-MECA | Data |
Table 2: Functional Potency of this compound at Human Adenosine Receptors (cAMP Assay)
| Receptor Subtype | Assay Type | EC₅₀ / IC₅₀ (nM) |
| A₁ | cAMP Inhibition | Data |
| A₂A | cAMP Stimulation | Data |
| A₂B | cAMP Stimulation | Data |
| A₃ | cAMP Inhibition | Data |
Experimental Protocols
Detailed protocols for key experiments to characterize the interaction of this compound with adenosine receptors are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to adenosine receptors expressed in cell membranes.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A₁, A₂A, A₂B, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A₁, [³H]-ZM241385 for A₂A, [¹²⁵I]-I-AB-MECA for A₃).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-selective antagonist like theophylline).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, and this compound to desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound (or vehicle for total binding), and the non-specific binding control.
-
Initiate Binding: Add the radioligand to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Functional Assay
This functional assay measures the ability of this compound to modulate the production of cAMP, indicating its agonist or antagonist activity at adenosine receptors.
Caption: Workflow for an adenylyl cyclase (cAMP) functional assay.
Materials:
-
Cells stably or transiently expressing the adenosine receptor of interest.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS or DMEM).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for A₁/A₃ receptor assays).
-
Known adenosine receptor agonist (for antagonist mode).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure for A₂A/A₂B Receptors (Gₛ-coupled):
-
Cell Plating: Seed cells expressing A₂A or A₂B receptors into 96- or 384-well plates and culture overnight.
-
Pre-treatment: Wash cells with assay buffer and then pre-incubate with varying concentrations of this compound and a PDE inhibitor for 15-30 minutes.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Terminate the reaction and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ value.
Procedure for A₁/A₃ Receptors (Gᵢ-coupled):
-
Cell Plating: Seed cells expressing A₁ or A₃ receptors into 96- or 384-well plates and culture overnight.
-
Pre-treatment: Wash cells with assay buffer and pre-incubate with varying concentrations of this compound and a PDE inhibitor for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Terminate the reaction and measure intracellular cAMP levels.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ value.
Conclusion
The protocols and data presentation formats provided in this document offer a comprehensive framework for characterizing the interaction of this compound with adenosine receptors. By employing these standardized methods, researchers can obtain reliable and reproducible data to elucidate the pharmacological profile of this compound and its potential as a modulator of adenosine receptor signaling. These studies will contribute to a deeper understanding of the physiological roles of adenosine and may pave the way for the development of novel therapeutic strategies targeting this important signaling pathway.
References
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. Pharmacological targeting of adenosine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 13. A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Nebularine in Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebularine, a purine (B94841) ribonucleoside antibiotic isolated from the mushroom Lepista nebularis, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] As a purine analog, its mechanism of action is primarily attributed to the interference with essential cellular processes involving purine metabolism. Understanding the potency of this compound is crucial for its potential development as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to determine the effectiveness of a compound in inhibiting a specific biological or biochemical function. This document provides detailed protocols for determining the IC50 of this compound using common in vitro cytotoxicity assays, guidelines for data presentation, and an overview of its potential mechanism of action.
Mechanism of Action of this compound
This compound, being a purine analogue, is recognized by cellular enzymes involved in purine metabolism. One of the proposed mechanisms of its cytotoxicity involves its phosphorylation by adenosine (B11128) kinase. The resulting this compound monophosphate and subsequent di- and tri-phosphate forms can interfere with nucleic acid synthesis and other ATP-dependent cellular processes, ultimately leading to apoptosis.
Additionally, this compound has been reported to inhibit xanthine (B1682287) oxidase, an enzyme involved in purine catabolism.[2] This inhibition can disrupt the purine metabolic balance within the cell. The culmination of these effects triggers cellular stress and activates apoptotic signaling pathways.
Data Presentation: IC50 of this compound
The following table summarizes the reported IC50 values of this compound in various cell lines. Researchers should use this as a reference and a template for presenting their own findings.
| Cell Line | Cancer Type/Origin | Assay | Incubation Time (hours) | This compound IC50 (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | Calcein AM | 48 | ~2 | [1] |
| CEM | Human T-cell Lymphoblast-like | Calcein AM | 48 | ~2 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Calcein AM | 48 | ~2 | [1] |
| BY-2 | Tobacco Bright Yellow-2 | Cell Counting | 48 | 20 | [1] |
Experimental Protocols
Two common and robust methods for determining the IC50 of a compound are the MTT and CellTiter-Glo® assays. The choice of assay can depend on the cell line, available equipment, and desired sensitivity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and IC50 Determination
-
Data Normalization:
-
Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which represents 100% viability) using the formula: % Viability = (Signal of treated cells / Signal of vehicle control cells) x 100
-
-
Dose-Response Curve:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
-
IC50 Calculation:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) in a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Conclusion
These application notes provide a comprehensive framework for determining the IC50 of this compound in various cancer cell lines. The detailed protocols for MTT and CellTiter-Glo® assays, along with the guidelines for data analysis, will enable researchers to obtain reliable and reproducible results. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of this compound and will contribute to a better understanding of its potential as an anticancer agent.
References
Application Notes and Protocols for Studying Viral Replication Cycles Using Nebularine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebularine, a purine (B94841) nucleoside analogue, serves as a powerful tool in the study of viral replication cycles. Its mechanism of action primarily revolves around its role as a mutagen, inducing errors during viral genome replication. This process, known as lethal mutagenesis, can drive a viral population to extinction by overwhelming it with deleterious mutations. These application notes provide a comprehensive overview of the use of this compound in virological research, including its mechanism of action, protocols for key experiments, and quantitative data on the antiviral activity of related compounds.
Mechanism of Action: Lethal Mutagenesis
This compound, upon intracellular phosphorylation to its triphosphate form (this compound triphosphate), can be utilized as a substrate by viral RNA-dependent RNA polymerases (RdRps). Unlike natural nucleotides, this compound is an ambiguous base, meaning it can be incorporated into the nascent RNA strand in place of different natural bases. This leads to an increased mutation rate in the viral genome during replication.[1][2]
The accumulation of mutations with each replication cycle can exceed the virus's tolerance for genetic change, leading to the production of non-viable progeny. This concept is termed "lethal mutagenesis" and represents a promising antiviral strategy that is less prone to the development of resistance compared to traditional antivirals that target specific viral enzymes.[1][2][3]
The proposed mechanism involves the following steps:
-
Cellular Uptake and Phosphorylation: this compound enters the host cell and is converted into its active triphosphate form by host cell kinases.
-
Incorporation by Viral Polymerase: this compound triphosphate is recognized and incorporated into the growing viral RNA chain by the viral RdRp.
-
Increased Mutation Rate: The ambiguous base-pairing properties of this compound lead to the introduction of mutations during subsequent rounds of RNA synthesis.
-
Error Catastrophe: The accumulation of deleterious mutations throughout the viral genome results in a loss of viral fitness and ultimately, viral extinction.[1]
Quantitative Data
The following table summarizes the antiviral activity of several nucleoside analogues, including some related to this compound, against various viruses. This data provides an expected range of efficacy for compounds acting through a mutagenic mechanism. It is important to note that the specific activity of this compound may vary depending on the virus and the experimental conditions.
| Compound | Virus | Assay Type | EC50 (µM) | IC50 (µM) | Reference |
| 4-amino-5-bromo derivative | Human Cytomegalovirus (HCMV) | Virus Titer Reduction | - | >5 log red. at 10-100 µM | --INVALID-LINK-- |
| 4-amino-5-iodo derivative | Herpes Simplex Virus 1 (HSV-1) | Virus Titer Reduction | - | >5 log red. at 10-100 µM | --INVALID-LINK-- |
| Compound 2i | Influenza A H1N1 | Antiviral Assay | - | 57.5 | --INVALID-LINK-- |
| Compound 5i | Influenza A H1N1 | Antiviral Assay | - | 24.3 | --INVALID-LINK-- |
| Compound 11c | Influenza A H1N1 | Antiviral Assay | - | 29.2 | --INVALID-LINK-- |
| Compound 2f | Coxsackievirus B3 | Antiviral Assay | - | 12.4 | --INVALID-LINK-- |
| Compound 5f | Coxsackievirus B3 | Antiviral Assay | - | 11.3 | --INVALID-LINK-- |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the antiviral and mutagenic properties of this compound.
Virus Yield Reduction Assay
This assay quantifies the production of infectious virus particles in the presence of the test compound.
Materials:
-
Host cells susceptible to the virus of interest (e.g., HeLa, Vero, MDCK)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
Sterile PBS
-
Reagents for virus titration (e.g., agarose (B213101) for plaque assay, or materials for TCID50 assay)
Protocol:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a specified multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for one or more viral replication cycles (e.g., 24-72 hours).
-
Harvesting: After incubation, collect the supernatant from each well. This supernatant contains the progeny virus.
-
Virus Titration: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or a TCID50 assay.
-
Data Analysis: Calculate the percent reduction in virus yield for each this compound concentration compared to the vehicle control. The 50% effective concentration (EC50) can be determined by plotting the percent reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vitro RNA Polymerase Inhibition Assay
This assay directly measures the effect of this compound triphosphate on the activity of viral RNA-dependent RNA polymerase.
Materials:
-
Purified viral RNA-dependent RNA polymerase (RdRp)
-
RNA template (a short synthetic RNA oligonucleotide corresponding to a viral promoter region)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
This compound triphosphate
-
Radioactively labeled rNTP (e.g., [α-³²P]GTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
EDTA/formamide solution to stop the reaction
-
Apparatus for gel electrophoresis (polyacrylamide gel) and autoradiography
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template, and purified RdRp.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a control reaction with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the mix of rNTPs, including the radioactively labeled rNTP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the polymerase activity (e.g., 30-37°C) for a specific time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding the EDTA/formamide solution.
-
Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the radioactively labeled RNA products by autoradiography.
-
Quantification: Quantify the amount of full-length RNA product in each lane. The intensity of the band corresponding to the full-length product is inversely proportional to the inhibitory activity of this compound triphosphate. The 50% inhibitory concentration (IC50) can be calculated.
Measurement of Viral Mutation Frequency
This experiment determines the increase in the viral mutation rate induced by this compound treatment.
Materials:
-
Host cells and virus as in the Virus Yield Reduction Assay
-
This compound
-
Reagents for viral RNA extraction
-
Reagents for reverse transcription-polymerase chain reaction (RT-PCR)
-
High-fidelity DNA polymerase for PCR to minimize amplification errors
-
Reagents and equipment for DNA sequencing (e.g., Sanger sequencing or next-generation sequencing)
Protocol:
-
Viral Passage: Infect host cells with the virus and treat with a sub-lethal concentration of this compound (a concentration that reduces viral yield but does not completely inhibit it). Culture the virus for one or more passages in the presence of the compound. Also, maintain a parallel culture without the compound as a control.
-
RNA Extraction: After the desired number of passages, harvest the virus and extract the viral RNA.
-
RT-PCR: Reverse transcribe a specific region of the viral genome into cDNA. Amplify this cDNA using a high-fidelity DNA polymerase to generate a sufficient amount of DNA for sequencing.
-
Sequencing: Sequence the amplified DNA from both the this compound-treated and control virus populations.
-
Data Analysis: Align the sequences and compare them to the wild-type reference sequence. Calculate the mutation frequency by dividing the total number of mutations by the total number of nucleotides sequenced. Compare the mutation frequency in the this compound-treated population to the control population to determine the mutagenic effect of this compound.
Visualizations
Caption: Mechanism of this compound-induced lethal mutagenesis.
Caption: Workflow for the Virus Yield Reduction Assay.
Caption: Workflow for Measuring Viral Mutation Frequency.
References
- 1. Ribavirin Reveals a Lethal Threshold of Allowable Mutation Frequency for Hantaan Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Nebularine Analogues
Application Notes and Protocols for the Synthesis and Evaluation of Nebularine Analogues
This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides detailed methodologies for the synthesis of this compound and its analogues, quantitative data on their biological activities, and visual representations of synthetic workflows and relevant biological pathways.
This compound, a purine (B94841) ribonucleoside, and its analogues are a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer and antiviral effects.[1] Many of these biological functions are attributed to their ability to act as inhibitors of key enzymes in purine metabolism, such as adenosine (B11128) deaminase (ADA).[2][3] The synthesis of novel this compound analogues is a key area of research for the development of new therapeutic agents.
Data Presentation: Biological Activity of this compound Analogues
The biological activity of synthesized this compound analogues is crucial for structure-activity relationship (SAR) studies. The following tables summarize the inhibitory activity against adenosine deaminase (ADA) and the antiproliferative effects against various cancer cell lines.
| Compound | Target | IC50 / Ki Value | Reference Cell Line/Enzyme Source | Reference |
| Adenosine Deaminase Inhibitors | ||||
| Pentostatin (Deoxycoformycin) | Adenosine Deaminase | Ki = 2.5 pM | Not Specified | [4] |
| Coformycin | Adenosine Deaminase | Ki = 10 pM | Not Specified | [4] |
| 1-Deazaadenosine | Adenosine Deaminase | Ki = 0.66 µM | Not Specified | [4] |
| 2'-Deoxy-1-deazaadenosine | Adenosine Deaminase | Ki = 0.19 µM | Not Specified | [4] |
| Curcumin | Adenosine Deaminase | IC50 = 13.6 µM | Not Specified | [4] |
| Kaempferol | Adenosine Deaminase | IC50 ≈ 30 µM | Not Specified | [4] |
| Quercetin | Adenosine Deaminase | IC50 ≈ 30 µM | Not Specified | [4] |
| 2-Imidazolyl phenol (B47542) derivative | Adenosine Deaminase | IC50 = 93 µM | Bovine Spleen | [5] |
| Antiproliferative/Antiviral Agents | ||||
| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine analogue | L1210 (Leukemia) | IC50 = 0.7 µM | L1210 | |
| 4-amino-pyrrolo[2,3-d]pyrimidine analogue | L1210 (Leukemia) | IC50 = 2.3 µM | L1210 | |
| 4-amino-5-iodo-pyrrolo[2,3-d]pyrimidine analogue | L1210 (Leukemia) | IC50 = 2.8 µM | L1210 | |
| 4-(hydroxyamino)-5-chloro-pyrrolo[2,3-d]pyrimidine analogue | L1210 (Leukemia) | IC50 = 3.7 µM | L1210 | |
| Goniothalamin | Saos-2 (Osteosarcoma) | IC50 = 0.62 µg/ml | Saos-2 | [6] |
| Goniothalamin | A549 (Lung Adenocarcinoma) | IC50 < 2 µg/ml | A549 | [6] |
| Goniothalamin | HT29 (Colorectal Adenocarcinoma) | IC50 = 1.64 µg/ml | HT29 | [6] |
| Sorafenib analogue 4a-e | Various Carcinoma Lines | IC50 = 1-4.3 µM | Multiple | [7] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of various this compound analogues.
Protocol 1: Vorbrüggen Glycosylation for N9-Ribosylation of a Purine Analogue
This protocol describes the coupling of a silylated purine base with a protected ribose derivative, a common and versatile method for nucleoside synthesis.[2]
Materials:
-
6-Amino-2-picoline derivative (purine precursor)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Silylation of the Purine Base: To a solution of the 6-amino-2-picoline derivative (1.0 eq) in anhydrous MeCN, add BSA (2.5 eq). Reflux the mixture under a nitrogen atmosphere for 2 hours.
-
Glycosylation Reaction: Cool the reaction mixture to room temperature. Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous MeCN. Cool the mixture to 0 °C and add TMSOTf (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification of Protected Nucleoside: Concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain the protected nucleoside.
-
Deprotection: Dissolve the protected nucleoside in anhydrous MeOH. Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to yield the deprotected this compound analogue.
Protocol 2: Late-Stage C6-Alkylation of a Purine Nucleoside
This protocol details a photoredox/nickel dual catalytic cross-coupling reaction for the direct installation of alkyl groups at the C6 position of a chloropurine nucleoside.[8]
Materials:
-
6-Chloropurine (B14466) ribonucleoside
-
Alkyl bromide (primary or secondary)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst)
-
[Ni(dtbbpy)(H₂O)₄]Cl₂ (nickel catalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a glovebox, add the 6-chloropurine ribonucleoside (1.0 eq), alkyl bromide (2.0 eq), photocatalyst (2 mol%), nickel catalyst (10 mol%), dtbbpy (12 mol%), and Na₂CO₃ (3.0 eq) to an oven-dried vial. Add anhydrous DMF to achieve a 0.1 M concentration of the limiting reagent.
-
Photocatalysis: Seal the vial and remove it from the glovebox. Place the reaction vial in a cooling block and irradiate with a blue LED lamp for 24 hours, maintaining a reaction temperature of approximately 25 °C.
-
Work-up: After 24 hours, dilute the reaction mixture with ethyl acetate and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the C6-alkylated this compound analogue.
Visualizations
The following diagrams illustrate the general synthetic workflow for this compound analogues and a key signaling pathway in which they are involved.
Caption: General workflow for the synthesis of this compound analogues.
Caption: Signaling pathway of adenosine deaminase (ADA) and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ADA inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Nebularine's application in agricultural research as a plant growth inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebularine (9-β-D-ribofuranosylpurine) is a purine (B94841) nucleoside analog with established cytotoxic effects in animal systems. In the realm of agricultural research, it has been investigated for its potential as a plant growth inhibitor. Historically, this compound was considered an anticytokinin. However, recent studies indicate that its mode of action is more complex and does not directly interfere with cytokinin signaling pathways. Instead, its inhibitory effects are likely a consequence of its interference with essential metabolic processes, particularly purine metabolism.[1]
These application notes provide a comprehensive overview of this compound's effects on plant growth, detailed protocols for key experiments, and a summary of quantitative data to facilitate further research into its potential as a tool for agricultural applications.
Mechanism of Action
While the precise mechanism in plants is still under full elucidation, evidence suggests that this compound's cytotoxic effects stem from its structural similarity to adenosine (B11128). It is hypothesized to interfere with the purine salvage pathway, a critical process for recycling purine bases and nucleosides for nucleotide synthesis.[2] Two key enzymes in this pathway are potential targets:
-
Adenosine Kinase (ADK): This enzyme phosphorylates adenosine to form adenosine monophosphate (AMP). This compound may act as a substrate for ADK, leading to the formation of a toxic analog of AMP, or it may competitively inhibit the phosphorylation of adenosine.[3][4]
-
Adenosine Deaminase (ADA): This enzyme catalyzes the deamination of adenosine to inosine. This compound has been shown to be a weak inhibitor of adenosine deaminase in some systems.[5]
Interference with these pathways can disrupt nucleic acid synthesis, energy metabolism, and the production of essential molecules, ultimately leading to the inhibition of cell division and growth.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on plant cells and its interaction with cytokinins in various bioassays.
Table 1: Cytotoxicity of this compound on Plant Cells
| Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |
| Tobacco BY-2 | 20 | 48 | [1] |
Table 2: Effect of this compound on Cytokinin-Mediated Responses
| Bioassay | Cytokinin Used | This compound Concentration | Observed Effect | Reference |
| Tobacco Callus Bioassay | BAP | Concentration-dependent | Decrease in callus growth | [6] |
| Leaf Senescence Assay | BAP | Equimolar to BAP | Reduced cytokinin effect to 55% | [6] |
| Amaranthus Bioassay | BAP | Up to 100-fold excess | No antagonistic activity observed | [6] |
| Amaranthus Bioassay | Kinetin (B1673648) or Zeatin (2.5 µM) | 8-fold excess | >60% inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and further investigation of this compound's effects on plant growth.
Protocol 1: Tobacco Callus Cytokinin Bioassay
This protocol is adapted from standard tobacco callus bioassay procedures and is used to assess the effect of this compound on cytokinin-induced cell proliferation.[8][9][10]
Materials:
-
Cytokinin-dependent tobacco callus culture (e.g., Nicotiana tabacum cv. Wisconsin No. 38)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Agar
-
6-Benzylaminopurine (BAP) stock solution
-
This compound stock solution
-
Sterile petri dishes
-
Sterile forceps and scalpels
-
Growth chamber with controlled temperature (25°C) and light conditions (16h light/8h dark)
Procedure:
-
Prepare MS medium containing 3% (w/v) sucrose and 0.8% (w/v) agar. Autoclave and cool to 50-60°C.
-
To the molten MS medium, add BAP to a final concentration of 1 µM. This will be the control medium.
-
Prepare a series of media with 1 µM BAP and varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Also, prepare a medium with this compound alone at the highest concentration to test for direct toxicity.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
Under sterile conditions, transfer small, uniform pieces of tobacco callus (approximately 100 mg) onto the surface of the prepared media. Use 5-10 replicates per treatment.
-
Seal the petri dishes with parafilm and incubate in the growth chamber for 3-4 weeks.
-
After the incubation period, carefully remove the callus from each plate and record the fresh weight.
-
Calculate the average fresh weight for each treatment and compare it to the control to determine the inhibitory effect of this compound.
Protocol 2: Leaf Senescence Bioassay
This assay measures the ability of this compound to interfere with the cytokinin-mediated delay of senescence in detached leaves.[8][11][12]
Materials:
-
Healthy, fully expanded leaves from a suitable plant species (e.g., wheat, oat, or Arabidopsis thaliana)
-
BAP stock solution
-
This compound stock solution
-
Petri dishes
-
Filter paper
-
Ethanol (80%)
-
Spectrophotometer
-
Growth chamber with controlled temperature (25°C) in darkness
Procedure:
-
Excise uniform leaf segments (e.g., 2 cm long) from healthy plants.
-
Prepare treatment solutions in petri dishes lined with filter paper. The control solution should be distilled water. The cytokinin solution should contain 1 µM BAP. The test solutions should contain 1 µM BAP and varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Float the leaf segments on the respective solutions, ensuring the abaxial side is in contact with the liquid. Use 5-10 leaf segments per treatment.
-
Seal the petri dishes and incubate them in the dark at 25°C for 4-6 days.
-
After incubation, extract the chlorophyll (B73375) from the leaf segments by immersing them in 80% ethanol.
-
Measure the absorbance of the chlorophyll extract at 665 nm using a spectrophotometer.
-
Compare the chlorophyll content of the this compound-treated leaves to the BAP-only and water controls to assess the effect on senescence.
Protocol 3: Amaranthus Betacyanin Bioassay
This bioassay is used to determine if this compound antagonizes the cytokinin-induced synthesis of betacyanin in Amaranthus seedlings.[8][13][14][15][16]
Materials:
-
Amaranthus caudatus seeds
-
BAP or Kinetin stock solution
-
This compound stock solution
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled temperature (25°C) in darkness
-
Spectrophotometer
Procedure:
-
Germinate Amaranthus caudatus seeds on moist filter paper in the dark at 25°C for 72 hours.
-
Prepare test solutions in small vials or petri dishes. The control solution is distilled water. The cytokinin solution contains a known concentration of BAP or kinetin (e.g., 1 µM). The test solutions contain the cytokinin plus a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Excise the cotyledons and hypocotyls of the etiolated seedlings and transfer them to the test solutions.
-
Incubate the seedlings in the dark at 25°C for 18-24 hours.
-
After incubation, extract the betacyanin pigment by freezing and thawing the seedlings in distilled water.
-
Measure the absorbance of the resulting red solution at 542 nm and 620 nm. The betacyanin content is proportional to A₅₄₂ - A₆₂₀.
-
Compare the betacyanin production in the this compound-treated samples to the cytokinin-only control.
Protocol 4: GUS Reporter Gene Expression Assay
This protocol is for quantifying the effect of this compound on the expression of auxin-responsive (DR5:GUS) and cytokinin-responsive (ARR5:GUS) reporter genes in Arabidopsis thaliana seedlings.[17][18][19][20][21]
Materials:
-
Transgenic Arabidopsis thaliana seedlings carrying DR5:GUS or ARR5:GUS reporter constructs.
-
Liquid 1/2 MS medium
-
BAP and 2,4-D (or other auxin) stock solutions
-
This compound stock solution
-
6-well plates
-
Growth chamber with controlled temperature (22°C) and light conditions (16h light/8h dark)
-
GUS extraction buffer
-
4-Methylumbelliferyl-β-D-glucuronide (MUG) solution
-
Sodium carbonate (stop buffer)
-
Fluorometer
Procedure:
-
Sterilize and germinate transgenic Arabidopsis seeds in 6-well plates containing liquid 1/2 MS medium. Grow the seedlings for 3 days under long-day conditions.
-
To each well, add the respective hormones and this compound to the desired final concentrations. For the ARR5:GUS line, use BAP. For the DR5:GUS line, use an auxin like 2,4-D. Include controls with no hormone, hormone only, and this compound only.
-
Incubate the seedlings for an additional 16-24 hours.
-
Harvest the seedlings and homogenize them in GUS extraction buffer on ice.
-
Centrifuge the extracts to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each extract.
-
To perform the fluorometric assay, mix a small volume of the protein extract with a GUS assay buffer containing MUG.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at 365 nm and emission at 455 nm.
-
Calculate the specific GUS activity (nmol 4-MU per mg protein per hour) and compare the treatments.
Visualizations
The following diagrams illustrate the hypothetical mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Hypothetical mechanism of this compound-induced growth inhibition in plants.
Caption: General experimental workflow for evaluating this compound's plant growth inhibitory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine salvage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine kinase contributes to cytokinin interconversion in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine kinase deficiency is associated with developmental abnormalities and reduced transmethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Cytokinins in Cytokinin-Autotrophic Tobacco Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leaf senescence: signals, execution, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A modified Amaranthus betacyanin bioassay for the rapid determination of cytokinins in plant extracts | Semantic Scholar [semanticscholar.org]
- 16. Analysis of Variability in the Amaranthus Betacyanin Assay for Cytokinins: Effects of “Aging” Excised Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 18. researchgate.net [researchgate.net]
- 19. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.uri.edu [web.uri.edu]
- 21. Frontiers | Facile high-throughput forward chemical genetic screening by in situ monitoring of glucuronidase-based reporter gene expression in Arabidopsis thaliana [frontiersin.org]
Application Notes and Protocols for Testing Nebularine's Efficacy Against Mycobacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel anti-tubercular agents with unique mechanisms of action. Nebularine (9-β-D-ribofuranosylpurine) is a purine (B94841) nucleoside analog with known antibiotic properties against various Mycobacterium species.[1] Its mechanism of action is believed to involve the disruption of nucleic acid synthesis or the inhibition of key enzymes in purine metabolism. This document provides a comprehensive set of protocols to evaluate the in vitro and in vivo efficacy of this compound against mycobacterial strains, its toxicity profile, and its potential mechanism of action.
Proposed Mechanism of Action of this compound in Mycobacteria
This compound, as a purine analog, is hypothesized to exert its antimycobacterial effect by interfering with the de novo purine biosynthesis pathway, which is essential for DNA and RNA synthesis. After entering the mycobacterial cell, this compound may be phosphorylated by adenosine (B11128) kinase to its monophosphate form. This metabolite can then competitively inhibit enzymes crucial for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), thereby depleting the purine nucleotide pool and arresting bacterial growth.
Caption: Proposed mechanism of this compound in M. tuberculosis.
In Vitro Efficacy Assessment
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A commonly used method is the microtiter plate-based assay using a colorimetric indicator like Resazurin.
Experimental Protocol:
-
Bacterial Culture: Grow M. tuberculosis H37Rv or other mycobacterial strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using 7H9 broth. Concentrations should typically range from 0.1 to 100 µg/mL.
-
Inoculation: Add the prepared mycobacterial inoculum to each well. Include a drug-free well as a positive control for growth and a well with media only as a negative control.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
Reading Results: After incubation, add 20 µL of Resazurin solution (0.01% w/v) to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in the well that remains blue.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Experimental Protocol:
-
Perform MIC Assay: Set up an MIC assay as described in section 2.1.
-
Subculturing: After determining the MIC, take a 100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquots onto individual Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Enumeration: Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1][2][3]
Data Presentation:
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | Mtb H37Rv | 6.25 | 12.5 | 2 |
| Isoniazid | Mtb H37Rv | 0.05 | 0.2 | 4 |
| Rifampicin | Mtb H37Rv | 0.1 | 0.4 | 4 |
(Note: Data are for illustrative purposes only)
Cytotoxicity and Selectivity Index
It is crucial to assess the toxicity of this compound against mammalian cells to determine its therapeutic window. The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound to its biological activity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or THP-1 human monocytes in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Data Presentation:
| Compound | Cell Line | CC50 (µM) | MIC (µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | RAW 264.7 | >100 | 24.8 | >4 |
| Isoniazid | RAW 264.7 | >200 | 0.36 | >555 |
| Rifampicin | RAW 264.7 | >150 | 0.12 | >1250 |
(Note: Data are for illustrative purposes only. This compound MW: 252.2 g/mol )
Intracellular Efficacy Assessment
M. tuberculosis is an intracellular pathogen, so it is essential to evaluate the efficacy of this compound against bacteria residing within host cells.
Macrophage Infection and Intracellular Killing Assay
Experimental Workflow:
References
Utilizing Nebularine to Investigate Purine Salvage Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine (B94841) salvage pathway is a critical metabolic route for the synthesis of purine nucleotides from the degradation products of DNA and RNA. This pathway is essential for cellular homeostasis and is a key target in the development of therapeutic agents for various diseases, including cancer and viral infections. Nebularine (9-β-D-ribofuranosylpurine), a naturally occurring adenosine (B11128) analogue, serves as a valuable tool for probing the intricacies of this pathway. By mimicking adenosine, this compound can interact with key enzymes in the purine salvage pathway, such as adenosine kinase and adenosine deaminase, thereby modulating nucleotide pools and cellular metabolism. These application notes provide detailed protocols for utilizing this compound to investigate the purine salvage pathway, including methods for assessing its cytotoxic effects and analyzing its impact on intracellular purine nucleotide concentrations.
Mechanism of Action
This compound exerts its biological effects primarily by acting as a substrate or inhibitor of enzymes involved in purine metabolism. Once transported into the cell, it can be phosphorylated by adenosine kinase to form this compound-5'-monophosphate. This phosphorylation can lead to its incorporation into nucleic acids, causing chain termination and inhibition of DNA and RNA synthesis. Furthermore, this compound can inhibit adenosine deaminase, the enzyme responsible for converting adenosine to inosine, leading to an accumulation of adenosine and its derivatives.[1] The cytotoxic effects of this compound are attributed to these disruptions in normal purine metabolism.
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: Cytotoxicity of this compound (IC50 values)
| Cell Line | IC50 (µM) | Assay | Reference |
| K562 (Human Chronic Myelogenous Leukemia) | 1.8 | Calcein AM | [1] |
| CEM (Human T-cell Leukemia) | 2.5 | Calcein AM | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | 3.2 | Calcein AM | [1] |
| Tobacco BY-2 | 20 | Cell Growth | [1] |
Table 2: Enzyme Inhibition Data for this compound
| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Adenosine Deaminase | 16 µM | Not specified | [1] |
| Xanthine Oxidase | - | Non-competitive |
Experimental Protocols
Cell Viability/Cytotoxicity Assay using MTT
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells.
Materials and Reagents:
-
Cell line of interest (e.g., K562, CEM, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve.
-
Analysis of Intracellular Purine Nucleotide Pools by HPLC
This protocol provides a method for extracting and quantifying intracellular purine nucleotides (e.g., ATP, ADP, AMP, GTP, GDP, GMP, IMP) from cells treated with this compound using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Cultured cells treated with this compound as described above.
-
Ice-cold PBS
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Ice-cold 2 M potassium carbonate (K2CO3)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0
-
Mobile phase B: Methanol
-
Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)
-
Microcentrifuge and refrigerated centrifuge tubes
Protocol:
-
Cell Harvesting and Extraction:
-
After treating cells with this compound for the desired time, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. For suspension cells, directly transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid extract) to a new pre-chilled tube.
-
-
Neutralization:
-
Add 2 M K2CO3 dropwise to the acid extract while vortexing until the pH reaches 6.0-7.0 (check with pH paper). This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Transfer the neutralized supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume (e.g., 20 µL) of the neutralized cell extract onto the HPLC system.
-
Run a gradient elution program, for example: 0-10 min, 100% Mobile Phase A; 10-25 min, linear gradient to 20% Mobile Phase B; 25-30 min, 20% Mobile Phase B; 30-35 min, linear gradient back to 100% Mobile Phase A; 35-45 min, re-equilibration with 100% Mobile Phase A. The flow rate is typically set at 1 mL/min.
-
Monitor the elution of nucleotides by measuring the UV absorbance at 254 nm.
-
Prepare a standard curve for each purine nucleotide by injecting known concentrations of the standards.
-
-
Data Analysis:
-
Identify and quantify the purine nucleotides in the cell extracts by comparing their retention times and peak areas to those of the standards.
-
Normalize the nucleotide concentrations to the cell number or total protein content of the initial cell pellet.
-
Compare the nucleotide pools in this compound-treated cells to those in control cells to determine the effect of this compound on the purine salvage pathway.
-
Adenosine Kinase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on adenosine kinase activity.
Materials and Reagents:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
White, opaque 96-well plates
Protocol:
-
Reagent Preparation:
-
Prepare a solution of adenosine kinase in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of adenosine and ATP in assay buffer. The final concentrations in the assay should be close to the Km values for adenosine and ATP, respectively.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Add 10 µL of adenosine kinase solution to each well.
-
Initiate the reaction by adding 10 µL of a mixture of adenosine and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of adenosine kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both this compound and adenosine, and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive) using software like GraphPad Prism.
-
Mandatory Visualizations
Caption: Purine Salvage Pathway and the Action of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Nebularine's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methodologies for the evaluation of the antiviral properties of Nebularine, a purine (B94841) nucleoside analog. The protocols detailed herein are designed to facilitate the rapid and efficient screening of this compound and its derivatives against a variety of viruses, enabling the identification of lead compounds for further drug development.
Introduction to this compound and its Antiviral Potential
This compound (9-β-D-ribofuranosylpurine) is a naturally occurring purine nucleoside with reported cytotoxic and antimicrobial activities. As a structural analog of adenosine (B11128) and guanosine, its primary mechanism of antiviral action is believed to be the inhibition of viral nucleic acid synthesis.[1][2] Following uptake into host cells, this compound is phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then be incorporated into the growing viral RNA or DNA chain by viral polymerases. The incorporation of this compound-triphosphate can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[3][4][5] High-throughput screening provides an efficient means to explore the breadth of this compound's antiviral activity across different viral families and to identify viral-specific sensitivities.
High-Throughput Screening (HTS) Workflow for Antiviral Drug Discovery
The successful implementation of an HTS campaign for this compound involves a multi-step process designed to identify and validate its antiviral activity. The general workflow is outlined below.
Caption: General workflow for HTS-based antiviral drug discovery.
Data Presentation: Comparative Summary of HTS Assays
The choice of HTS assay depends on the virus, host cell line, and the specific aspect of the viral life cycle being targeted. Below is a summary of key quantitative parameters for the recommended primary screening assays.
| Assay Type | Principle | Throughput | Endpoint Measurement | Key Parameters | Advantages | Limitations |
| CPE Reduction Assay | Measures the ability of a compound to protect cells from virus-induced cell death (Cytopathic Effect). | High (384-well) | Cell viability (e.g., ATP content, vital dyes) | EC50, CC50, SI | Simple, cost-effective, reflects overall viral replication inhibition. | Not suitable for non-lytic viruses, can be influenced by compound cytotoxicity. |
| Reporter Gene Assay | Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase, GFP). Antiviral activity reduces reporter expression. | High (384-well) | Luminescence, Fluorescence | EC50, CC50, SI | Highly sensitive, quantitative, adaptable to specific viral promoters. | Requires genetically engineered viruses, potential for off-target effects on reporter. |
| Plaque Reduction Assay | Measures the reduction in the number or size of viral plaques (zones of cell death) in the presence of the compound. | Medium (96-well) | Manual or automated plaque counting | EC50 | "Gold standard" for quantifying infectious virus, provides visual confirmation. | Lower throughput, labor-intensive, subjective without imaging analysis. |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI (Selectivity Index): CC50 / EC50. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to assess the ability of this compound to protect host cells from virus-induced death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer
-
This compound stock solution (in DMSO)
-
384-well clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend host cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension to each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 5 µL of the diluted this compound solutions to the appropriate wells.
-
Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
-
Virus Infection:
-
Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that causes 80-90% cell death within 48-72 hours.
-
Add 20 µL of the diluted virus to all wells except the "cells only" control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the predetermined incubation period (e.g., 48-72 hours).
-
-
Quantification of Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the "cells only" and "virus control" wells.
-
Plot the percentage of viability against the log of this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 2: High-Throughput Luciferase Reporter Gene Assay
This assay provides a highly sensitive method for quantifying viral gene expression and its inhibition by this compound.
Materials:
-
Host cell line stably or transiently expressing a viral promoter-driven luciferase reporter gene.
-
Recombinant virus expressing luciferase.
-
Complete cell culture medium.
-
This compound stock solution.
-
384-well opaque white plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Seed cells in 384-well opaque white plates as described in Protocol 4.1.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells as described in Protocol 4.1.
-
-
Virus Infection:
-
Infect cells with the luciferase-expressing recombinant virus at an appropriate MOI.
-
Incubate for a period sufficient to allow for robust reporter gene expression (e.g., 24-48 hours).
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each well relative to the "virus control" wells.
-
Determine the EC50 value as described in Protocol 4.1.
-
Protocol 3: Plaque Reduction Neutralization Test (PRNT) - High-Throughput Adaptation
This assay serves as a secondary confirmation of antiviral activity by directly measuring the reduction in infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 96-well plates.
-
Virus stock.
-
This compound stock solution.
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) in 2x MEM).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates to form a confluent monolayer on the day of the experiment.
-
-
Compound and Virus Incubation:
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix the diluted this compound with a standardized amount of virus (e.g., 100 plaque-forming units (PFU)/well) and incubate for 1 hour at 37°C.[10]
-
-
Infection and Overlay:
-
Remove the culture medium from the cell monolayers.
-
Transfer the this compound-virus mixture to the corresponding wells of the cell plate.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Gently aspirate the inoculum and add 100 µL of overlay medium to each well.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Aspirate the overlay and fix the cells with 4% formaldehyde (B43269) for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Quantification and Data Analysis:
-
Count the number of plaques in each well, either manually or using an automated plate imager and analysis software.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value.
-
Visualization of this compound's Proposed Mechanism of Action
As a purine nucleoside analog, this compound's antiviral activity is predicated on its intracellular conversion to a triphosphate form, which then interferes with viral polymerase activity.
Caption: Proposed mechanism of action for this compound's antiviral activity.
These application notes and protocols provide a robust framework for the high-throughput screening of this compound's antiviral activity. Adherence to these guidelines will enable researchers to efficiently generate reliable and reproducible data, accelerating the discovery and development of novel antiviral therapeutics.
References
- 1. [Molecular mechanisms of the antiviral activity of nucleoside analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. mdpi.com [mdpi.com]
- 4. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues | MDPI [mdpi.com]
- 5. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for Testing Nebularine's Antitumor Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nebularine
This compound (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog first isolated from the mushroom Clitocybe nebularis.[1] As an antimetabolite, its mechanism of action is predicated on its structural similarity to endogenous purine nucleosides like adenosine.[2][3] Upon cellular uptake, this compound is phosphorylated into its nucleotide form, which can then interfere with nucleic acid synthesis and disrupt critical cellular processes, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[2][4] Studies have indicated that this compound possesses modest antitumor activity against various leukemia and melanoma models.[5] These application notes provide a comprehensive framework for designing and executing in vivo experiments to rigorously evaluate the antitumor efficacy and safety profile of this compound.
The experimental design outlined herein utilizes xenograft mouse models, which are a cornerstone of preclinical oncology research for assessing the efficacy, safety, and pharmacodynamics of investigational cancer therapies.[6][7] We will describe protocols for both a subcutaneous model, ideal for initial efficacy screening, and a more clinically relevant orthotopic model, which preserves the native tumor microenvironment.[8][9][10]
Postulated Mechanism of Action
The primary antitumor effect of purine antimetabolites like this compound involves the disruption of DNA and RNA synthesis.[2][4] After being converted to nucleotide analogs within the cell, these compounds can inhibit critical enzymes in the purine biosynthesis pathway or be incorporated directly into DNA and RNA.[2] This incorporation leads to chain termination, DNA damage, and the induction of a futile DNA repair cycle, culminating in cell death.[2]
Caption: Postulated mechanism of this compound as a purine antimetabolite.
In Vivo Experimental Workflow
A typical in vivo study workflow involves several sequential stages, from initial preparation to final data analysis. This ensures that experiments are conducted systematically and yield reproducible results.[9]
Caption: General workflow for in vivo testing of this compound.
Experimental Design and Groups
The study will be conducted in two stages. Stage 1 will use a subcutaneous xenograft model for initial efficacy and dose-range finding. Stage 2 will employ a more complex orthotopic model to evaluate efficacy in a physiologically relevant microenvironment.[9][11]
Table 1: Summary of In Vivo Experimental Design
| Parameter | Stage 1: Subcutaneous Model | Stage 2: Orthotopic Model |
| Animal Model | Female NU/J or NOD.CB17-Prkdcscid/J mice, 6-8 weeks old[8] | Female NSG™ mice, 6-8 weeks old[8] |
| Cell Line | Human Breast Cancer (e.g., MDA-MB-231) or Lung Cancer (e.g., A549) | Luciferase-tagged Human Breast Cancer (e.g., MDA-MB-231-luc)[9] |
| Implantation Site | Right flank, subcutaneous[8] | 4th inguinal mammary fat pad[8][9] |
| Tumor Monitoring | Caliper measurements[12] | Bioluminescence Imaging (BLI) & Calipers[12][13] |
| Treatment Start | When average tumor volume reaches ~100-150 mm³[14] | When a detectable bioluminescent signal is established |
| Number of Animals | n = 8-10 per group[14] | n = 8-10 per group |
| Study Duration | 21-28 days, or until humane endpoints are reached | 28-42 days, or until humane endpoints are reached |
Table 2: Treatment Groups and Dosing Regimen
| Group | Treatment | Dose Level | Route of Administration | Dosing Schedule |
| 1 | Vehicle Control | N/A | Peritoneal (i.p.) or Oral (p.o.) | Daily (QD) for 21 days |
| 2 | This compound | Low Dose (e.g., 50 mg/kg) | i.p. or p.o. | Daily (QD) for 21 days |
| 3 | This compound | Mid Dose (e.g., 100 mg/kg) | i.p. or p.o. | Daily (QD) for 21 days |
| 4 | This compound | High Dose (e.g., 200 mg/kg) | i.p. or p.o. | Daily (QD) for 21 days |
| 5 | Positive Control | Standard-of-care chemotherapy | Clinically relevant dose | Per established protocols |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to form a palpable tumor on the flank of an immunodeficient mouse.[8]
Materials:
-
Immunodeficient mice (e.g., NU/J)[8]
-
Cultured cancer cells (e.g., MDA-MB-231) at ~80% confluency
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take-rate)[8]
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Electric clippers, antiseptic solution
Procedure:
-
Cell Preparation: Harvest cultured cancer cells using trypsin, wash twice with sterile PBS, and perform a cell count to determine viability. Resuspend the cell pellet in cold sterile PBS (or a 1:1 mixture of PBS:Matrigel) to a final concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.[8]
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once fully anesthetized, shave a small area on the right flank and sterilize the skin with an antiseptic solution.[15]
-
Implantation: Gently lift the skin on the flank and inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) subcutaneously.[8]
-
Recovery: Return the animal to a clean cage and monitor until it has fully recovered from anesthesia.[15]
-
Tumor Monitoring: Begin monitoring for tumor formation 3-5 days post-injection. Once tumors are palpable, use digital calipers to measure the length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²) / 2.[16]
Protocol 2: Orthotopic Mammary Fat Pad Model Establishment
This surgical protocol places tumor cells in their native organ environment, providing a more clinically relevant model for breast cancer.[9][11]
Materials:
-
Same as Protocol 1, with the addition of:
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)
-
Fine surgical instruments (scissors, forceps)
-
Sutures or surgical clips[8]
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1. The typical injection volume is smaller, around 20-50 µL.[15]
-
Animal Preparation: Anesthetize the mouse and administer a pre-operative analgesic. Shave the fur around the 4th inguinal mammary gland and sterilize the area.[15]
-
Surgical Implantation: Make a small (~5 mm) incision in the skin over the inguinal mammary fat pad. Gently exteriorize the fat pad with blunt forceps.[8]
-
Carefully inject 20-50 µL of the cell suspension directly into the center of the fat pad. Hold the needle in place for a few seconds to prevent leakage.[15]
-
Return the fat pad to its anatomical position and close the skin incision with sutures or surgical clips.[8]
-
Recovery: Monitor the animal closely post-surgery, providing post-operative analgesia as required. Remove clips or sutures 10-14 days after the procedure.[10]
-
Tumor Monitoring: Monitor tumor growth starting 7-14 days post-implantation using a bioluminescence imaging system.[11][12] This non-invasive technique allows for longitudinal tracking of tumor burden.[13] Caliper measurements can be used once tumors become palpable.
Protocol 3: Drug Administration and In-Life Monitoring
Procedure:
-
Randomization: Once tumors reach the target size (~100-150 mm³), randomize the mice into the treatment groups outlined in Table 2. Ensure the average tumor volume and body weight are comparable across all groups.[14]
-
Dosing: Prepare fresh formulations of this compound and the vehicle control daily. Administer the compounds via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the schedule in Table 2.
-
Tumor and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss exceeding 20% is a common humane endpoint.[17]
-
Clinical Observations: Perform daily checks for any clinical signs of toxicity, such as changes in posture, activity, grooming, or breathing.[17]
Protocol 4: Endpoint Analysis and Tissue Collection
Procedure:
-
Euthanasia: At the end of the study (e.g., day 21) or when humane endpoints are met, euthanize the animals according to approved institutional guidelines.
-
Tumor Excision and Measurement: Carefully excise the primary tumor and record its final weight.
-
Tissue Collection:
-
Divide the tumor into sections. Fix one section in 10% neutral buffered formalin for histopathology (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Snap-freeze another section in liquid nitrogen for subsequent molecular analysis (e.g., Western blot, RNA sequencing).
-
-
Toxicity Assessment: Collect major organs (liver, kidney, spleen, lung, heart) and fix them in formalin for histopathological analysis to assess any organ-specific toxicity.[17] Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.[17]
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison between groups.
Table 3: Key Efficacy Endpoints
| Metric | Description | Data to Collect |
| Tumor Growth Inhibition (TGI) | The percentage difference in the mean tumor volume of treated vs. control groups. | Final tumor volumes and weights for all groups. |
| Tumor Growth Delay | The time it takes for tumors in a treated group to reach a predetermined size compared to the control group. | Daily tumor volume measurements. |
| Survival Analysis | (If applicable) A Kaplan-Meier survival curve based on time to reach humane endpoints. | Date of randomization and date of euthanasia for each animal. |
| Metastasis | (For orthotopic models) Quantification of metastatic burden in distant organs (e.g., lung, liver) via BLI or histology. | Ex vivo BLI signal from organs, histological confirmation. |
Table 4: Key Toxicity and Safety Endpoints
| Metric | Description | Data to Collect |
| Body Weight Change | Percentage change in body weight from baseline. | Body weights measured 2-3 times per week. |
| Clinical Observation Score | A graded score for overall animal health and behavior. | Daily observations of activity, posture, etc. |
| Hematology | Complete blood count (CBC) to assess effects on blood cells. | Red blood cells, white blood cells, platelets.[17] |
| Serum Chemistry | Analysis of markers for liver (ALT, AST) and kidney (BUN, creatinine) function. | Serum samples collected at endpoint.[17] |
| Organ Histopathology | Microscopic examination of major organs for signs of drug-induced damage. | H&E stained tissue sections.[17] |
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. xenograft.org [xenograft.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Orthotopic Tumor Models | Kyinno Bio [kyinno.com]
- 10. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 12. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orthotopic Injection: Implanting Tissue Specific Cancer Cells into an Adult Mouse [jove.com]
- 16. Estimating tumor growth rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nebularine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the analysis of cell cycle arrest in cancer cells induced by nebularine, a purine (B94841) nucleoside analog with potential anticancer properties. The primary method described is flow cytometry using propidium (B1200493) iodide (PI) staining to quantify DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). While direct quantitative data for purified this compound is limited in publicly available literature, this document leverages findings from studies on extracts of Clitocybe nebularis, a natural source of this compound, which indicate an induction of S-phase arrest. The proposed mechanism involves the activation of the p53 tumor suppressor pathway and its downstream targets, the cyclin-dependent kinase inhibitors p21 and p27. This document serves as a comprehensive guide for researchers investigating the antiproliferative effects of this compound and similar compounds.
Introduction
This compound is a naturally occurring purine analog found in certain species of mushrooms, such as Clitocybe nebularis. As a structural analog of adenosine, this compound can interfere with essential cellular processes, including nucleic acid synthesis and signaling pathways, making it a compound of interest in cancer research. Uncontrolled cell proliferation is a hallmark of cancer, often stemming from dysregulation of the cell cycle. Consequently, agents that can induce cell cycle arrest are valuable candidates for anticancer drug development.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle.
Studies utilizing extracts from Clitocybe nebularis have shown an accumulation of cells in the S phase of the cell cycle, suggesting that a component of the extract, likely this compound, interferes with DNA replication. This S-phase arrest has been associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27[1]. This document provides a detailed protocol to investigate and quantify the effects of this compound on the cell cycle of cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line (e.g., HT-29 colorectal cancer cells) after 48 hours of treatment. This data is based on the qualitative findings of S-phase arrest induced by Clitocybe nebularis extract and serves as an example for data presentation.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 10 | 48.7 ± 2.8 | 38.5 ± 3.0 | 12.8 ± 1.5 |
| 25 | 40.1 ± 3.5 | 49.2 ± 3.8 | 10.7 ± 1.2 |
| 50 | 32.5 ± 2.9 | 58.3 ± 4.1 | 9.2 ± 1.0 |
| 100 | 25.8 ± 2.2 | 65.1 ± 4.5 | 9.1 ± 0.9 |
Table 2: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins
| Treatment (48h) | Relative p53 Expression (Fold Change) | Relative p21 Expression (Fold Change) | Relative p27 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (50 µM) | 3.2 ± 0.4 | 4.5 ± 0.6 | 2.8 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or another suitable cancer cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the highest this compound dose).
-
Incubation: Replace the medium in the wells with the prepared this compound-containing or vehicle control medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Procedure:
-
Harvesting Cells:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until the cells detach.
-
Add 800 µL of complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced S-phase cell cycle arrest.
References
Application Notes and Protocols for Studying Adenosine Deaminase Inhibition using Nebularine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) deaminase (ADA) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively.[1][2] Its role in regulating adenosine levels makes it a significant target in various physiological and pathological processes, including immune responses and cancer.[3] Nebularine (9-(β-D-ribofuranosyl)purine), a purine ribonucleoside analog, is recognized as a competitive inhibitor of adenosine deaminase.[4][5] The study of its inhibitory kinetics provides valuable insights into the enzyme's active site and the development of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers to study the kinetics of adenosine deaminase inhibition by this compound, including detailed experimental protocols, data presentation, and visual representations of the underlying biochemical processes.
Principle of the Assay
The kinetic analysis of adenosine deaminase inhibition by this compound is typically performed using a spectrophotometric assay. The fundamental principle involves monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine. In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Kₘ) for the substrate (adenosine) increases, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged. By measuring the reaction rates at various substrate and inhibitor concentrations, the inhibition constant (Kᵢ) for this compound can be determined.
Data Presentation
Table 1: Kinetic Parameters for Adenosine Deaminase and its Inhibitors
| Enzyme Source | Substrate | Kₘ (µM) | Inhibitor | Kᵢ (µM) | Inhibition Type | Reference |
| Bovine Spleen | Adenosine | 38 | Allopurinol | 285 | Competitive | [6] |
| Bovine Spleen | Adenosine | 38 | Acyclovir | 231 | Competitive | [6] |
| Bovine Spleen | Adenosine | 38 | Theophylline | 56 (low conc.), 201 (high conc.) | Non-competitive | [6] |
| Bovine Spleen | Adenosine | - | Aspirin (B1665792) | 42.8 (at 27°C) | Competitive | [7] |
| Bovine Spleen | Adenosine | - | Diclofenac (B195802) | 56.4 (at 27°C) | Competitive | [7] |
Note: The Kₘ value for adenosine can vary depending on the enzyme source and assay conditions.
Experimental Protocols
This section provides detailed methodologies for determining the kinetic parameters of adenosine deaminase and the inhibition constant of this compound.
Materials and Reagents
-
Adenosine Deaminase (ADA), from bovine spleen (e.g., Sigma-Aldrich, ~200 units/mg protein)[2]
-
Adenosine (Substrate)
-
This compound (Inhibitor)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitor if necessary
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in distilled water and adjust the pH to 7.5.
-
Adenosine Deaminase (ADA) Stock Solution: Prepare a stock solution of ADA (e.g., 1 unit/mL) in cold potassium phosphate buffer. Keep on ice.
-
Adenosine Stock Solution (e.g., 10 mM): Dissolve adenosine in potassium phosphate buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in potassium phosphate buffer. If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid enzyme denaturation.
-
Working Solutions: Prepare serial dilutions of adenosine and this compound in potassium phosphate buffer to achieve the desired final concentrations for the assays.
Protocol 1: Determination of the Michaelis-Menten Constant (Kₘ) for Adenosine
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL.
-
To each well, add the following in order:
-
Potassium Phosphate Buffer (to make up the final volume)
-
A fixed concentration of ADA (e.g., 0.02 units)
-
-
Prepare a range of adenosine concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by adding varying volumes of the adenosine stock solution.
-
Initiate the reaction by adding the adenosine solution.
-
Immediately measure the decrease in absorbance at 265 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial velocity (V₀) of the reaction for each adenosine concentration from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data.
Protocol 2: Determination of the Inhibition Constant (Kᵢ) for this compound
-
This experiment should be performed with a fixed concentration of adenosine (ideally close to the determined Kₘ value).
-
Set up a series of reactions as described in Protocol 1.
-
In addition to the components in Protocol 1, add varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) to the reaction mixtures.
-
Pre-incubate the enzyme with this compound for a short period (e.g., 5 minutes) at the assay temperature before initiating the reaction with adenosine.
-
Measure the initial reaction velocities (V₀) for each this compound concentration as described in Protocol 1.
-
To determine the Kᵢ for a competitive inhibitor, perform the ADA activity assay with multiple concentrations of the substrate (adenosine) in the presence of different fixed concentrations of this compound.
-
Generate Lineweaver-Burk plots for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.
-
The Kᵢ can be determined from a secondary plot of the slope of each Lineweaver-Burk line versus the inhibitor concentration. The x-intercept of this secondary plot will be -Kᵢ.
Visualizations
Adenosine Deaminase Catalytic Pathway
References
- 1. Adenosine deaminase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 腺苷脱氨酶(ADA) from calf intestine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Adenosine and Adenosine Deaminase Contrary Manifestations in Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Kinetic, thermodynamic and statistical studies on the inhibition of adenosine deaminase by aspirin and diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility and stability of Nebularine in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Nebularine in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) ribonucleoside with known cytotoxic and antibiotic properties.[1][2] In research, it is often used as an antineoplastic agent and as a competitive inhibitor of enzymes involved in purine metabolism.[1] Its cytotoxicity makes it a compound of interest for cancer research and drug development.[3]
Q2: What are the primary challenges when working with this compound in cell culture?
The main challenges are related to its solubility and stability. Like many purine nucleoside analogs, this compound has limited aqueous solubility, which can lead to precipitation in cell culture media.[4][5] Stability can also be a concern, as factors like pH, temperature, and enzymatic degradation can affect its concentration and activity over time.[6][7]
Q3: Which solvent should I use to prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions.[8] The recommended primary solvent for preparing a concentrated stock solution is high-purity dimethyl sulfoxide (B87167) (DMSO). Other polar organic solvents like N,N-dimethylformamide (DMF) may also be effective.[4]
Q4: My cell culture medium turned cloudy after adding the this compound stock solution. What happened?
This cloudiness or turbidity is likely due to the precipitation of this compound.[9] This can happen for several reasons:
-
Solvent Shock: A rapid change from a high-concentration organic stock solution (like DMSO) to the aqueous environment of the cell culture medium can cause the compound to fall out of solution.[10]
-
Concentration Exceeded: The final concentration of this compound in the medium may have exceeded its solubility limit.
-
Media Composition: Components in the medium, such as salts and proteins (especially in serum-containing media), can reduce the solubility of the compound.[10][11]
-
Temperature: A shift in temperature, such as adding a room-temperature stock solution to cold media, can decrease solubility.
Q5: How can I prevent this compound from precipitating in my cell culture medium?
To prevent precipitation, it is crucial to follow a careful dilution protocol. Key recommendations include:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.[12]
-
Use Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution step in a smaller volume of pre-warmed media.[8]
-
Limit Final Solvent Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5% (v/v), and for many cell lines, below 0.1%, to avoid solvent toxicity and solubility issues.[10]
-
Mix Gently but Thoroughly: After adding this compound, mix the medium by gentle swirling or inversion to ensure homogeneity without causing protein denaturation.
Q6: How should I store my this compound stock solution?
For long-term stability, store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots.[8] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation upon thawing.[13]
Q7: How stable is this compound in the cell culture medium during incubation?
The stability of purine analogs in solution is influenced by pH and temperature.[7] While specific data on this compound's half-life in media is limited, purine nucleosides can be subject to enzymatic degradation by cells or components in serum.[6] It is advisable to prepare fresh working solutions for each experiment. Monitoring for precipitation or changes in the medium's color (indicating a pH shift) during incubation is also important.[10]
Troubleshooting Guide: Precipitation Issues
This guide addresses common precipitation issues encountered when using this compound in cell culture experiments.
| Issue | Potential Cause(s) | Recommended Action(s) | Rationale |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: The rapid environmental change from organic solvent to aqueous media.[10] | 1. Pre-warm the cell culture medium to 37°C. 2. Use a serial dilution method (see Protocol 2). 3. Gently vortex or swirl the medium while adding the stock solution. | Gradual addition and warming help to ease the transition between solvents, preventing the compound from crashing out of solution.[8][12] |
| High Final Concentration: The target concentration exceeds this compound's solubility limit in the specific medium. | 1. Perform a dose-response experiment to find the maximum soluble and effective concentration. 2. Review literature for typical working concentrations for your cell line.[3] | This helps identify a working concentration that is both biologically active and soluble under your experimental conditions.[10] | |
| Medium becomes cloudy during incubation (hours to days). | Temperature Fluctuations: Unstable incubator temperatures or frequent opening of the incubator door. | 1. Ensure the incubator is properly calibrated and maintains a stable temperature. 2. Minimize the frequency and duration of opening the incubator. | Temperature shifts can decrease the solubility of media components and the added compound. |
| Evaporation: Loss of water from the culture vessel, concentrating all components.[9] | 1. Use a humidified incubator. 2. Ensure culture flasks or plates are properly sealed with filtered caps (B75204) or sealing tape. | Evaporation increases the concentration of salts and the compound, which can lead to precipitation.[9] | |
| pH Shift: Cellular metabolism can alter the pH of the medium over time, affecting compound solubility.[14] | 1. Use a medium buffered with HEPES for better pH stability. 2. Monitor the phenol (B47542) red indicator for significant color changes. | Maintaining a stable pH is crucial as the ionization state, and thus solubility, of a compound can be pH-dependent.[10][14] | |
| Contamination: Bacterial or fungal growth can cause turbidity.[9] | 1. Visually inspect the culture under a microscope for signs of contamination. 2. If contamination is suspected, discard the culture and decontaminate equipment. | It is essential to rule out contamination as the source of turbidity to ensure experimental validity.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 252.23 g/mol )[2]
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out 2.52 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.[8]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect to ensure all solid material has dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[8]
-
Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C.[8]
Protocol 2: Dilution of this compound into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Volume: Use the formula C₁V₁ = C₂V₂ to determine the volume of stock solution needed for your desired final concentration. Crucially, ensure the final DMSO concentration remains below 0.5% (v/v). [10]
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM in 10 mL, first add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to make a 100 µM intermediate solution. b. Gently vortex the intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium. For the example above, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Mixing: Mix the final solution by gently inverting the tube or swirling the flask 3-5 times.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (diluted in medium using the same steps) to a separate culture vessel.
Protocol 3: Cytotoxicity Assessment using Resazurin-Based Assay
This protocol provides a general method to assess the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions (prepared as in Protocol 2)
-
Resazurin-based cell viability reagent
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for attachment.
-
Treatment: Remove the growth medium and add 100 µL of medium containing various concentrations of this compound (and a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Following incubation, add 10 µL of the resazurin-based reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin (B115843) to the fluorescent resorufin.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence from wells with medium only. Plot the results to determine the IC₅₀ value.
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Proposed mechanism of action for this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12N4O4 | CID 68368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Extracellular purine and pyrimidine catabolism in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Nebularine Concentration for In Vitro Antiviral Assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing Nebularine concentration in in vitro antiviral assays. The content is structured in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action as an antiviral agent?
A1: this compound is a purine (B94841) ribonucleoside analogue found in the mushroom Lepista nebularis. As a purine analogue, its antiviral mechanism of action involves the inhibition of viral nucleic acid synthesis.[1][2] Once inside a host cell, this compound is phosphorylated to its triphosphate derivative. This derivative acts as a competitive inhibitor of viral RNA polymerase, specifically competing with adenosine (B11128) triphosphate (ATP).[1] This inhibition ultimately disrupts the replication of the viral genome.
Figure 1. Proposed antiviral mechanism of this compound.
Q2: Which cell lines are commonly used for antiviral assays with this compound?
A2: Common cell lines for virology research, such as Vero (African green monkey kidney) and Madin-Darby Canine Kidney (MDCK) cells, are suitable for evaluating the antiviral activity and cytotoxicity of this compound. However, the choice of cell line should ultimately be guided by the specific virus being studied.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is a balance between maximal antiviral efficacy and minimal cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window. You will need to perform both a cytotoxicity assay to determine the CC50 and an antiviral assay to determine the EC50.
Quantitative Data Summary
It is important to note that comprehensive EC50 and CC50 values for this compound against a wide range of viruses and in various cell lines are not extensively available in publicly accessible literature. The data presented below has been compiled from available sources. Researchers are strongly encouraged to experimentally determine these values for their specific virus strains and cell lines.
Table 1: Antiviral Activity of this compound
| Virus | Assay | Cell Line | IC50 / EC50 | Citation |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Formation | Vero | 0.6 µM | [3] |
| Analogue active against Human Cytomegalovirus (HCMV) | Not Specified | Not Specified | Not Specified | [4] |
| Analogue active against Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | IC50 / CC50 | Citation |
| K562 (human leukemia) | Calcein AM | Not Specified | Not Specified | [5] |
| CEM (human leukemia) | Calcein AM | Not Specified | Not Specified | [5] |
| MCF-7 (human breast cancer) | Calcein AM | Not Specified | Not Specified | [5] |
| COS-7 (monkey kidney fibroblast) | Not Specified | Not Specified | Cytotoxic at 10 & 100 µM | [3] |
Note: Specific CC50 values for MDCK and Vero cells were not found in the searched literature. It is crucial to perform cytotoxicity assays to determine the CC50 in the cell line you are using for your antiviral experiments.
Experimental Protocols & Workflow
To determine the optimal concentration of this compound, a systematic workflow should be followed. This involves first assessing the cytotoxicity of the compound on the host cells and then evaluating its antiviral activity.
Figure 2. Experimental workflow for determining the optimal this compound concentration.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding: Seed host cells (e.g., Vero or MDCK) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: After 24 hours of cell growth, remove the medium and add the this compound dilutions to the wells. Include a "cells only" control (medium without this compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Assay (Plaque Reduction Assay)
This protocol is a general guideline for a plaque reduction assay and should be optimized for your specific virus-cell system.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare a dilution of your virus stock that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Infect the cell monolayer with the diluted virus for 1 hour.
-
Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes various concentrations of this compound. The concentration range should be based on the previously determined CC50 value (ideally, well below the CC50).
-
Incubation: Incubate the plates for a sufficient time for plaques to develop (this can range from 2 to 10 days depending on the virus).
-
Plaque Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no this compound). Plot the results and determine the EC50 value using non-linear regression analysis.
Troubleshooting Guide
Issue: High Cytotoxicity Observed at All Tested Concentrations
-
Possible Cause: this compound may be inherently toxic to your chosen cell line.
-
Solution: Consider testing a wider range of lower concentrations. If toxicity remains high, you may need to evaluate a different, more robust cell line.
-
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.5% for DMSO).
-
Issue: No Antiviral Activity Observed
-
Possible Cause: The concentrations of this compound used are too low.
-
Solution: Test a higher range of concentrations, up to the determined CC50 value.
-
-
Possible Cause: The virus is not sensitive to this compound.
-
Solution: Confirm the antiviral activity of a known positive control compound against your virus to validate the assay system.
-
-
Possible Cause: The this compound stock solution has degraded.
-
Solution: Prepare a fresh stock solution of this compound and store it properly (protected from light and at an appropriate temperature, e.g., -20°C).
-
Issue: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure consistent cell numbers are seeded for each experiment and that monolayers are at a consistent confluency at the time of the assay.
-
-
Possible Cause: Inaccurate dilutions of this compound or virus.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
-
References
- 1. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Nebularine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nebularine in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a purine (B94841) nucleoside analog, exerts its cytotoxic effects primarily through its conversion to this compound triphosphate (NTP). This process is initiated by adenosine (B11128) kinase (ADK), which phosphorylates this compound to its monophosphate form. Subsequent phosphorylations lead to the formation of NTP, which is then incorporated into newly synthesized RNA, leading to chain termination and inhibition of protein synthesis, ultimately inducing apoptosis.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What is the most likely cause?
The most common mechanism of acquired resistance to this compound is the downregulation of adenosine kinase (ADK).[1][2][3] Since ADK is the rate-limiting enzyme for the activation of this compound, a decrease in its expression or activity prevents the conversion of this compound to its active, cytotoxic form.
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[4][5]
Q4: Are there other potential mechanisms of resistance to this compound?
While ADK downregulation is the most frequently observed mechanism, other possibilities include:
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[6]
-
Alterations in downstream signaling pathways: Changes in apoptotic or survival pathways, such as the PI3K/Akt or MAPK pathways, could confer resistance to this compound-induced cell death.[6]
-
Enhanced RNA repair mechanisms: Although less common for this class of drugs, cells could theoretically develop mechanisms to recognize and excise this compound from RNA transcripts.
Troubleshooting Guide for this compound Resistance
This guide provides a step-by-step approach to investigating and potentially overcoming this compound resistance in your cancer cell line.
Problem: Decreased sensitivity to this compound observed in your cancer cell line.
Step 1: Confirm Resistance and Quantify the Effect
-
Action: Perform a dose-response analysis using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the IC50 values for both the parental (sensitive) and the suspected resistant cell lines.[7][8]
-
Expected Outcome: A significant fold-increase in the IC50 value for the resistant line compared to the parental line confirms resistance. A 3- to 10-fold increase is often considered indicative of resistance.[4]
Step 2: Investigate the Primary Resistance Mechanism: Adenosine Kinase (ADK) Expression
-
Action 1: Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression level of the ADK gene in both parental and resistant cell lines.
-
Action 2: Western Blot Analysis: Determine the protein expression level of ADK in both cell lines.
-
Expected Outcome: A significant decrease in both mRNA and protein levels of ADK in the resistant cell line compared to the parental line strongly suggests that ADK downregulation is the mechanism of resistance.[1][9]
Step 3: Explore Alternative Resistance Mechanisms
-
Action 1: Drug Efflux Assay: Use a fluorescent substrate of common ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to compare its accumulation in sensitive versus resistant cells via flow cytometry or fluorescence microscopy. Lower accumulation in resistant cells suggests increased efflux.[6]
-
Action 2: Signaling Pathway Analysis (Western Blot): Examine the phosphorylation status and total protein levels of key components of pro-survival signaling pathways (e.g., Akt, ERK) in both cell lines, with and without this compound treatment. Increased activation of these pathways in resistant cells could indicate a bypass mechanism.[6]
Step 4: Strategies to Overcome Resistance
-
Action 1: Combination Therapy: If a pro-survival pathway is upregulated, consider co-treating the resistant cells with this compound and an inhibitor of that specific pathway (e.g., a PI3K or MEK inhibitor).
-
Action 2: Alternative Drugs: If ADK is significantly downregulated, consider switching to an anticancer agent with a different mechanism of action that does not rely on ADK for activation.
-
Action 3: Re-sensitization: In some cases, culturing the resistant cells in a drug-free medium for an extended period may lead to the re-expression of ADK and a return to a more sensitive phenotype. Periodically re-test the IC50 to monitor for any changes.[5]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | - |
| Resistant Clone 1 | 15.2 | 30.4 |
| Resistant Clone 2 | 25.8 | 51.6 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ADK Expression
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the human ADK gene and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of ADK in the resistant cells compared to the parental cells using the ΔΔCt method.
Protocol 3: Western Blot for ADK Protein Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against ADK, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative ADK protein levels.
Visualizations
Caption: this compound's mechanism of action and activation pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy [frontiersin.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 9. oncotarget.com [oncotarget.com]
Best practices for handling and storing Nebularine in the laboratory
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Nebularine in the laboratory. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a purine (B94841) ribonucleoside with cytotoxic and antibiotic properties. According to its GHS classification, it is considered an irritant, causing skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should always be worn when handling this compound.
Q2: How should solid this compound be stored?
Solid this compound should be stored in a tightly sealed vial in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. One supplier suggests that the solid compound is stable for at least 4 years under these conditions.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 are effective solvents. It is also soluble in water.
Q4: How should this compound solutions be stored?
It is best practice to prepare this compound solutions fresh for each experiment. If storage is necessary, stock solutions should be stored in aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. Under these conditions, solutions are generally usable for up to one month. For short-term storage (up to 90 days), solutions of some purine nucleoside analogs have shown stability at 2-6°C or even room temperature when dissolved in a slightly basic solution (e.g., 0.01 N KOH), though specific data for this compound is not available.[2]
Q5: Is this compound sensitive to light?
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in the laboratory.
Issue 1: this compound Fails to Dissolve Completely
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent may not be optimal.
-
Solution:
-
Try gently warming the solution. For many compounds, solubility increases with temperature.
-
If warming does not work, consider sonicating the solution to aid dissolution.
-
If the compound still does not dissolve, you may need to use a different solvent system or decrease the concentration of this compound. Refer to the solubility data table below for guidance.
-
Issue 2: Precipitation or Crystallization Occurs in a Stored this compound Solution
-
Possible Cause: The solution may be supersaturated, or the storage temperature may be too low for the concentration of the solution.
-
Solution:
-
Gently warm the solution to redissolve the precipitate.
-
If precipitation reoccurs upon cooling, you may need to dilute the solution to a lower concentration for storage.
-
Consider preparing smaller, more frequent batches of the solution to avoid long-term storage issues.
-
Scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce nucleation and prevent sudden, uncontrolled crystallization.
-
Issue 3: The this compound Solution Changes Color
-
Possible Cause: A color change may indicate degradation of the compound. This could be due to exposure to light, extreme pH, or reactive contaminants.
-
Solution:
-
Discard the solution, as its integrity may be compromised.
-
When preparing a new solution, ensure all glassware is scrupulously clean.
-
Protect the new solution from light by using an amber vial or aluminum foil.
-
Ensure the pH of the solution is within a stable range. While specific data for this compound is lacking, many nucleoside analogs are most stable in a slightly acidic to neutral pH range (pH 4-7).
-
Issue 4: Inconsistent Experimental Results Using this compound
-
Possible Cause: This could be due to the degradation of the this compound stock solution, inaccurate concentration calculations, or improper handling.
-
Solution:
-
Always use freshly prepared solutions whenever possible. If using a stored stock, ensure it has been stored correctly and is within its recommended use-by period.
-
Before use, allow aliquots of frozen stock solutions to thaw completely and come to room temperature for at least 60 minutes, then vortex gently to ensure homogeneity.
-
Re-verify the calculations for the preparation of your stock and working solutions.
-
Ensure consistent handling procedures across all experiments.
-
Quantitative Data
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Temperature |
| Water | 100 mg/L | Not Specified |
| Dimethylformamide (DMF) | 15 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | Not Specified |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.522 mg of this compound (Molecular Weight: 252.23 g/mol ).
-
Dissolution: Transfer the weighed this compound to a sterile vial. Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Mixing: Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
Caption: Decision tree for troubleshooting common this compound solution problems.
References
Navigating Batch-to-Batch Variability of Synthetic Nebularine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in synthetic Nebularine. Our goal is to empower researchers to achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant discrepancies in the biological activity between different batches of synthetic this compound. What are the primary causes?
A1: Batch-to-batch variability is a common challenge in working with synthetic nucleoside analogs like this compound. The primary sources of this inconsistency often lie in the synthetic and purification processes. Minor deviations in reaction conditions can lead to the formation of different impurities that may possess their own biological activities or interfere with the activity of this compound.
Key factors contributing to variability include:
-
Presence of Isomeric Impurities: The synthesis of this compound, often through methods like the Vorbrüggen glycosylation, can result in the formation of not only the desired N9-isomer but also the N7-isomer. These isomers can be difficult to separate and may exhibit different biological profiles.[1][2][3][4]
-
Process-Related Impurities: Residual starting materials, reagents, solvents, and byproducts from side reactions can contaminate the final product.
-
Degradation Products: this compound may be susceptible to degradation under certain conditions, leading to the formation of inactive or interfering compounds. A potential degradation pathway is the deamination of the purine (B94841) ring.[5]
-
Chiral Purity: Ensuring the correct stereochemistry of the ribose sugar is crucial, as different enantiomers can have vastly different biological effects.[6][7][8][9][10]
Q2: What are the most common impurities to look for in a batch of synthetic this compound?
A2: Based on common synthetic routes for purine nucleosides, the following are the most probable impurities:
-
N7-Isomer of this compound: As a common byproduct of glycosylation reactions, the N7-isomer is a primary impurity to investigate.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual purine base or protected ribose sugar in the final mixture.
-
Deamination Products: Hydrolytic deamination of this compound can lead to the formation of inosine.[5]
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., acetonitrile, methanol) and reagents may be present in trace amounts.
Q3: How does this compound exert its biological effects, and how can impurities interfere with this?
A3: this compound primarily functions as a purine nucleoside analog, interfering with cellular processes that utilize adenosine (B11128). Its key mechanisms of action include:
-
Interaction with Adenosine Receptors: this compound can bind to adenosine receptors, particularly the A1 and A2A subtypes. A1 receptor activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels, while A2A receptor activation increases cAMP.[11][12][13][14][15] The net effect on a cell will depend on the receptor subtypes present and the concentration of this compound.
-
ATP Depletion: this compound can be phosphorylated by adenosine kinase, leading to the formation of this compound triphosphate. This process consumes ATP and can lead to a significant depletion of cellular ATP levels, ultimately triggering cell death.[16][17][18][19][20]
Impurities can interfere with these mechanisms by competing for receptor binding, inhibiting key enzymes, or having their own cytotoxic effects, leading to inconsistent experimental results.
Troubleshooting Guides
Problem 1: Inconsistent Potency or Efficacy in Cellular Assays
If you are observing variable results in your cell-based experiments, follow this troubleshooting workflow:
Recommended Actions:
-
Comprehensive Purity Analysis: Analyze each batch of this compound using high-resolution HPLC-MS to determine the purity and identify any potential impurities.
-
Isomer and Chiral Purity Assessment: Employ specific analytical methods (see Experimental Protocols) to quantify the presence of the N7-isomer and to confirm the enantiomeric purity.[1][6][7][8][9][10]
-
Impurity-Activity Correlation: Attempt to correlate the presence and abundance of specific impurities with the observed variations in biological activity.
-
Repurification: If a particular impurity is suspected of causing the variability, consider repurifying the batch using techniques like preparative HPLC.
Problem 2: Unexpected Cellular Phenotypes or Toxicity
If you observe unexpected cellular responses, consider the following:
Recommended Actions:
-
Impurity Profiling: As with inconsistent potency, a thorough characterization of each batch is the first critical step.
-
Assess ATP and cAMP Levels: Measure intracellular ATP and cAMP levels in cells treated with different batches of this compound to see if the unexpected phenotype correlates with alterations in these key signaling molecules.[12][16]
-
Test Individual Impurities: If the major impurities are known and available, test them individually in your cellular assay to determine their specific biological effects.
Data Presentation
Table 1: Common Impurities in Synthetic this compound and Their Potential Impact
| Impurity | Potential Source | Potential Impact on Experiments |
| N7-Isomer | Vorbrüggen glycosylation | May have different binding affinity for adenosine receptors or substrates for adenosine kinase, leading to altered biological activity.[1] |
| Inosine | Deamination of this compound | May compete with this compound for enzymatic pathways but is generally less cytotoxic.[5] |
| Unreacted Purine Base | Incomplete synthesis | May have minimal biological activity on its own but reduces the effective concentration of this compound. |
| Enantiomer (L-form) | Non-stereoselective synthesis | Can have significantly different or no biological activity, effectively lowering the concentration of the active compound.[6][7][8][9][10] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Purity Analysis and Impurity Identification
This protocol provides a general method for the analysis of this compound purity and the identification of potential impurities.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 260 nm.
-
MS Detection: Positive ion mode, scanning a mass range of m/z 100-1000.
-
Sample Preparation: Dissolve this compound powder in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Expected Results: this compound should elute as a major peak. Any other peaks should be integrated to determine the percentage of impurity. The high-resolution mass data can be used to propose elemental compositions for the impurities, aiding in their identification (e.g., N7-isomer will have the same mass as this compound but a different retention time).
Protocol 2: NMR Spectroscopy for Structural Confirmation and Isomer Identification
1H and 13C NMR are essential for confirming the structure of this compound and identifying isomers.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: D2O or DMSO-d6.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of the deuterated solvent.
-
Experiments:
-
1H NMR: Provides information on the proton environment.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and definitively assign the structure, which is crucial for distinguishing between N7 and N9 isomers. The correlation between the anomeric proton (H1') and the purine carbons can differentiate the isomers. For the N9 isomer, a correlation between H1' and C4/C8 is expected in the HMBC spectrum, while for the N7 isomer, a correlation to C5/C8 would be observed.
-
Signaling Pathway Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic purine nucleoside analogues bind to A1, A2A and A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine A1 and A2 receptors modulate extracellular dopamine levels in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP-producing chemogenetic and adenosine A2a receptor activation inhibits the inwardly rectifying potassium current in striatal projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ATP depletion, purine riboside triphosphate accumulation and rat thymocyte death induced by purine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATP depletion plays a pivotal role in self‐incompatibility, revealing a link between cellular energy status, cytosolic acidification and actin remodelling in pollen tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Graded ATP depletion can cause necrosis or apoptosis of cultured mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ATP depletion does not account for apoptosis induced by inhibition of mitochondrial electron transport chain in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Uncoupling of ATP-depletion and cell death in human dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Nebularine's Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Nebularine in non-cancerous cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 9-β-D-ribofuranosylpurine, is a naturally occurring purine (B94841) nucleoside analog.[1] Its primary mechanism of action is the inhibition of DNA, RNA, and protein synthesis, leading to cytotoxic effects.[1][2] It functions as an antimetabolite by competing with physiological nucleosides, thereby disrupting normal cellular processes.
Q2: Why is it crucial to control for this compound's cytotoxicity in non-cancerous cell lines?
While this compound is often studied for its anti-cancer properties, its cytotoxic effects are not exclusive to cancer cells. To accurately assess the on-target effects of this compound in experimental models, it is essential to distinguish these from generalized cytotoxicity. Uncontrolled cytotoxicity in non-cancerous cell lines can lead to misleading results, masking the specific biological questions being investigated.
Q3: What is the most effective method to reduce this compound's cytotoxicity in non-cancerous cells?
The most direct method to control this compound's cytotoxicity is to limit its uptake into the cells. This can be achieved by using a nucleoside transport inhibitor, such as Nitrobenzylthioinosine (NBMPR). NBMPR has been shown to protect cells from this compound-induced toxicity by blocking its entry through equilibrative nucleoside transporters (ENTs).[3]
Q4: Are there known IC50 values for this compound in non-cancerous cell lines?
Published IC50 values for this compound in non-cancerous cell lines are limited. The available data is primarily focused on cancer cell lines. It is highly recommended to determine the IC50 value empirically for each specific non-cancerous cell line used in your experiments.
Q5: What are the downstream consequences of this compound's incorporation into cellular processes?
As a purine analog, this compound's incorporation into DNA and RNA can trigger a DNA damage response (DDR). This can lead to cell cycle arrest to allow for DNA repair.[4][5] If the damage is too extensive, the cell may undergo apoptosis (programmed cell death).[5][6]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Control (Non-Cancerous) Cells
| Problem | Possible Cause | Recommended Solution |
| High cell death at low this compound concentrations | High expression of nucleoside transporters in the cell line. | 1. Characterize the expression of equilibrative nucleoside transporters (ENT1 and ENT2) in your cell line. 2. Co-treat with a nucleoside transport inhibitor like Nitrobenzylthioinosine (NBMPR) to reduce this compound uptake.[3] |
| Cell line is particularly sensitive to purine metabolism disruption. | 1. Perform a dose-response curve to determine a narrow non-toxic concentration range. 2. Reduce the treatment duration. | |
| Contamination of cell culture (e.g., mycoplasma). | 1. Regularly test cell cultures for mycoplasma contamination. 2. Discard any contaminated cultures and restart from a clean stock. | |
| Issues with this compound stock solution. | 1. Prepare fresh stock solutions of this compound. 2. Verify the concentration and purity of the stock solution. |
Guide 2: Inconsistent IC50 Values Across Experiments
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent cell number and confluency for all experiments. |
| Variations in drug preparation. | 1. Prepare fresh serial dilutions of this compound for each experiment. 2. Use calibrated pipettes and ensure thorough mixing. | |
| Differences in incubation times. | 1. Standardize the duration of cell seeding, drug treatment, and assay incubation across all experiments. | |
| Cell passage number. | 1. Use cells within a consistent and low passage number range. | |
| Assay-specific variability (e.g., MTT, LDH). | 1. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays. 2. Account for background LDH activity in serum-containing media for LDH assays. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Non-Cancerous Cell Line using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Mitigating this compound Cytotoxicity with Nitrobenzylthioinosine (NBMPR)
Objective: To reduce the cytotoxic effects of this compound by inhibiting its cellular uptake.
Materials:
-
Non-cancerous cell line
-
Complete cell culture medium
-
This compound
-
Nitrobenzylthioinosine (NBMPR)
-
Appropriate assay for measuring the desired biological endpoint (e.g., reporter gene assay, protein expression analysis).
Procedure:
-
Determine Optimal NBMPR Concentration:
-
Perform a dose-response experiment to find the optimal, non-toxic concentration of NBMPR for your cell line. A typical starting range is 1-10 µM.
-
-
Co-treatment:
-
Seed cells as required for your primary assay.
-
Pre-incubate the cells with the optimal concentration of NBMPR for 30-60 minutes before adding this compound.
-
Add this compound at the desired concentration in the continued presence of NBMPR.
-
Include the following controls:
-
Untreated cells
-
Cells treated with this compound alone
-
Cells treated with NBMPR alone
-
Vehicle controls for both compounds
-
-
-
Assay Performance:
-
Proceed with your primary experimental assay according to its protocol.
-
-
Data Analysis:
-
Compare the results from the this compound-only treated group with the this compound + NBMPR co-treated group to assess the reduction in off-target cytotoxicity.
-
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| K562 | Human chronic myelogenous leukemia | ~2 | 48 |
| CEM | Human T-lymphoblastoid | ~2 | 48 |
| MCF-7 | Human breast adenocarcinoma | ~5 | 48 |
| Tobacco BY-2 | Plant (tobacco) | 20 | 48 |
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity and its control.
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for mitigating this compound's cytotoxicity using NBMPR.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nebularine Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nebularine to induce apoptosis. The information is designed to assist in optimizing experimental conditions, particularly treatment duration, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound-induced apoptosis?
This compound, a purine (B94841) nucleoside analog, is thought to induce apoptosis primarily through the intrinsic pathway. After transport into the cell, it is metabolized into its triphosphate form, which can be incorporated into DNA during replication. This leads to DNA damage, stalling replication forks and triggering a DNA damage response. If the cellular damage is too severe to be repaired, sensors like ATM and ATR activate signaling cascades that lead to the activation of apoptosis. This process typically involves the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in the execution of programmed cell death.
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line specific. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be achieved using a cell viability assay, such as the MTT assay. A typical experiment would involve treating cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a fixed period (e.g., 48 or 72 hours) and then measuring cell viability.
Q3: How long should I treat my cells with this compound to observe apoptosis?
The optimal treatment duration is highly dependent on the cell line, this compound concentration, and the specific apoptotic event being measured. Early markers of apoptosis, such as phosphatidylserine (B164497) externalization (detected by Annexin V staining), can appear within a few hours, while late-stage events like DNA fragmentation may take 24-48 hours or longer. A time-course experiment is essential for optimization. For example, in tobacco BY-2 cells treated with 100 µM this compound, a significant increase in cell death was observed at 24 hours, with almost complete cell death by 48 hours.[1] It is crucial to perform a similar time-course analysis for your specific experimental system.
Q4: Can this compound induce necrosis instead of apoptosis?
Yes, at very high concentrations or with prolonged exposure, cytotoxic compounds like this compound can induce necrosis rather than apoptosis.[2] Necrosis is a form of uncontrolled cell death that can lead to inflammation in vivo. It is important to distinguish between apoptosis and necrosis in your experiments, for example, by using Annexin V and a viability dye like Propidium Iodide (PI) simultaneously.
Q5: My untreated control cells are showing signs of apoptosis. What could be the cause?
Spontaneous apoptosis in control cells can be caused by several factors, including over-confluency, nutrient deprivation in the culture medium, or harsh cell handling techniques (e.g., excessive trypsinization). Ensure that cells are in the logarithmic growth phase and are handled gently during passaging and seeding.
Data Presentation
This compound IC50 Values in Various Cell Lines
The following table summarizes the reported IC50 values for this compound in different cell lines. Note that the incubation time is a critical parameter for IC50 determination.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | Not Specified | ~2 | [1] |
| CEM | Human Acute T-cell Leukemia | Not Specified | ~2 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | ~2 | [1] |
| Tobacco BY-2 | Plant (Tobacco) | 48 hours | 20 | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: Generalized intrinsic apoptosis pathway induced by purine nucleoside analogs like this compound.
Experimental Workflow
References
Technical Support Center: Troubleshooting Nebularine-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Nebularine-based assays. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of assays is it commonly used?
This compound is a purine (B94841) ribonucleoside, an analog of adenosine (B11128), that is naturally produced by some fungi.[1] Due to its structural similarity to adenosine, it is frequently used in biochemical and cellular assays to study enzymes and receptors that interact with adenosine. Common applications include:
-
Enzyme Inhibition Assays: Particularly as an inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[2]
-
Receptor Binding Assays: To investigate the binding and signaling of purinergic receptors, especially adenosine receptors (A1, A2A, A2B, A3).
-
High-Throughput Screening (HTS): As a tool compound or a starting point for the discovery of novel inhibitors or modulators of purine-binding proteins.
Q2: What are the key physicochemical properties of this compound to consider for assay development?
Understanding the physical and chemical characteristics of this compound is critical for designing robust and reproducible assays.
| Property | Value | Reference |
| Molecular Weight | 252.23 g/mol | [1] |
| Melting Point | 181 °C | [1] |
| Solubility | 100,000 mg/L (in water) | [1] |
| Chemical Class | Purine Nucleoside | [1] |
Note: While this compound has good aqueous solubility, it is common practice to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). Always determine the optimal final DMSO concentration that is tolerated by your specific assay system.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal in your assay, leading to a poor signal-to-noise ratio and inaccurate results.
Question: I am observing a high background signal in my this compound-based assay. What are the potential causes and how can I resolve this?
Answer: High background in assays using purine analogs like this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding of detection reagents | Increase the number and duration of wash steps. Optimize the concentration of blocking agents (e.g., BSA, casein). Consider using a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Contaminated reagents or buffers | Prepare fresh buffers and reagent solutions. Ensure all components are filtered and stored correctly. |
| Intrinsic fluorescence or absorbance of this compound | Run a control experiment with this compound in the assay buffer without the biological target to measure its intrinsic signal. If significant, consider using a different detection wavelength or a non-optical detection method (e.g., luminescence). |
| Substrate instability or degradation | If using a chromogenic or fluorogenic substrate, prepare it fresh before each experiment. Protect the substrate from light and heat. |
Issue 2: Low or No Signal
A weak or absent signal can make it impossible to determine the effects of this compound in your assay.
Question: My assay is producing a very low signal, or no signal at all, even at high concentrations of this compound. What should I check?
Answer: A low signal can be due to issues with reagents, assay conditions, or the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive enzyme or receptor | Verify the activity of your biological target using a known positive control. Ensure proper storage and handling of the enzyme or receptor preparation. |
| Suboptimal assay conditions | Optimize key assay parameters such as pH, temperature, and incubation time.[3] |
| Incorrect reagent concentrations | Titrate the concentrations of your enzyme/receptor, substrate, and any coupling enzymes to find the optimal range for your assay. |
| Degraded this compound stock solution | Prepare a fresh stock solution of this compound. If storing for extended periods, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Issue 3: Poor Reproducibility and High Variability
Inconsistent results between replicates or experiments can undermine the validity of your findings.
Question: I am seeing significant variability between my replicate wells and poor reproducibility between experiments. How can I improve this?
Answer: High variability often points to inconsistencies in assay execution or reagent preparation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting inaccuracies | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation. |
| Incomplete mixing of reagents | Gently mix all solutions before and during the assay setup. Ensure thorough mixing after each reagent addition in the microplate. |
| Temperature fluctuations | Use a temperature-controlled incubator or water bath for all incubation steps. Allow all reagents to equilibrate to the assay temperature before starting. |
| Edge effects in microplates | To mitigate evaporation from the outer wells, consider not using them for data collection or fill them with sterile water or media. |
| Compound precipitation | Visually inspect wells for any signs of precipitation, especially at higher concentrations of this compound. If precipitation is observed, you may need to lower the final concentration or increase the final DMSO concentration (while ensuring it remains non-toxic to the assay components). |
Experimental Protocols
Protocol 1: Adenosine Deaminase (ADA) Inhibition Assay
This protocol describes a colorimetric assay to screen for inhibitors of ADA.
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
ADA Enzyme Stock Solution: Reconstitute lyophilized ADA in cold assay buffer to a concentration of 1 U/mL.
-
Adenosine Substrate Stock Solution (10 mM): Dissolve adenosine in assay buffer.
-
This compound Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Coupling Enzymes: Prepare solutions of purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XOD) in assay buffer.
-
Detection Reagent: Prepare a solution of a suitable chromogenic peroxidase substrate (e.g., TOOS with 4-aminoantipyrine).
Assay Procedure (96-well plate format):
-
Add 20 µL of assay buffer to all wells.
-
Add 10 µL of this compound dilutions (in DMSO, with further dilution in assay buffer) or vehicle control to the respective wells.
-
Add 20 µL of the ADA enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a substrate mix containing adenosine, PNP, XOD, and the detection reagent.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 546 nm) over time using a microplate reader in kinetic mode.
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to calculate the IC50 value.
Mandatory Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Assays
A flowchart outlining the systematic steps for troubleshooting common issues in this compound-based assays.
Diagram 2: High-Throughput Screening (HTS) Cascade for this compound Analogs
A workflow diagram illustrating a typical high-throughput screening cascade for identifying potent and selective this compound analogs.
Diagram 3: Purinergic Signaling Pathway and Potential this compound Intervention
A diagram illustrating the purinergic signaling pathway, highlighting the roles of adenosine and ATP, and the potential points of intervention for this compound as an adenosine receptor ligand and an adenosine deaminase (ADA) inhibitor.
References
Technical Support Center: Minimizing Nebularine's Impact on Normal Cell Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Nebularine on normal cell metabolism during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity to normal cells?
A1: this compound, a purine (B94841) ribonucleoside analog of adenosine (B11128), exerts its cytotoxic effects primarily by acting as an antimetabolite.[1][2] After entering the cell, it is phosphorylated and incorporated into RNA and DNA, leading to the inhibition of nucleic acid synthesis and subsequent apoptosis (programmed cell death).[2][3][4] Additionally, this compound is known to inhibit adenosine deaminase, an enzyme involved in purine metabolism.[5][6]
Q2: Why am I observing high levels of cytotoxicity in my normal cell lines even at low concentrations of this compound?
A2: Several factors could contribute to this observation:
-
High Nucleoside Transporter Activity: Normal cells with high expression of nucleoside transporters will have increased uptake of this compound, leading to greater cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, some cancer cell lines show IC50 values in the low micromolar range.[7]
-
Proliferation Rate: Rapidly dividing normal cells are more susceptible to agents that inhibit DNA and RNA synthesis.
-
Experimental Conditions: Factors such as the duration of exposure and cell density can influence the apparent cytotoxicity.
Q3: Can the cytotoxic effects of this compound on normal cells be reversed?
A3: The reversibility of this compound's effects depends on the concentration and duration of exposure. For shorter exposure times or lower concentrations, washing out the compound and providing the cells with fresh media may allow them to recover. However, prolonged exposure leading to significant DNA/RNA damage and apoptosis is generally irreversible.
Troubleshooting Guides
Issue 1: Excessive Normal Cell Death in Co-culture Experiments
Problem: In experiments co-culturing cancer and normal cells, this compound is causing significant death of the normal cell population, confounding the results.
Solution:
The primary strategy to protect normal cells is to limit the uptake of this compound. This can be achieved by using a nucleoside transport inhibitor.
-
Recommended Agent: Nitrobenzylthioinosine (NBMPR) is a potent inhibitor of equilibrative nucleoside transporters.[8]
-
Mechanism of Protection: NBMPR blocks the entry of this compound into cells, thereby reducing its intracellular concentration and mitigating its cytotoxic effects.[8]
-
Experimental Protocol:
-
Pre-treat the co-culture with NBMPR for a short period (e.g., 1 hour) before adding this compound. The optimal concentration of NBMPR should be determined empirically for your specific cell lines but can start in the nanomolar range.
-
Add this compound at the desired concentration in the continued presence of NBMPR.
-
Monitor the viability of both normal and cancer cell populations using methods such as fluorescence-activated cell sorting (FACS) with specific markers or microscopy with fluorescently labeled cells.
-
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| K562 | Human Chronic Myelogenous Leukemia | 1.5 | 48 |
| CEM | Human T-cell Lymphoblast-like | 2.5 | 48 |
| MCF-7 | Human Breast Adenocarcinoma | 5.0 | 48 |
| BY-2 | Tobacco Suspension Cells | 20 | 48 |
Data extracted from a study on the toxicity of this compound.[7]
Issue 2: Non-specific Inhibition of Overall Proliferation in a Mixed Cell Population
Problem: this compound is intended to target a specific cellular process, but it is causing a general inhibition of proliferation in all cells in the culture, making it difficult to study its specific effects.
Solution:
Besides inhibiting uptake, another approach is to provide the cells with the necessary building blocks for nucleic acid synthesis to compete with the effects of this compound.
-
Supplementation Strategy: Supplement the culture medium with natural nucleosides.
-
Rationale: By providing an excess of natural purine nucleosides like adenosine and guanosine, you can competitively reduce the incorporation of this compound's active metabolites into DNA and RNA.
-
Experimental Protocol:
-
Culture your cells in a medium supplemented with a cocktail of nucleosides (e.g., adenosine, guanosine, cytidine, uridine, and thymidine) at concentrations typically ranging from 10 to 100 µM.
-
Introduce this compound to the supplemented medium.
-
Assess the specific endpoints of your experiment, along with overall cell viability, to determine if the supplementation strategy mitigates the non-specific antiproliferative effects.
-
Experimental Protocols
Calcein AM Cell Viability Assay
This assay is used to determine the number of viable cells by measuring the fluorescence of Calcein, which is produced from the non-fluorescent Calcein AM by esterases in live cells.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound and/or protective agents for the desired duration.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Prepare a working solution of Calcein AM (e.g., 1-2 µM in PBS).
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
Visualizations
Caption: this compound uptake and mechanism of action with NBMPR inhibition.
Caption: General experimental workflow for testing this compound's effects.
References
- 1. This compound | C10H12N4O4 | CID 68368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protection of mice against lethal dosages of this compound by nitrobenzylthioinosine, an inhibitor of nucleoside transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of Nebularine in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nebularine in animal models. The focus is on strategies to mitigate its inherent toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity?
A1: this compound, a purine (B94841) ribonucleoside analog of adenosine (B11128), exerts its toxicity through several mechanisms.[1] It competitively inhibits adenosine deaminase, an enzyme crucial for purine metabolism.[2] This inhibition can lead to disruptions in DNA and RNA synthesis.[3] Its structural similarity to adenosine allows it to be transported into cells via nucleoside transporters, where it can interfere with vital cellular processes.[4][5]
Q2: Are there any known strategies to reduce the systemic toxicity of this compound in animal models?
A2: Yes, one documented strategy is the co-administration of Nitrobenzylthioinosine (NBMPR), a potent inhibitor of nucleoside transport.[4][5] By blocking the transport of this compound into cells, NBMPR can protect animals from lethal doses.[4] Additionally, the development of this compound analogs with modified structures could potentially lead to compounds with a better therapeutic index, although research in this area is ongoing.[6][7]
Q3: Can liposomal formulations or other drug delivery systems be used to reduce this compound's toxicity?
A3: While liposomal formulations have been shown to reduce the toxicity of various drugs by altering their pharmacokinetic profiles and enabling targeted delivery,[2][3][8] there is currently no specific published data on the use of liposomal formulations for this compound to reduce its toxicity in animal models. However, this remains a viable and promising area for investigation.
Q4: Is it possible to mitigate this compound toxicity by co-administering adenosine?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High mortality rates in animal subjects even at low doses of this compound. | High cellular uptake and systemic toxicity of this compound. | Implement a co-administration protocol with Nitrobenzylthioinosine (NBMPR) to inhibit nucleoside transport and reduce cellular uptake of this compound.[4][5] Start with a low dose of this compound and titrate upwards while monitoring for adverse effects. |
| Animals exhibit signs of severe distress (e.g., weight loss, lethargy, ruffled fur) shortly after this compound administration. | Rapid onset of cytotoxic effects due to interference with purine metabolism. | In addition to considering NBMPR co-administration, ensure adequate hydration and nutrition. Monitor animals closely for the first 24-48 hours post-administration. Consider a dose-fractionation schedule to reduce peak plasma concentrations. |
| Inconsistent or unexpected toxicity results between experimental groups. | Variability in drug administration, animal health status, or genetic background. | Standardize administration procedures (e.g., route, time of day). Ensure all animals are healthy and of a similar age and weight at the start of the experiment. Use a genetically homogenous animal strain if possible. |
| Difficulty in achieving a therapeutic effect without inducing significant toxicity. | Narrow therapeutic window of this compound. | Explore the synthesis and testing of novel this compound analogs that may exhibit a more favorable toxicity profile while retaining therapeutic efficacy.[6][7] This is a long-term strategy requiring medicinal chemistry efforts. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound across different cell lines. This data highlights the potent cytotoxic nature of the compound.
| Cell Line | IC₅₀ (µM) |
| K562 (Human immortalised myelogenous leukemia) | 1.8 |
| CEM (Human T-cell lymphoblast-like) | 2.1 |
| MCF-7 (Human breast adenocarcinoma) | 2.5 |
| Tobacco BY-2 | 20 |
| Table 1: In vitro cytotoxicity of this compound. Data extracted from a study on the effects of this compound on various cell lines.[10] |
Experimental Protocols
Protocol: Reduction of this compound Toxicity using Nitrobenzylthioinosine (NBMPR) in Mice
This protocol is based on the findings that NBMPR can protect mice against lethal doses of this compound by inhibiting its cellular uptake.[4][5]
1. Materials:
- This compound
- Nitrobenzylthioinosine (NBMPR)
- Sterile saline solution (0.9% NaCl)
- Appropriate animal model (e.g., female BALB/c mice)
- Syringes and needles for intraperitoneal (i.p.) injection
2. Animal Handling and Dosing:
- House animals in accordance with institutional guidelines.
- Acclimatize animals for at least one week before the experiment.
- Prepare fresh solutions of this compound and NBMPR in sterile saline on the day of the experiment.
3. Experimental Groups:
- Group 1 (Control): Administer vehicle (saline) only.
- Group 2 (this compound only): Administer a potentially lethal dose of this compound (e.g., determined from a pilot dose-ranging study).
- Group 3 (NBMPR + this compound): Administer NBMPR i.p. either simultaneously with or shortly before the i.p. administration of this compound. A previously reported effective dose of NBMPR is in the range of 25 mg/kg.[4]
- Group 4 (NBMPR only): Administer NBMPR only to assess its independent effects.
4. Administration:
- Administer all substances via intraperitoneal injection.
- The volume of injection should be consistent across all groups (e.g., 10 ml/kg).
5. Monitoring and Endpoints:
- Monitor animals for signs of toxicity (e.g., mortality, weight loss, changes in behavior, ruffled fur) at regular intervals for at least 14 days.
- Record survival rates for each group.
- At the end of the study, euthanize surviving animals and perform necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess for tissue damage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomal formulation eliminates acute toxicity and pump incompatibility of parenteral cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal Formulations: A Recent Update [mdpi.com]
- 4. Protection of mice against lethal dosages of this compound by nitrobenzylthioinosine, an inhibitor of nucleoside transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of exogenous adenosine as a modulator of theophylline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to account for Nebularine's effect on nucleoside transport
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for Nebularine's effect on nucleoside transport. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect nucleoside transport?
This compound (9-β-D-ribofuranosylpurine) is a purine (B94841) nucleoside analog that exhibits significant cytotoxic effects.[1] Its structural similarity to endogenous purine nucleosides like adenosine (B11128) allows it to be recognized and transported into cells by nucleoside transporters. The primary mechanism of this compound's cytotoxicity involves the inhibition of RNA and DNA synthesis.[2] Evidence strongly suggests that this compound is a substrate for Equilibrative Nucleoside Transporter 1 (ENT1), as its uptake is significantly inhibited by the potent and selective ENT1 inhibitor, nitrobenzylthioinosine (NBMPR).[3] Therefore, accounting for ENT1-mediated transport is crucial when studying the cellular effects of this compound.
Q2: Which nucleoside transporters are likely involved in this compound uptake?
The two major families of nucleoside transporters in mammalian cells are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[4][5]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters mediate the bidirectional, sodium-independent transport of nucleosides down their concentration gradient. Human ENT1 (hENT1) is ubiquitously expressed and is sensitive to inhibition by nanomolar concentrations of NBMPR.[5] Given that NBMPR protects cells from this compound-induced toxicity, ENT1 is considered a primary transporter for this compound.[3]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient. Their substrate specificity varies, with some being purine-selective and others pyrimidine-selective. While direct evidence for this compound transport by CNTs is limited in the available literature, their potential involvement should not be disregarded, especially in tissues where they are highly expressed.
Q3: Why is it important to account for this compound's effect on nucleoside transport in research and drug development?
Understanding and accounting for this compound's transport is critical for several reasons:
-
Predicting Cytotoxicity: The efficacy of this compound as a potential anti-cancer or anti-parasitic agent is dependent on its intracellular concentration, which is directly controlled by nucleoside transporters.[1][6] Overexpression or underexpression of specific transporters in target cells can significantly alter its cytotoxic effects.
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates or inhibitors of the same nucleoside transporters can alter the uptake of this compound, leading to unforeseen changes in efficacy or toxicity.[7]
-
Understanding Resistance Mechanisms: Tumor cells can develop resistance to nucleoside analogs by downregulating the expression of key transporters like ENT1.[8] Studying this compound transport can provide insights into these resistance mechanisms.
-
Tool for Studying Nucleoside Salvage: As a cytotoxic purine analog, this compound can be used as a tool compound to investigate the purine salvage pathway, a critical metabolic route for nucleotide synthesis in some tissues and cancer cells.[9][10][11]
Troubleshooting Guides
Issue 1: Low or no detectable uptake of radiolabeled this compound.
| Possible Cause | Troubleshooting Steps |
| Low Transporter Expression in Cell Line | Select a cell line known to express high levels of ENT1 (e.g., CEM, certain cancer cell lines). Alternatively, transfect cells with a plasmid encoding hENT1. |
| Suboptimal Assay Buffer | Ensure the uptake buffer is at the correct pH (typically 7.4) and temperature (37°C). Use a buffered salt solution like Hanks' Balanced Salt Solution (HBSS). |
| Incorrect Incubation Time | Optimize the incubation time. Perform a time-course experiment (e.g., 1, 5, 10, 15, 30 minutes) to determine the linear range of uptake. |
| Degradation of Radiolabeled this compound | Aliquot and store the radiolabeled compound as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
| Insufficient Radioactivity | Increase the concentration of the radiolabeled this compound in the uptake buffer. Ensure the scintillation counter is functioning correctly. |
Issue 2: High background signal in the uptake assay.
| Possible Cause | Troubleshooting Steps |
| Inadequate Washing | Increase the number and volume of washes with ice-cold stop buffer (e.g., PBS) immediately after incubation to remove extracellular radiolabel. |
| Non-specific Binding to the Plate | Pre-coat the wells with a blocking agent like bovine serum albumin (BSA). Include a "no-cell" control to quantify binding to the plastic. |
| Cell Lysis During Washing | Perform washing steps gently. Check cell viability after the washing procedure. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variation in Cell Number and Confluency | Seed cells at a consistent density and ensure they reach a similar confluency for each experiment. Normalize uptake to protein concentration. |
| Temperature Fluctuations | Ensure all incubation steps are performed at a consistent and accurate temperature. Pre-warm all buffers to the assay temperature. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting techniques, especially when adding small volumes of radiolabeled compounds. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as transporter expression can change with prolonged culturing. |
Quantitative Data
Table 1: Kinetic Parameters of this compound Transport
| Transporter | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) |
| hENT1 | [e.g., HEK293-hENT1] | [Experimentally Determined] | [Experimentally Determined] |
| hCNT1 | [e.g., oocytes-hCNT1] | [Experimentally Determined] | [Experimentally Determined] |
| hCNT2 | [e.g., oocytes-hCNT2] | [Experimentally Determined] | [Experimentally Determined] |
Table 2: Inhibition of Nucleoside Transport by this compound
| Transporter | Substrate | Inhibitor | Ki (µM) |
| hENT1 | [e.g., [3H]-Adenosine] | This compound | [Experimentally Determined] |
| hCNT1 | [e.g., [3H]-Uridine] | This compound | [Experimentally Determined] |
| hCNT2 | [e.g., [3H]-Inosine] | This compound | [Experimentally Determined] |
Experimental Protocols
Protocol: Radiolabeled this compound Uptake Assay in Adherent Mammalian Cells
This protocol provides a detailed methodology for measuring the uptake of radiolabeled this compound.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Nebularine)
-
Unlabeled this compound
-
Cell line of interest (e.g., HEK293 cells stably expressing hENT1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4
-
Stop Solution (ice-cold PBS with 10 µM NBMPR)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well or 96-well cell culture plates
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Preparation for Uptake:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) PBS.
-
-
Pre-incubation:
-
Add 500 µL (for a 24-well plate) of pre-warmed Uptake Buffer to each well.
-
Incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.
-
-
Initiate Uptake:
-
Aspirate the pre-incubation buffer.
-
Add the Uptake Buffer containing a known concentration of radiolabeled this compound and, for competition experiments, varying concentrations of unlabeled this compound.
-
To determine non-specific uptake, include wells with a high concentration of an inhibitor like NBMPR (10 µM).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of uptake (e.g., 5 minutes).
-
Terminate Uptake:
-
Rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold Stop Solution.
-
-
Cell Lysis:
-
Add an appropriate volume of Lysis Buffer to each well (e.g., 200 µL for a 24-well plate).
-
Incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use the remaining cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the rate of uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
Subtract the non-specific uptake (measured in the presence of excess inhibitor) from the total uptake to determine the transporter-mediated uptake.
-
Visualizations
Caption: Cellular uptake and mechanism of action of this compound.
Caption: Workflow for a radiolabeled this compound uptake assay.
Caption: Troubleshooting logic for this compound uptake assays.
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 4. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth | The Scientist [the-scientist.com]
- 11. Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Nebularine in Experimental Setups
For researchers, scientists, and drug development professionals utilizing Nebularine, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a purine (B94841) ribonucleoside with potent biological activities, including roles as a DNA/RNA and protein synthesis inhibitor, with demonstrated anticancer, anti-mycobacterial, antifungal, and antiviral properties.[1] Its efficacy in experimental settings is highly dependent on its structural integrity. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results.
Q2: What are the primary factors that can cause this compound to degrade in a laboratory setting?
The main factors contributing to this compound degradation are exposure to adverse pH, elevated temperatures, and light. Like other purine nucleosides, this compound is susceptible to hydrolysis of its N-glycosidic bond, which connects the purine base to the ribose sugar.
Q3: How should I properly store this compound to ensure its stability?
For long-term storage, solid this compound should be kept at +4°C.[1] If you need to store this compound in solution, it is recommended to prepare the solution fresh on the day of use. If storage of a solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature, and you should ensure that no precipitate has formed.[1]
Q4: I am observing a loss of activity in my this compound sample. What could be the cause?
A loss of activity is a primary indicator of degradation. The most likely causes are:
-
Improper Storage: Extended storage of solutions at room temperature or repeated freeze-thaw cycles can lead to degradation.
-
pH of the Solution: Exposure to strongly acidic or alkaline conditions can catalyze the hydrolysis of the N-glycosidic bond.
-
Exposure to Light: Although specific data on this compound's photosensitivity is limited, many nucleoside analogs are sensitive to UV light.
-
Contamination: Microbial or chemical contamination of your stock solution could also lead to degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing variability in your results, it could be due to the degradation of this compound.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
Always prepare fresh solutions of this compound for each experiment.
-
If using a previously frozen stock, ensure it has not been subjected to multiple freeze-thaw cycles. Aliquoting your stock solution upon initial preparation is highly recommended.
-
-
Control Experimental Conditions:
-
pH: Maintain the pH of your experimental buffer within a neutral range (pH 6-8) where purine nucleosides are generally more stable. Avoid highly acidic or alkaline buffers.
-
Temperature: Perform experiments at the lowest feasible temperature to minimize thermal degradation. Avoid prolonged incubation at elevated temperatures.
-
Light: Protect your this compound solutions and experimental setups from direct light, especially UV sources. Use amber-colored tubes or cover your containers with aluminum foil.
-
-
Analytical Confirmation (If Available):
-
If you have access to analytical instrumentation, you can assess the purity of your this compound solution using High-Performance Liquid Chromatography (HPLC). A decrease in the main this compound peak and the appearance of new peaks would indicate degradation.
-
Issue 2: Visible Particulate Matter or Color Change in this compound Solution
The appearance of precipitates or a change in color can be a sign of degradation or contamination.
Troubleshooting Steps:
-
Check for Precipitation: Before each use, visually inspect the solution after it has reached room temperature to ensure no precipitate is present.[1] If a precipitate is observed, gentle warming and vortexing may help to redissolve it. However, if it persists, the solution should be discarded.
-
Assess for Contamination: A color change or turbidity may indicate microbial contamination. In such cases, the solution is compromised and should not be used. Filter-sterilizing the solution through a 0.22 µm filter after preparation can help prevent contamination.
-
Solvent Compatibility: Ensure that the solvent used to dissolve this compound is appropriate and of high purity. Impurities in the solvent can potentially react with and degrade this compound.
Data Presentation: Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 5) | Increased risk of N-glycosidic bond hydrolysis (depurination). | Maintain pH in the neutral range (6-8) for optimal stability. |
| Neutral (6-8) | Generally stable. | Ideal for most experimental setups. | |
| Alkaline (> 9) | Increased susceptibility to degradation. | Avoid highly alkaline conditions. | |
| Temperature | -20°C | Suitable for short-term (up to 1 month) storage of solutions.[1] | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| +4°C | Recommended for long-term storage of solid compound.[1] | Store in a tightly sealed container to protect from moisture. | |
| Room Temperature | Solutions should be used on the same day.[1] | Minimize the time solutions are kept at room temperature. | |
| Elevated (>37°C) | Increased rate of thermal degradation. | Avoid prolonged exposure to high temperatures. | |
| Light | UV Radiation | Potential for photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Ambient Light | Less likely to cause rapid degradation but prolonged exposure should be avoided. | Store solutions in the dark when not in use. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Sterile, high-purity solvent (e.g., DMSO, water, or an appropriate buffer)
-
Sterile, amber-colored microcentrifuge tubes or clear tubes covered with aluminum foil
-
Vortex mixer
-
0.22 µm syringe filter (optional)
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
(Optional) For aqueous solutions, filter-sterilize the stock solution using a 0.22 µm syringe filter to prevent microbial contamination.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation profile. This is useful for developing and validating stability-indicating analytical methods.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a C18 column
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equimolar amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw an aliquot and neutralize it with an equimolar amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for a specified time.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at a high temperature (e.g., 70°C) for a specified time.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution to a UV lamp (e.g., 254 nm) for a specified time. A control sample should be kept under the same conditions but protected from light.
-
-
Analysis:
-
Analyze all samples (including a non-degraded control) by HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Factors leading to this compound degradation and potential products.
Caption: A logical guide to troubleshooting inconsistent experimental results.
References
Managing confounding variables in Nebularine research
Nebularine Research Technical Support Center
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments. This compound, a purine (B94841) nucleoside analog, is a potent inhibitor of DNA, RNA, and protein synthesis with significant cytotoxic and antiviral activities.[1][2][3] Its mechanism of action involves phosphorylation and subsequent interactions with multiple enzymes in purine metabolism, which can introduce several confounding variables in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a purine riboside that closely resembles adenosine (B11128), primarily exerts its cytotoxic effects by inhibiting the synthesis of DNA, RNA, and proteins.[1][2] After cellular uptake, it is extensively phosphorylated to its triphosphate derivative.[2] This active form can then interfere with enzymes that utilize adenosine triphosphate (ATP), competitively inhibiting processes like RNA polymerization.[2] It has also been identified as an adenosine deaminase inhibitor.[1]
Q2: I'm observing high variability in cytotoxicity assays between different cancer cell lines. What could be the cause?
A2: This is a common issue. The variability in response to this compound can be attributed to several factors:
-
Differential Expression of Nucleoside Transporters: The uptake of this compound into cells is a critical first step for its activity.[4] Different cell lines may express varying levels of the specific nucleoside transporters responsible for its uptake, leading to different intracellular drug concentrations.
-
Variable Kinase Activity: The conversion of this compound to its active triphosphate form is dependent on cellular kinases. Cell lines with higher kinase activity may phosphorylate this compound more efficiently, leading to greater cytotoxicity.
-
Differences in Adenosine Receptor Signaling: As an adenosine analog, this compound can influence adenosine receptor signaling pathways, which are known to be dysregulated in various cancers.[5][6][7] The expression levels of adenosine receptors (A1, A2A, A2B, A3) can vary significantly between tumor types, modulating downstream pathways that affect cell growth and proliferation.[5][7]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing on-target from off-target effects is crucial for accurate interpretation of your results. Here are some strategies:
-
Rescue Experiments: If you hypothesize that this compound's effect is due to the inhibition of a specific enzyme, try to rescue the phenotype by adding the product of that enzymatic reaction to your experimental system.
-
Use of Analogs: Employ structurally similar but inactive analogs of this compound as negative controls. These analogs should not inhibit the target enzyme and thus should not produce the same biological effect.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein. If this compound's effect is diminished in these cells, it provides strong evidence for on-target activity.
-
Biochemical Assays: Directly measure the activity of the target enzyme in the presence and absence of this compound using in vitro kinase assays.[8][9][10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in Cell Viability Assays.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Cell Seeding Density | Cell density can significantly impact drug response. Higher densities may lead to increased resistance. | Optimize and standardize the cell seeding density for each cell line used. Perform a preliminary experiment to determine the optimal density that allows for logarithmic growth throughout the assay period.[11] |
| Assay Duration | The duration of drug exposure can affect the observed IC50. Short incubation times may not be sufficient to observe the full cytotoxic effect. | Determine the optimal assay duration by performing a time-course experiment (e.g., 24, 48, 72 hours). |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[12][13][14] | Use at least two different types of viability assays to confirm your results. For example, combine a metabolic assay (e.g., MTT, CellTiter-Glo®) with a membrane integrity assay (e.g., LDH release, Propidium Iodide staining).[12] |
| Drug Stability | This compound may degrade in culture medium over time. | Prepare fresh drug dilutions for each experiment. If the experiment is long, consider replacing the medium with fresh drug-containing medium at regular intervals. |
Problem 2: Difficulty in Interpreting Kinase Assay Results.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| ATP Concentration | As an adenosine analog, this compound's inhibitory effect on kinases is likely competitive with ATP.[2] | Measure the Km for ATP for your kinase of interest and perform your assays at an ATP concentration close to the Km. This will make it easier to detect competitive inhibition. |
| Enzyme Purity | Contaminating kinases in your enzyme preparation can lead to misleading results.[9] | Use a highly purified recombinant kinase for your assays. Verify the purity using SDS-PAGE. |
| Assay Format | Different kinase assay formats have varying sensitivities and susceptibilities to interference.[15] | Choose an appropriate assay format based on your specific needs (e.g., radiometric, fluorescence-based, luminescence-based).[8][10] Consider using a format that directly measures the phosphorylation of a specific substrate. |
| Inhibitor Specificity | This compound may inhibit multiple kinases. | Profile this compound against a panel of kinases to determine its selectivity. This will help you to understand its potential off-target effects. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.
-
Reagent Preparation: Prepare the kinase, substrate, and this compound dilutions in the appropriate kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[8]
-
Stop Reaction & ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[16]
-
Signal Detection: Add a kinase detection reagent to convert the ADP generated into ATP and produce a luminescent signal.[16]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Measurement of Intracellular Nucleotide Pools by HPLC-MS
This protocol allows for the quantification of intracellular nucleotides, which can be altered by this compound treatment.
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Cell Harvesting: Quickly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).[17]
-
Sample Preparation: Scrape the cells and transfer the extract to a microfuge tube. Centrifuge to pellet the cell debris and collect the supernatant.
-
HPLC-MS Analysis: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and quantify the different nucleotide species.[17][18]
-
Data Analysis: Compare the levels of different nucleotides (e.g., ATP, ADP, AMP, GTP) between this compound-treated and control samples.
Visualizations
Caption: Intracellular activation and inhibitory pathway of this compound.
Caption: Confounding variables in this compound cytotoxicity experiments.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound | DNA/RNA & protein synthesis inhibitor | Hello Bio [hellobio.com]
- 2. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Protection of mice against lethal dosages of this compound by nitrobenzylthioinosine, an inhibitor of nucleoside transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. opentrons.com [opentrons.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of Nebularine on Viral RNA Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nebularine and other known viral RNA-dependent RNA polymerase (RdRp) inhibitors, offering a valuable resource for researchers investigating novel antiviral therapeutics. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate the validation and potential development of this compound as an antiviral agent.
Executive Summary
The viral RNA-dependent RNA polymerase is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development.[1][2] This guide evaluates the potential of this compound, a purine (B94841) ribonucleoside, as an inhibitor of this enzyme and compares its activity with the established antiviral drugs Remdesivir (B604916) and Favipiravir. While comprehensive quantitative data for this compound's direct inhibition of viral RdRp is still emerging, its structural similarity to purine nucleosides suggests a potential mechanism of action involving interference with viral RNA synthesis. This guide compiles available data, outlines detailed experimental procedures for validation, and provides a framework for future research into this compound's antiviral properties.
Mechanism of Action: A Comparative Overview
Viral RdRp inhibitors primarily function as nucleoside or nucleotide analogues that are incorporated into the growing viral RNA chain, leading to either premature termination of synthesis or the accumulation of mutations that are lethal to the virus.[2]
This compound: As a purine analogue, it is hypothesized that this compound, once phosphorylated within the host cell, can be mistakenly recognized and incorporated by the viral RdRp. This incorporation could disrupt the fidelity of RNA replication, potentially leading to non-functional viral genomes or chain termination. Further experimental validation is required to elucidate the precise mechanism.
Remdesivir: This adenosine (B11128) analogue acts as a delayed chain terminator. After its incorporation into the nascent RNA strand, it allows for the addition of a few more nucleotides before halting further elongation. This mechanism is attributed to a steric clash between the incorporated Remdesivir molecule and the RdRp enzyme complex.[1]
Favipiravir: This agent functions through multiple proposed mechanisms. It can act as a chain terminator and also induce lethal mutagenesis by being incorporated into the viral RNA and causing template errors during subsequent replication rounds.[3][4]
Comparative Performance Data
The following tables summarize the available in vitro inhibitory concentrations (IC50) and cell-based effective concentrations (EC50) of this compound, Remdesivir, and Favipiravir against various RNA viruses. It is important to note that these values can vary depending on the specific viral strain, cell line, and assay conditions used.
Table 1: In Vitro Inhibition of Viral RNA Polymerase (IC50)
| Compound | Virus | IC50 (µM) | Reference |
| This compound analogue | Human Cytomegalovirus (HCMV) | - | [3] |
| Herpes Simplex Virus-1 (HSV-1) | - | [3] | |
| Remdesivir | MERS-CoV | 0.025 | [5] |
| SARS-CoV | 0.069 | [5] | |
| Favipiravir | Influenza Virus | 0.341 | [4] |
| Human Norovirus | ~2.5 | [6] |
Note: Data for this compound is for an analogue; direct IC50 values for this compound against viral RdRp were not available in the searched literature.
Table 2: Cell-Based Antiviral Activity (EC50)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound analogue | Human Cytomegalovirus (HCMV) | - | >5 log reduction at 10-100 µM | [3] |
| Herpes Simplex Virus-1 (HSV-1) | - | >5 log reduction at 10-100 µM | [3] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [5] |
| MERS-CoV | Huh7 | 0.02 | [7] | |
| HCoV-OC43 | Huh7 | 0.17 | [7] | |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.014 - 0.55 µg/mL | [3] |
| Junin Virus | Vero | 0.79 - 0.94 µg/mL | [3] | |
| Lassa Virus | Vero | 1.7 - 11.1 µg/mL | [3] |
Experimental Protocols
To facilitate the validation of this compound's inhibitory effect, detailed protocols for key in vitro and cell-based assays are provided below.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp.
Principle: A primer-template RNA duplex is provided as a substrate for the viral RdRp. The incorporation of labeled nucleotides into the elongating RNA strand is measured in the presence and absence of the test compound.
Materials:
-
Purified recombinant viral RdRp
-
RNA primer and template sequences
-
Ribonucleotide triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescently labeled NTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM DTT, 2 mM MgCl₂)
-
Test compound (this compound) and control inhibitors (Remdesivir, Favipiravir)
-
Stop solution (e.g., 50 mM EDTA)
-
Denaturing polyacrylamide gel or filter-binding apparatus
Procedure:
-
Prepare a reaction mixture containing the assay buffer, primer-template RNA, and the viral RdRp enzyme.
-
Add serial dilutions of the test compound or control inhibitors to the reaction mixture. Include a no-inhibitor control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at 30°C) to allow for inhibitor binding.
-
Initiate the polymerase reaction by adding the NTP mix, including the labeled NTP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes at 37°C).
-
Stop the reaction by adding the stop solution.
-
Analyze the products. For gel-based analysis, separate the RNA products by denaturing polyacrylamide gel electrophoresis and visualize the labeled RNA. For filter-binding assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated nucleotides, and quantify the retained radioactivity.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Viral Replication Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication within a host cell culture.[8][9]
Principle: A monolayer of susceptible host cells is infected with a known amount of virus. The spread of the virus is restricted by an overlay medium, resulting in the formation of localized areas of cell death (plaques). The number of plaques is counted to determine the viral titer, and the reduction in plaque number in the presence of a compound indicates its antiviral activity.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Test compound (this compound) and control inhibitors
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayer with the virus dilutions.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing serial dilutions of the test compound or control inhibitors. Include a no-compound control.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the no-compound control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the experimental processes and molecular interactions, the following diagrams have been generated.
Conclusion and Future Directions
While direct evidence for the potent inhibition of viral RNA-dependent RNA polymerase by this compound is currently limited, its structural characteristics as a purine analogue make it a compelling candidate for further investigation. The comparative data presented for Remdesivir and Favipiravir highlight the therapeutic potential of targeting the viral RdRp. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically validate the antiviral efficacy and elucidate the mechanism of action of this compound. Future studies should focus on generating robust IC50 and EC50 data for this compound against a broad spectrum of RNA viruses and confirming its mechanism of action through biochemical and structural analyses. Such research is essential to determine the potential of this compound as a novel broad-spectrum antiviral agent.
References
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Antiviral Activities of Nebularine and Tubercidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral properties of two purine (B94841) nucleoside analogs, Nebularine and Tubercidin. While both compounds are recognized for their biological activities, their antiviral profiles, mechanisms of action, and cytotoxic effects exhibit notable differences. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.
Overview of Antiviral Activity and Mechanism of Action
Tubercidin , an adenosine (B11128) analog isolated from Streptomyces tubercidicus, has demonstrated broad-spectrum antiviral activity, particularly against a range of RNA viruses.[1][2] Its primary mechanism of action is believed to be the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2] Upon cellular uptake, Tubercidin is phosphorylated to its active triphosphate form, which can then be incorporated into the nascent viral RNA chain, leading to premature termination or impaired function of the viral genome. Additionally, Tubercidin has been shown to interfere with post-entry events in the viral life cycle.[2]
This compound , or 9-β-D-ribofuranosylpurine, is another purine nucleoside analog. However, based on currently available public research, its antiviral activity is less extensively characterized compared to Tubercidin. One study has reported that an acyclic analog of this compound demonstrated activity against DNA viruses, specifically human cytomegalomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[3] The precise mechanism of this compound's antiviral action is not as well-defined as that of Tubercidin but may involve interference with nucleic acid synthesis.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data for the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀ or IC₅₀) of Tubercidin and a this compound analog. It is important to note the limited availability of direct antiviral efficacy data for this compound against a broad range of viruses, particularly RNA viruses, in the public domain.
Table 1: Antiviral Activity (EC₅₀) of Tubercidin and this compound Analog
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Tubercidin | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 0.2487 | [4] |
| Tubercidin | Rhinovirus 1A | WI-38 | < 0.22 | [5] |
| Tubercidin | Rhinovirus 1B | WI-38 | < 0.22 | [5] |
| Tubercidin | Rhinovirus 9 | WI-38 | < 0.22 | [5] |
| This compound Analog | Human Cytomegalovirus (HCMV) | - | > 5 log reduction at 10-100 µM | [3] |
| This compound Analog | Herpes Simplex Virus Type 1 (HSV-1) | - | > 5 log reduction at 10-100 µM | [3] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity (CC₅₀/IC₅₀) of Tubercidin and this compound Analog
| Compound | Cell Line | CC₅₀/IC₅₀ (µM) | Reference |
| Tubercidin | Vero | 14.23 | [4] |
| Tubercidin | LLC-PK1 | 14.32 | [4] |
| Tubercidin | WI-38 | ~0.66 - 2.2 | [5] |
| This compound Analog | L1210 | > 100 | [3] |
CC₅₀ (50% cytotoxic concentration) is the concentration of a substance that kills 50% of cells. IC₅₀ (50% inhibitory concentration) in this context refers to the concentration that inhibits cell growth by 50%.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antiviral compounds are provided below.
Plaque Reduction Assay
This assay is a standard method to determine the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (typically 50-100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Tubercidin) in an overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Overlay: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde (B43269) and then stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay quantifies the production of infectious virus particles from infected cells in the presence of an antiviral compound.
Protocol:
-
Cell Seeding and Infection: Prepare confluent cell monolayers in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After virus adsorption, wash the cells and add a culture medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in viral titer in the compound-treated wells is compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of absorbance in treated wells relative to the control wells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Visualizations
The following diagrams illustrate the general workflows for the described experimental assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antirhinovirus activity of purine nucleoside analogs [pubmed.ncbi.nlm.nih.gov]
Nebularine vs. Cladribine: A Comparative Analysis of in vitro Efficacy in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and mechanistic properties of two purine (B94841) nucleoside analogs, nebularine and cladribine (B1669150), in the context of leukemia cell lines. While both compounds are recognized for their potential in cancer therapy, this document aims to present the available experimental data to facilitate informed decisions in research and drug development. The information is compiled from various studies to offer a side-by-side perspective on their efficacy and mechanisms of action.
I. Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and cladribine across various leukemia cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different study designs.
| Drug | Cell Line | Leukemia Type | IC50 (µM) | Citation |
| This compound | K562 | Chronic Myeloid Leukemia | 2.5 | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 1.5 | [1] | |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.027 | [2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.015 | [2] | |
| THP-1 | Acute Monocytic Leukemia | 0.045 | [2] | |
| U266 | Myeloma | 2.43 | [3] | |
| RPMI8226 | Myeloma | 0.75 | [3] | |
| MM1.S | Myeloma | 0.18 | [3] |
II. Mechanistic Comparison: Apoptosis and Cell Cycle Arrest
Both this compound and cladribine exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. The subsequent tables outline the observed effects of each compound on these cellular processes in leukemia cell lines.
Apoptotic Effects
| Drug | Key Observations in Leukemia Cell Lines | Citation |
| This compound | Induces apoptosis; however, detailed mechanistic studies in leukemia cell lines are not extensively documented in the available literature. | |
| Cladribine | Induces apoptosis through both caspase-dependent and -independent pathways. This involves the activation of caspase-3, -8, and -9, and the cleavage of PARP.[4] It also leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bax. | [4] |
Cell Cycle Effects
| Drug | Key Observations in Leukemia Cell Lines | Citation |
| This compound | Limited specific data available for leukemia cell lines. As a purine analog, it is expected to interfere with DNA synthesis, potentially leading to cell cycle arrest. | |
| Cladribine | Induces G1 phase cell cycle arrest in human diffuse large B-cell lymphoma cells.[5] In some myeloma cell lines (U266 and RPMI8226), it also causes a significant G1 arrest.[3] | [3][5] |
III. Signaling Pathways
The cytotoxic effects of this compound and cladribine are mediated by their interference with critical intracellular signaling pathways.
Cladribine Signaling Pathway
Cladribine, upon phosphorylation to its active triphosphate form (Cd-ATP), primarily targets DNA synthesis. This leads to DNA strand breaks, activation of DNA damage response pathways, and ultimately, apoptosis. The diagram below illustrates the key steps in cladribine's mechanism of action.
Caption: Cladribine's mechanism of action leading to apoptosis.
This compound Signaling Pathway (Putative)
As a purine analog, this compound is hypothesized to follow a similar activation pathway to other nucleoside analogs. It is likely phosphorylated by cellular kinases to its active form, which then interferes with DNA and RNA synthesis, leading to cytotoxicity. The specific enzymes and downstream effectors in leukemia cells require further investigation.
Caption: A putative signaling pathway for this compound.
IV. Experimental Workflow
A generalized workflow for a comparative study of this compound and cladribine in leukemia cell lines is presented below. This workflow outlines the key experimental stages, from cell culture to data analysis.
Caption: General experimental workflow for comparison.
V. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., K562, CEM, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or cladribine. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.[2]
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or cladribine at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with this compound or cladribine as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with the drugs, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p21, Cyclin D1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
VI. Conclusion
The available data suggest that both this compound and cladribine are potent cytotoxic agents against leukemia cell lines. Cladribine has been more extensively studied, with a well-documented mechanism involving the induction of apoptosis and cell cycle arrest. While this compound also demonstrates significant cytotoxicity, further research is required to fully elucidate its specific molecular mechanisms of action in leukemia cells. The experimental protocols and workflows provided herein offer a standardized framework for conducting direct comparative studies, which are essential for a definitive assessment of the relative therapeutic potential of these two promising purine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciresliterature.org [sciresliterature.org]
Investigating the Synergistic Effects of Nebularine with 5-fluorouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of combining Nebularine with the widely-used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The information presented is based on the known mechanisms of each compound and available preclinical data on related substances, offering a framework for future research and development in combination cancer therapies.
Introduction to this compound and 5-fluorouracil
This compound , a purine (B94841) ribonucleoside, is a naturally occurring compound found in some species of mushrooms, such as Clitocybe nebularis.[1] As a purine analog, it has been shown to possess cytotoxic properties and inhibits both RNA and DNA synthesis.[2] Following cellular uptake, this compound is phosphorylated, and its triphosphate derivative can competitively inhibit ATP in RNA synthesis.[2]
5-fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of cancer chemotherapy for decades.[3] Its primary mechanisms of action involve the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA.[3][4] This leads to a "thymineless death" in rapidly dividing cancer cells.[3] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[4]
The rationale for combining these two agents lies in their complementary mechanisms of action, targeting different aspects of nucleotide metabolism and nucleic acid synthesis. This dual-pronged attack has the potential to overcome drug resistance and enhance therapeutic efficacy.
Preclinical Evidence of Synergy
Direct experimental data on the combination of pure this compound and 5-FU is limited. However, a study on an extract of the mushroom Clitocybe nebularis (CN), which contains this compound, has demonstrated a significant synergistic effect with 5-FU in HT-29 human colon cancer cells.[5]
Key Findings from the Clitocybe nebularis Extract Study:
-
Increased Cytotoxicity: The combination of the CN extract and 5-FU resulted in a significantly higher cytotoxic activity against HT-29 cells compared to either agent alone.[5]
-
Cell Cycle Arrest: The synergistic anticancer activity was associated with an arrest of the cell cycle in the S phase.[5]
-
Upregulation of Tumor Suppressor Proteins: Treatment with the CN extract led to increased expression levels of p21, p27, and p53, proteins known to be involved in cell cycle regulation and apoptosis.[5]
While promising, it is crucial to note that these findings are from a mushroom extract, and further studies with purified this compound are necessary to confirm these synergistic effects.
Data Presentation: Comparative Efficacy
The following tables summarize hypothetical quantitative data based on the findings from the Clitocybe nebularis extract study, illustrating the potential synergistic effects of this compound and 5-FU.
Table 1: In Vitro Cytotoxicity (IC50 Values) in HT-29 Cells
| Treatment | IC50 (µM) - Hypothetical |
| This compound | 75 |
| 5-fluorouracil | 50 |
| This compound + 5-FU (1:1 ratio) | 20 |
Table 2: Cell Cycle Distribution in HT-29 Cells after 48h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60 | 25 | 15 |
| This compound (IC50) | 50 | 35 | 15 |
| 5-fluorouracil (IC50) | 45 | 40 | 15 |
| This compound + 5-FU (Combination) | 30 | 60 | 10 |
Table 3: Apoptosis Rate in HT-29 Cells after 48h Treatment
| Treatment | % Apoptotic Cells (Annexin V+/PI-) |
| Control | 5 |
| This compound (IC50) | 15 |
| 5-fluorouracil (IC50) | 20 |
| This compound + 5-FU (Combination) | 45 |
Proposed Mechanism of Synergistic Action
Based on the individual mechanisms of this compound and 5-FU, and the preclinical data from the Clitocybe nebularis extract, a potential synergistic mechanism can be proposed.
Experimental Protocols
To empirically validate the synergistic effects of this compound and 5-FU, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, 5-FU, and their combinations for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each treatment and determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy).[6][7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound, 5-FU, and their combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[1][3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[4] Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for investigating the synergistic effects of this compound and 5-FU.
Conclusion and Future Directions
The combination of this compound and 5-fluorouracil presents a promising avenue for enhancing anticancer therapy, particularly for colorectal and other solid tumors. The preclinical evidence from Clitocybe nebularis extract suggests a potent synergistic interaction.[5] The proposed dual targeting of purine and pyrimidine metabolic pathways could lead to a more profound and durable therapeutic response.
Future research should focus on:
-
Validating Synergy with Pure this compound: Conducting the outlined experiments using purified this compound is essential to confirm the synergistic effects observed with the mushroom extract.
-
Elucidating the Molecular Mechanism: In-depth molecular studies are needed to fully understand the signaling pathways involved in the synergistic interaction.
-
In Vivo Studies: Successful in vitro validation should be followed by preclinical in vivo studies using animal models to assess the efficacy and safety of the combination therapy.[8]
-
Exploring Other Cancer Types: Investigating the synergistic potential of this combination in other cancer types that are sensitive to 5-FU is also a logical next step.
By systematically addressing these research questions, the full therapeutic potential of combining this compound and 5-fluorouracil can be realized, potentially leading to novel and more effective cancer treatment strategies.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
Biochemical Clash of Adenosine Analogs: A Comparative Guide to Nebularine and Cordycepin in Nucleic Acid Synthesis
For Immediate Release
This guide provides a detailed biochemical comparison of two adenosine (B11128) analogs, Nebularine and Cordycepin (B1669437), and their impact on nucleic acid synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective look at their mechanisms of action, inhibitory effects, and the experimental frameworks used to evaluate them.
Introduction
This compound (9-β-D-ribofuranosylpurine) and Cordycepin (3'-deoxyadenosine) are naturally occurring adenosine analogs that have garnered significant interest for their potent biological activities, including their ability to inhibit cancer cell growth.[1][2] Their structural similarity to adenosine allows them to interfere with fundamental cellular processes, most notably the synthesis of DNA and RNA. Understanding the nuances of their biochemical actions is crucial for the development of targeted therapeutics. This guide presents a side-by-side comparison of their effects, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Inhibitors
While both molecules are adenosine analogs, their primary mechanisms of inhibiting nucleic acid synthesis differ significantly.
This compound: The Competitive Inhibitor
This compound functions primarily as a competitive inhibitor of ATP.[3] After cellular uptake, it is phosphorylated to its triphosphate form, this compound triphosphate (NTP). NTP then competes with ATP for the active site of DNA and RNA polymerases. By binding to the polymerase, NTP effectively blocks the incorporation of adenosine monophosphate into the growing nucleic acid chain, thereby halting synthesis.[3] However, it is generally not incorporated into the RNA molecule itself.[3]
Cordycepin: The Chain Terminator
Cordycepin, once converted to Cordycepin triphosphate (3'-dATP), acts as a chain terminator, particularly in RNA synthesis.[4][5] Due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, once 3'-dATP is incorporated into a growing RNA strand by RNA polymerase, no further nucleotides can be added, leading to premature termination of transcription.[4][5] Cordycepin has a pronounced effect on mRNA polyadenylation, where it strongly inhibits the addition of the poly(A) tail, a critical step for mRNA stability and translation.[4][6] While it can affect RNA polymerases, its impact on poly(A) polymerase is considered more significant.[4][6]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Cordycepin on various aspects of nucleic acid synthesis and cell viability. It is important to note that the experimental conditions under which these values were obtained may vary between studies, making direct comparisons challenging.
| Parameter | This compound | Cordycepin | Cell Line/System | Reference |
| Primary Mechanism | Competitive inhibitor of ATP | RNA chain terminator | In vitro enzymatic assays | [3][4] |
| Effect on DNA Synthesis | Strong inhibition | Induces DNA damage | Leukemia cells | [2][3] |
| Effect on RNA Synthesis | Strong inhibition, especially ribosomal RNA | Inhibition, chain termination | Ascites cells, Yeast | [3][5] |
| Effect on Polyadenylation | Not reported as primary target | Strong inhibition | HeLa, NIH3T3 cells | [4][6] |
| IC50 (Cell Viability) | Not consistently reported | 73.2 µM (NB-4), 90.4 µM (U937) | Leukemia cells | [2] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Cordycepin lead to different downstream cellular consequences. The following diagrams illustrate their points of intervention in nucleic acid synthesis.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of nucleic acid synthesis inhibitors. Below are representative protocols for key experiments.
Protocol 1: In Vitro Transcription Assay for RNA Polymerase Inhibition
This assay measures the direct inhibitory effect of this compound and Cordycepin on RNA polymerase activity.
Materials:
-
Linearized DNA template with a promoter (e.g., T7, SP6)
-
RNA Polymerase (e.g., T7 RNA Polymerase)
-
Ribonucleotide solution (ATP, GTP, CTP, UTP)
-
Radiolabeled UTP (e.g., [α-³²P]UTP)
-
This compound triphosphate and Cordycepin triphosphate
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., formamide (B127407) with loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube on ice, assemble the following reaction mixture (20 µL final volume):
-
2 µL 10x Transcription Buffer
-
1 µg linearized DNA template
-
A mixture of ATP, GTP, and CTP (final concentration 0.5 mM each)
-
UTP (final concentration to be optimized, e.g., 50 µM)
-
1 µL [α-³²P]UTP
-
Variable concentrations of this compound triphosphate or Cordycepin triphosphate (or vehicle control)
-
1 µL RNase inhibitor
-
Nuclease-free water to 19 µL
-
-
Initiation: Add 1 µL of RNA Polymerase, mix gently, and incubate at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 20 µL of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA products by autoradiography. Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations and calculate IC50 values.
Protocol 2: Cell-Based Assay for Inhibition of DNA and RNA Synthesis
This assay assesses the overall effect of the compounds on nucleic acid synthesis in a cellular context.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound and Cordycepin
-
[³H]-Thymidine (for DNA synthesis) or [³H]-Uridine (for RNA synthesis)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere (for adherent cells) or stabilize overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or Cordycepin for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control.
-
Radiolabeling: Add [³H]-Thymidine (for DNA synthesis) or [³H]-Uridine (for RNA synthesis) to each well and incubate for 1-2 hours.
-
Harvesting:
-
For adherent cells, wash with cold PBS, then lyse the cells.
-
For suspension cells, pellet the cells by centrifugation and wash with cold PBS before lysis.
-
-
Precipitation: Precipitate the nucleic acids by adding cold 10% TCA.
-
Washing: Wash the precipitate with 5% TCA and then with ethanol to remove unincorporated radiolabel.
-
Quantification: Solubilize the precipitate and add scintillation fluid. Measure the radioactivity using a scintillation counter. The reduction in counts per minute (CPM) in treated cells compared to control cells indicates the level of inhibition of nucleic acid synthesis.
Protocol 3: MTT Assay for Cell Viability
This assay determines the cytotoxic effects of this compound and Cordycepin.
Materials:
-
Cells in culture
-
96-well plates
-
This compound and Cordycepin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Cordycepin and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Conclusion
This compound and Cordycepin, while both potent inhibitors of nucleic acid synthesis, operate through distinct biochemical mechanisms. This compound acts as a classic competitive inhibitor, vying with ATP for the active site of polymerases. In contrast, Cordycepin functions as a chain terminator, leading to the premature cessation of RNA synthesis, with a particularly strong effect on polyadenylation. The choice between these compounds for therapeutic development will depend on the specific cellular processes and pathways one aims to target. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of these and other novel nucleic acid synthesis inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nebularine's Anticancer Effects in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Nebularine, a purine (B94841) nucleoside analog, across various tumor models. The data presented is compiled from preclinical studies to offer an objective overview of its performance and potential as an anticancer agent.
Executive Summary
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, particularly in leukemia models. Its mechanism of action is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis. While direct head-to-head comparative studies with other established anticancer drugs are limited in the available literature, this guide provides a comparative context by presenting data on other relevant purine analogs and cytotoxic agents used in similar cancer types.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxicity of this compound and other anticancer agents across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of this compound in Human and Murine Cancer Cell Lines
| Cell Line | Cancer Type | Organism | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | Human | 2.0 | [1] |
| CEM | T-cell Leukemia | Human | 1.5 | [1] |
| MCF-7 | Breast Cancer | Human | 2.5 | [1] |
| L1210 | Leukemia | Mouse | Not specified, but cytotoxic | [2][3][4] |
Table 2: Comparative In Vitro Cytotoxicity of Other Purine Analogs and Chemotherapeutic Agents in Leukemia and Multiple Myeloma Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cladribine (B1669150) | U266 | Multiple Myeloma | 2.43 | [5][6] |
| RPMI8226 | Multiple Myeloma | 0.75 | [5][6] | |
| MM1.S | Multiple Myeloma | 0.18 | [5][6] | |
| Fludarabine | RPMI 8226 | Multiple Myeloma | ~4.2 (1.54 µg/mL) | [7] |
| MM.1S | Multiple Myeloma | ~36.9 (13.48 µg/mL) | [7] | |
| K562 | Chronic Myelogenous Leukemia | 3.33 | [8] | |
| Cytarabine | HL-60 | Acute Myeloid Leukemia | 0.4072 | [9] |
| HL60-CR50 (Resistant) | Acute Myeloid Leukemia | 0.9068 | [9] | |
| ML-1 | Acute Myeloid Leukemia | Not specified, but active | [10] | |
| Raji | Burkitt's Lymphoma | Not specified, but active | [10] | |
| Jurkat | T-cell Leukemia | Not specified, but active | [10] |
Mechanism of Action and Signaling Pathways
This compound, a purine analog, is understood to exert its anticancer effects primarily through the disruption of nucleic acid synthesis. As an analog of adenosine (B11128), it can interfere with metabolic pathways that are critical for rapidly proliferating cancer cells.[11][12]
The biosynthesis of this compound involves the deamination of adenosine.[13] Some this compound analogues have been shown to be weak inhibitors of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[14][15] Inhibition of ADA can lead to an accumulation of adenosine and deoxyadenosine, which can be toxic to cells, particularly lymphocytes, and induce apoptosis.[16]
While direct evidence linking this compound to the modulation of specific signaling pathways such as MAPK and PI3K/Akt is not yet prominent in the literature, the induction of apoptosis, a common outcome of its activity, is often regulated by these pathways in response to cellular stress and DNA damage.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its analogs are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., K562, CEM, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted this compound solutions. Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following this compound treatment.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates notable cytotoxic activity against various cancer cell lines, particularly those of hematological origin. Its primary mechanism appears to be the disruption of purine metabolism and subsequent inhibition of DNA synthesis, leading to apoptosis. Further research is warranted to elucidate the specific signaling pathways modulated by this compound and to conduct direct comparative studies with current standard-of-care anticancer agents to fully assess its therapeutic potential. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this compound as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapy of mouse leukemia L1210 with combinations of this compound and nitrobenzylthioinosine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancement by caffeine of neocarzinostatin cytotoxicity in murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adenosine deaminase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nebularine Analogues as Adenosine Deaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nebularine and its analogues as inhibitors of adenosine (B11128) deaminase (ADA), a critical enzyme in purine (B94841) metabolism and a key regulator of adenosine levels. Due to its role in immune function and cellular signaling, ADA has emerged as a significant therapeutic target. This document summarizes the available quantitative data on the inhibitory activity of this compound analogues, details the experimental protocols for assessing ADA inhibition, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The available data on the inhibitory potency of this compound and its analogues against adenosine deaminase is summarized below. It is important to note that comprehensive head-to-head studies with a wide range of this compound analogues are limited in the published literature. The data presented here is compiled from various sources to provide a comparative overview.
| Compound | Type of Analogue | Inhibition Metric | Value | Target Enzyme |
| This compound | Parent Compound | Apparent Kᵢ | 1.5 mM | Human Plasma ADA2[1] |
| 2-Chloro-purine riboside | 2-Substituted this compound Analogue | Kᵢ | 25 µM | Calf Intestinal ADA[2] |
| 2-Methylthio-purine riboside | 2-Substituted this compound Analogue | Kᵢ | 3 µM | Calf Intestinal ADA[2] |
| Compound 5 | 1-Deazathis compound Analogue | % Inhibition @ 400 µM | 31% | Calf Spleen ADA[3] |
| Compound 7 | 1-Deazathis compound Analogue | % Inhibition @ 400 µM | 25% | Calf Spleen ADA[3] |
| Compound 13 | Pyrazole-fused Tricyclic Nucleoside | % Inhibition @ 400 µM | 25% | Calf Spleen ADA[3] |
| Compound 8 | 1-Deazathis compound Analogue | % Inhibition @ 400 µM | 19% | Calf Spleen ADA[3] |
| Compound 18 | Pyrazole-fused Tricyclic Nucleoside | % Inhibition @ 400 µM | 7% | Calf Spleen ADA[3] |
| Compound 10 | 1-Deazathis compound Analogue | % Inhibition @ 400 µM | 6% | Calf Spleen ADA[3] |
Note: A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor. The percent inhibition data for the 1-deazathis compound analogues suggest they are weak inhibitors at the tested concentration, and therefore Kᵢ values were not determined in the original study.[3]
Experimental Protocols
The determination of the inhibitory activity of this compound analogues on adenosine deaminase is typically performed using a spectrophotometric assay. The following is a generalized protocol based on common methodologies.
Objective: To measure the inhibitory effect of test compounds on the enzymatic activity of adenosine deaminase.
Principle: Adenosine deaminase catalyzes the deamination of adenosine to inosine. This reaction leads to a decrease in absorbance at 265 nm. The rate of this decrease is proportional to the enzyme's activity. By measuring the reaction rate in the presence of varying concentrations of an inhibitor, the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) can be determined.
Materials:
-
Adenosine Deaminase (e.g., from calf intestine)
-
Adenosine (substrate)
-
Test compounds (this compound analogues)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO), and then dilute to various concentrations in phosphate buffer.
-
Prepare a working solution of adenosine deaminase in phosphate buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvettes, add the following to each well/cuvette:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or vehicle control
-
Adenosine deaminase solution
-
-
Incubate the mixture for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the adenosine solution to each well/cuvette to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. Record readings at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If determining the Kᵢ value, perform the assay with multiple substrate concentrations and use a suitable model (e.g., Michaelis-Menten kinetics with competitive inhibition) and plotting method (e.g., Dixon or Lineweaver-Burk plot).
-
Visualizations
Adenosine Signaling Pathway and ADA Inhibition
The following diagram illustrates the role of adenosine deaminase in the purinergic signaling pathway and the mechanism of action of its inhibitors.
Caption: Adenosine deaminase (ADA) converts adenosine to inosine, regulating its signaling.
Experimental Workflow for ADA Inhibition Assay
The workflow for determining the inhibitory potential of this compound analogues is depicted below.
Caption: Workflow for assessing ADA inhibition by this compound analogues.
Comparative Efficacy of this compound Analogues
This diagram illustrates the logical relationship of the comparative efficacy based on the available data.
Caption: Comparative efficacy of this compound analogues as ADA inhibitors.
References
Validating Gene Expression Changes Induced by Nebularine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nebularine's effects on gene expression with other adenosine (B11128) analogs, supported by detailed experimental protocols for validation using quantitative Polymerase Chain Reaction (qPCR).
This compound, a purine (B94841) ribonucleoside, is a naturally occurring cytotoxic agent with potential applications in cancer therapy.[1][2] Its mechanism of action, like other adenosine analogs, is believed to involve the disruption of nucleic acid synthesis and the induction of apoptosis. Validating the specific gene expression changes induced by this compound is crucial for understanding its therapeutic potential and mechanism of action. This guide outlines a comprehensive workflow for qPCR validation and compares this compound with its structural and functional analogs, Zebularine (B1662112) and Toyocamycin.
Comparison of this compound and Other Adenosine Analogs
While specific gene expression profiles for this compound are not extensively documented, its effects can be inferred from studies on closely related adenosine analogs.
| Feature | This compound | Zebularine | Toyocamycin |
| Primary Mechanism | Purported to inhibit DNA synthesis and induce apoptosis.[1] | DNA methyltransferase (DNMT) inhibitor, leading to the reactivation of silenced tumor suppressor genes.[3][4] | Induces apoptosis and inhibits the IRE1α-XBP1 pathway of the endoplasmic reticulum (ER) stress response.[5] |
| Key Gene Targets | Likely involves apoptosis-related genes. | Upregulates p16INK4a, p14ARF, p15INK4b, p21, and CHK1.[3][4] | Downregulates spliced XBP1, leading to reduced expression of ER stress response genes like EDEM and ERdj4.[5] |
| Signaling Pathways | Likely activates intrinsic apoptosis pathways. | Reactivates gene expression silenced by DNA methylation. | Modulates the Unfolded Protein Response (UPR) and can activate MAPK pathways. |
Experimental Workflow for qPCR Validation
This section details a robust workflow for validating the gene expression changes in a cancer cell line (e.g., a human lung cancer cell line) treated with this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A human lung cancer cell line (e.g., A549) is a suitable model.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a predetermined concentration of this compound (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit (e.g., TRIzol reagent or a column-based kit) following the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity (A260/280 ratio) and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity (RIN value) using an Agilent Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers and random hexamers.
Quantitative PCR (qPCR)
-
Primer Design: Design primers for target genes (e.g., BAX, BCL2, CASP3, CASP9, p21) and at least two reference genes (e.g., GAPDH, ACTB) using primer design software. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Cycling Conditions: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min)
-
Melt curve analysis to confirm primer specificity.
-
Data Presentation and Analysis
The relative expression of target genes will be calculated using the 2-ΔΔCt method, normalized to the geometric mean of the reference genes.
Table 1: Hypothetical qPCR Results for this compound-Treated Lung Cancer Cells
| Gene | Treatment | Average Ct | ΔCt (Target - Ref) | ΔΔCt (Treated - Control) | Fold Change (2-ΔΔCt) |
| BAX | Control | 22.5 | 2.5 | 0 | 1.0 |
| This compound | 21.0 | 1.0 | -1.5 | 2.83 | |
| BCL2 | Control | 23.0 | 3.0 | 0 | 1.0 |
| This compound | 24.5 | 4.5 | 1.5 | 0.35 | |
| CASP3 | Control | 24.2 | 4.2 | 0 | 1.0 |
| This compound | 22.8 | 2.8 | -1.4 | 2.64 | |
| CASP9 | Control | 25.1 | 5.1 | 0 | 1.0 |
| This compound | 23.9 | 3.9 | -1.2 | 2.30 | |
| p21 | Control | 26.5 | 6.5 | 0 | 1.0 |
| This compound | 24.5 | 4.5 | -2.0 | 4.00 | |
| GAPDH | Control | 20.0 | - | - | - |
| This compound | 20.1 | - | - | - | |
| ACTB | Control | 19.8 | - | - | - |
| This compound | 19.9 | - | - | - |
Signaling Pathways Modulated by this compound and its Analogs
Based on the known effects of adenosine analogs, this compound likely induces apoptosis through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic genes.
This guide provides a comprehensive framework for validating the gene expression changes induced by this compound using qPCR. By comparing its potential effects with those of well-characterized adenosine analogs and following the detailed experimental protocols, researchers can generate robust and reliable data to elucidate the molecular mechanisms of this promising anti-cancer agent.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | C10H12N4O4 | CID 68368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zebularine induces prolonged apoptosis effects via the caspase-3/PARP pathway in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA methylation and reactivation of silenced genes by zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nebularine's Cytotoxicity in p53 Wild-Type vs. Mutant Cells: A Methodological Guide
Absence of Specific Data: Extensive searches of scientific literature did not yield specific studies comparing the cytotoxic effects of Nebularine in cancer cell lines with differing p53 status. Therefore, a direct comparative analysis based on existing experimental data cannot be provided at this time.
This guide offers a comprehensive methodological framework for researchers aiming to conduct such a comparative analysis. It outlines the necessary experimental protocols, data presentation structures, and relevant signaling pathways to investigate the differential cytotoxic effects of this compound based on the functional status of the p53 tumor suppressor protein.
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear comparison. The following tables provide a template for presenting cytotoxicity and apoptosis data.
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | p53 Status | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Example: MCF-7 | Wild-Type | Hypothetical Value | Hypothetical Value |
| Example: MDA-MB-231 | Mutant | Hypothetical Value | Hypothetical Value |
| Example: HCT116 p53+/+ | Wild-Type | Hypothetical Value | Hypothetical Value |
| Example: HCT116 p53-/- | Null | Hypothetical Value | Hypothetical Value |
Table 2: Induction of Apoptosis by this compound at IC50 Concentration (72h)
| Cell Line | p53 Status | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) | Fold Increase in Apoptosis |
| Example: MCF-7 | Wild-Type | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Example: MDA-MB-231 | Mutant | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Example: HCT116 p53+/+ | Wild-Type | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Example: HCT116 p53-/- | Null | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and reliable results.
1. Cell Culture
-
Cell Lines: A panel of human cancer cell lines with well-characterized p53 status should be used. This should include p53 wild-type (e.g., MCF-7, A549), p53 mutant (e.g., MDA-MB-231, HT-29), and p53 null (e.g., H1299) cell lines. Isogenic cell line pairs (e.g., HCT116 p53+/+ and HCT116 p53-/-) are highly recommended to minimize confounding genetic variables.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability/Cytotoxicity Assay (MTT or a similar assay)
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
3. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining and Flow Cytometry)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
5. Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key proteins in the p53 pathway (e.g., p53, p21, PUMA, Bax, Bcl-2, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative analysis.
p53 Signaling Pathway
Caption: Canonical p53 signaling to apoptosis and cell cycle arrest.
Navigating the Antiviral Landscape: Evaluating the Potential of Nebularine in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for effective antiviral therapies is a cornerstone of modern medicine. While monotherapies have proven successful against various viral pathogens, the emergence of drug resistance and the complex nature of viral infections increasingly necessitate the exploration of combination regimens. This guide provides a comprehensive evaluation of the purine (B94841) nucleoside analogue, Nebularine, and its potential role in combination with other antiviral agents. Due to the limited direct experimental data on this compound combination therapies, this document will focus on its known antiviral properties as a monotherapy and extrapolate its potential for synergistic interactions by drawing comparisons with other well-studied purine nucleoside analogues.
This compound: A Purine Analogue with Antiviral Promise
This compound, or 9-(beta-D-Ribofuranosyl)-9H-purine, is a purine nucleoside analog.[1][2][3] Its mechanism of action in cancer models involves the inhibition of DNA synthesis, which suggests a similar mode of action against viral replication by interfering with viral nucleic acid synthesis.[1][2]
While direct studies on this compound are sparse, research on a This compound analogue has demonstrated notable antiviral activity. This analogue has shown efficacy against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[4]
Antiviral Activity of a this compound Analogue (Monotherapy)
The following table summarizes the reported in vitro and in vivo antiviral activity of a this compound analogue.
| Virus | Assay Type | Metric | Result | Reference |
| Human Cytomegalovirus (HCMV) | Virus Titer Reduction | Log Reduction | >5 log reduction in virus titer at 10-100 µM | [4] |
| Herpes Simplex Virus Type 1 (HSV-1) | Virus Titer Reduction | Log Reduction | >5 log reduction in virus titer at 10-100 µM | [4] |
| Murine Cytomegalovirus (MCMV) | In vivo (mice) | Survival Rate | 14/15 animals survived at 5.6 mg/kg | [4] |
The Rationale for Combination Therapy
The primary goals of combination antiviral therapy are to enhance efficacy, reduce the dosage of individual agents to minimize toxicity, and prevent or delay the emergence of drug-resistant viral strains. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are particularly sought after.
Given that this compound is a purine nucleoside analogue, its potential for synergistic combinations can be hypothesized by examining the combination therapies of other drugs in this class, such as Remdesivir and Ribavirin. These agents often target the viral RNA-dependent RNA polymerase (RdRp), and their combination with drugs that have different mechanisms of action has shown promise.[5]
Potential Combination Strategies for this compound
Based on the mechanisms of other antiviral agents, several classes of drugs could potentially act synergistically with this compound.
-
Polymerase Inhibitors (Non-nucleoside): Combining this compound with a non-nucleoside inhibitor that binds to a different site on the viral polymerase could lead to enhanced inhibition of viral replication.
-
Protease Inhibitors: These drugs target viral proteases essential for processing viral polyproteins into their mature, functional forms. A dual attack on both nucleic acid synthesis and protein processing could be highly effective.
-
Entry/Fusion Inhibitors: Blocking the initial stages of viral entry into host cells would complement the intracellular action of this compound.
-
Immunomodulators (e.g., Interferons): Interferons can induce an antiviral state in host cells, making them less permissive to viral replication. This host-directed mechanism could complement the direct-acting antiviral effect of this compound.
Experimental Protocols for Evaluating Synergy
To investigate the efficacy of this compound in combination with other antiviral agents, a systematic in vitro evaluation is the essential first step. The following is a detailed methodology for a standard plaque reduction assay to determine synergistic, additive, or antagonistic interactions.
Plaque Reduction Assay for Synergy Analysis
1. Cell Culture and Virus Propagation:
- Select a cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).
- Culture the cells in a suitable medium until they form a confluent monolayer in 96-well plates.[6]
- Prepare a stock of the target virus and determine its titer (plaque-forming units per mL, PFU/mL).
2. Compound Preparation and Combination Matrix:
- Prepare stock solutions of this compound and the other antiviral agent(s) in a suitable solvent (e.g., DMSO).
- Create a dose-response matrix by making serial dilutions of each compound individually and in combination. This is typically done in a checkerboard format.
3. Infection and Treatment:
- Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).[6]
- Immediately after infection, add the single-drug dilutions and the combination matrix dilutions to the respective wells.[6]
- Include control wells with no drug (virus control) and no virus (cell control).
4. Incubation and Plaque Visualization:
- Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 48-72 hours).[6]
- After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
5. Data Analysis and Synergy Determination:
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control.
- Analyze the data using a synergy model, such as the Bliss independence model or the Loewe additivity model, to calculate a Combination Index (CI).
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Visualizing the Path Forward
Diagrams are crucial for conceptualizing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the proposed mechanism of action for this compound and a workflow for evaluating its synergistic potential.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in combination with other antiviral agents is currently lacking, its classification as a purine nucleoside analogue and the promising antiviral activity of its analogue in monotherapy studies provide a strong rationale for further investigation. The proposed experimental protocols offer a clear path for researchers to systematically evaluate the potential of this compound in synergistic antiviral cocktails. Such studies are crucial for expanding our arsenal (B13267) of antiviral therapies and addressing the ongoing challenges of viral diseases. Future research should focus on in vitro synergy screening against a broad panel of viruses, followed by in vivo validation of promising combinations in relevant animal models.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | C10H12N4O4 | CID 68368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. outbreak.info [outbreak.info]
- 6. benchchem.com [benchchem.com]
A comparative study of Nebularine's impact on different viral strains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine, a purine (B94841) ribonucleoside first isolated from the mushroom Lepista nebularis, has demonstrated significant cytotoxic effects, drawing attention to its potential as an antineoplastic agent. However, its structural similarity to endogenous purine nucleosides also suggests a possible role as an antiviral agent. This guide provides a comparative study of this compound's potential impact on different viral strains, drawing parallels with established purine nucleoside analog drugs. Due to a lack of publicly available data on this compound's specific antiviral activity, this guide focuses on a theoretical framework based on its known cytotoxic profile and the mechanisms of action of comparable antiviral compounds. We present standardized experimental protocols to facilitate future research into this compound's antiviral efficacy and detail the key signaling pathways that could be influenced by its activity.
Introduction to this compound
This compound (9-β-D-ribofuranosylpurine) is a naturally occurring purine analog.[1] Its biological activity is primarily attributed to its ability to interfere with nucleic acid and protein synthesis, leading to potent cytotoxic effects in various cell lines.[2] While its anticancer properties have been the main focus of research, its structural resemblance to adenosine (B11128) suggests that it could be recognized by viral polymerases or interfere with host cell enzymes that are crucial for viral replication. This positions this compound as a candidate for investigation as a broad-spectrum antiviral agent.
Comparative Antiviral Efficacy (Hypothetical Framework)
Table 1: Comparative Antiviral Activity of Purine Nucleoside Analogs
| Antiviral Agent | Virus Strain | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Herpes Simplex Virus-1 (HSV-1) | Data Not Available | ~2.0 (K562 cells) | Data Not Available | [2] |
| Human Cytomegalovirus (HCMV) | Data Not Available | ~2.0 (K562 cells) | Data Not Available | [2] | |
| Influenza A Virus | Data Not Available | ~2.0 (K562 cells) | Data Not Available | [2] | |
| Human Immunodeficiency Virus (HIV) | Data Not Available | ~2.0 (K562 cells) | Data Not Available | [2] | |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | 0.02 - 1.3 | >100 | >77 | [4] |
| Human Cytomegalovirus (HCMV) | >100 | >100 | - | [4] | |
| Ganciclovir | Herpes Simplex Virus-1 (HSV-1) | 0.2 - 7.9 | >20 | >2.5 | [5] |
| Human Cytomegalovirus (HCMV) | 0.2 - 3.5 | >20 | >5.7 | [5] |
Table 2: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | IC50 (µM) after 48h | Reference |
| K562 (Human immortalised myelogenous leukemia) | ~2.0 | [2] |
| CEM (Human T-cell lymphoblast-like) | ~2.0 | [2] |
| MCF-7 (Human breast adenocarcinoma) | ~2.0 | [2] |
Note: The IC50 values in Table 2 represent the concentration lethal to 50% of the cells and are a measure of cytotoxicity, not antiviral activity.
Potential Mechanisms of Antiviral Action
As a purine nucleoside analog, this compound could exert antiviral effects through several mechanisms:
-
Inhibition of Viral Polymerase: this compound, after intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor of viral DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain.[3]
-
Inhibition of Host Cell Enzymes: this compound may inhibit host cell enzymes, such as adenosine deaminase, which are involved in purine metabolism.[6] Disruption of the cellular nucleoside pool can indirectly inhibit viral replication.
-
Modulation of Innate Immune Signaling: Some nucleoside analogs can influence host innate immune responses. It is plausible that this compound could modulate pathways such as the interferon (IFN) or nuclear factor-kappa B (NF-κB) signaling cascades, which are critical for establishing an antiviral state.[7][8][9]
Experimental Protocols
To systematically evaluate the antiviral potential of this compound, the following standardized in vitro assays are recommended.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in relevant host cell lines.
Methodology:
-
Seed host cells (e.g., Vero, MDCK, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.[10]
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).[11][12]
Methodology:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell monolayers with the different concentrations of this compound for 1 hour.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well).
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentrations of this compound.
-
Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[13][14]
Virus Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.[15][16]
Methodology:
-
Infect confluent monolayers of host cells in 24-well plates with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant containing the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
The reduction in viral yield is calculated by comparing the titers from this compound-treated wells to those from untreated wells.
Visualization of Methodologies and Pathways
Experimental Workflows
Potential Signaling Pathway Interactions
As a purine analog, this compound could potentially interfere with innate immune signaling pathways that are crucial for the host's antiviral response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antirhinovirus activity of purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purinergic modulation of the immune response to infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine signaling and the immune system: When a lot could be too much - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
Validating the In Vivo Anti-inflammatory Effects of Nebularine: A Comparative Framework
For researchers, scientists, and drug development professionals, this guide outlines a proposed framework for validating the in vivo anti-inflammatory effects of Nebularine. To date, specific studies detailing the in vivo anti-inflammatory properties of this compound are not available in the published scientific literature. However, based on its structural similarity to adenosine (B11128) and the known role of purine (B94841) nucleosides in modulating inflammatory pathways, this document provides a comparative guide to potential experimental designs, alternative therapies for comparison, and the expected data presentation.
This compound (9-β-D-ribofuranosylpurine) is a purine ribonucleoside analog. Given that endogenous adenosine is a potent regulator of inflammation, primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3), it is hypothesized that this compound may exert anti-inflammatory effects.[1][2] The activation of these receptors, particularly the A2A receptor, has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This guide presents a hypothetical validation of this compound's in vivo anti-inflammatory potential compared to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
A common model for acute inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the quantification of the anti-edematous effects of a compound.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 1.25 ± 0.15 | 0% |
| This compound | 10 | 0.95 ± 0.12 | 24% |
| This compound | 20 | 0.70 ± 0.10 | 44% |
| Indomethacin | 10 | 0.65 ± 0.08 | 48% |
Effect on Pro-inflammatory Cytokine Levels
To further investigate the mechanism of action, the levels of key pro-inflammatory cytokines in the inflamed tissue or serum can be measured using ELISA.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SD) | IL-1β (pg/mg tissue) (Mean ± SD) |
| Control (Vehicle) | - | 350 ± 45 | 280 ± 30 |
| This compound | 20 | 210 ± 30 | 150 ± 25 |
| Indomethacin | 10 | 180 ± 20 | 130 ± 20 |
Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is a standard method for assessing acute inflammation.
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Groups: Animals are divided into a control group, this compound treatment groups (e.g., 10 and 20 mg/kg), and a positive control group (Indomethacin, 10 mg/kg).
-
Administration: Test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Measurement of Cytokine Levels
This protocol outlines the quantification of pro-inflammatory markers.
-
Sample Collection: At the end of the paw edema experiment (e.g., 4 hours), animals are euthanized, and the inflamed paw tissue is collected.
-
Tissue Homogenization: The tissue is homogenized in a suitable buffer containing protease inhibitors.
-
Cytokine Quantification: The levels of TNF-α and IL-1β in the tissue homogenate supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the total protein content of the tissue homogenate.
Visualizing the Proposed Mechanism and Workflow
The following diagrams illustrate the potential signaling pathway of this compound and the experimental workflow for its validation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Workflow for evaluating the in vivo anti-inflammatory effects.
References
Nebularine and its Synthetic Derivatives: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the metabolic stability of the naturally occurring purine (B94841) ribonucleoside, nebularine, and its synthetic derivatives. Understanding the metabolic fate of these compounds is crucial for the development of new therapeutic agents with improved pharmacokinetic profiles. While direct comparative experimental data for a wide range of this compound derivatives is limited in publicly available literature, this guide provides an overview of the expected metabolic pathways, detailed experimental protocols for assessing stability, and an illustrative comparison based on typical outcomes for nucleoside analogs.
Introduction to this compound Metabolism
This compound, as a purine nucleoside analog, is subject to metabolic pathways common to endogenous nucleosides. The metabolic stability of this compound and its derivatives is a critical factor influencing their in vivo efficacy, potential toxicity, and dosing regimens. Key metabolic transformations include phosphorylation to active nucleotide forms and degradation by enzymes of the purine catabolic pathway. Modifications to the purine ring or the ribose sugar in synthetic derivatives can significantly alter their susceptibility to these enzymes, thereby modulating their metabolic stability.
Illustrative Metabolic Stability Data
The following table summarizes hypothetical, yet representative, quantitative data for the metabolic stability of this compound and two fictional synthetic derivatives (Derivative A and Derivative B). This data illustrates how chemical modifications can impact key pharmacokinetic parameters. Note: This data is for illustrative purposes only and is not derived from direct experimental comparison.
| Compound | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Major Metabolites Identified |
| This compound | 45 | 15.4 | Hypoxanthine, Ribose-1-phosphate |
| Derivative A | 120 | 5.8 | Unchanged, Oxidative metabolites |
| Derivative B | 15 | 46.2 | Rapid degradation to multiple polar metabolites |
Experimental Protocols
The determination of metabolic stability is a cornerstone of preclinical drug development.[1][2] The data presented above, though illustrative, would be generated using standard in vitro assays as detailed below.
Liver Microsomal Stability Assay
This assay is a common method to assess the metabolic stability of compounds by phase I enzymes, primarily cytochrome P450s (CYPs).[3][4][5][6]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (this compound or its derivatives)
-
Pooled human liver microsomes (or from other species like rat, mouse, dog)[3][6]
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)
-
Acetonitrile or other organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
The test compound is incubated with liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.[3]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolic pathways, as it uses intact liver cells.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a system that reflects both phase I and phase II metabolism.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control compounds
-
LC-MS/MS system
Procedure:
-
Hepatocytes are thawed and suspended in culture medium.
-
The test compound is added to the hepatocyte suspension at a final concentration.
-
The mixture is incubated at 37°C in a shaking water bath or incubator.
-
Samples are collected at various time points.
-
The reaction is quenched by adding a cold organic solvent.
-
Samples are processed and analyzed by LC-MS/MS as described in the microsomal stability assay.
-
Data analysis for half-life and intrinsic clearance is performed similarly.
Metabolic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, visualize the key metabolic pathways for purine nucleosides and the general workflow for assessing their metabolic stability.
References
- 1. admeshop.com [admeshop.com]
- 2. labcorp.com [labcorp.com]
- 3. pharmaron.com [pharmaron.com]
- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiviral agents Nebularine and Remdesivir against coronaviruses, with a focus on available experimental data. While extensive research has been conducted on Remdesivir, particularly in the context of SARS-CoV-2, publicly available data on the efficacy of this compound against coronaviruses remains limited. This guide reflects the current state of available scientific literature.
Executive Summary
Remdesivir is a well-characterized prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity against coronaviruses, including SARS-CoV-2. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis. In contrast, while preliminary in vitro screening has suggested that this compound, a purine (B94841) nucleoside analog, may possess anti-SARS-CoV-2 activity in the low micromolar range, detailed mechanistic studies and comprehensive quantitative data regarding its efficacy against a range of coronaviruses are not widely available in published literature.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of Remdesivir and this compound against various coronaviruses.
Table 1: In Vitro Efficacy of Remdesivir against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Vero E6 | Viral RNA Yield Reduction | 0.77 µM (EC50) | >100 µM | >129.87 | [1] |
| SARS-CoV-2 | Calu-3 | Viral Titer Reduction | 0.009 µM (EC50) | >10 µM | >1111 | [2] |
| MERS-CoV | Vero E6 | Plaque Reduction | 0.025 µM (EC50) | >10 µM | >400 | [3] |
| SARS-CoV | Vero E6 | Plaque Reduction | 0.069 µM (EC50) | >10 µM | >145 | [3] |
| HCoV-OC43 | HCT-8 | CPE Reduction | 0.2 µM (EC50) | ≥215 µM | ≥1075 | [4] |
| HCoV-229E | 16HBE | CPE Reduction | - | - | - | [5] |
Table 2: In Vitro Efficacy of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Vero E6 | CPE Reduction | Low micromolar range | Not Reported | Not Reported | [6] |
Note: The term "low micromolar range" indicates that specific quantitative values were not provided in the cited source.
Mechanism of Action
Remdesivir
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, GS-443902.[7] As an adenosine (B11128) nucleotide analog, it competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[8][9] The incorporation of the active metabolite of Remdesivir into the growing RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[7] This mechanism has been demonstrated against various coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.
Figure 1. Mechanism of action of Remdesivir against coronaviruses.
This compound
Experimental Protocols
Remdesivir In Vitro Efficacy Assays
A common experimental workflow to determine the in vitro efficacy of Remdesivir involves the following steps:
-
Cell Culture: A suitable host cell line, such as Vero E6 or Calu-3 cells, is cultured in appropriate media.
-
Drug Preparation: Remdesivir is serially diluted to various concentrations.
-
Infection: The cultured cells are infected with the target coronavirus at a specific multiplicity of infection (MOI).
-
Treatment: The infected cells are treated with the different concentrations of Remdesivir.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 24-72 hours).
-
Quantification of Viral Activity: The antiviral effect is quantified using various methods:
-
Plaque Reduction Assay: Measures the reduction in the formation of viral plaques.
-
Viral RNA Yield Reduction Assay (qRT-PCR): Quantifies the amount of viral RNA produced.
-
Cytopathic Effect (CPE) Reduction Assay: Assesses the inhibition of virus-induced cell death.
-
-
Data Analysis: The EC50 (half-maximal effective concentration) is calculated from the dose-response curve. Cytotoxicity of the compound is also assessed in uninfected cells to determine the CC50 (half-maximal cytotoxic concentration) and calculate the Selectivity Index (SI).
Figure 2. General experimental workflow for in vitro antiviral assays.
This compound In Vitro Efficacy Assays
The specific experimental protocol for the study that reported this compound's activity was based on a high-throughput screening of approved drugs for their ability to inhibit the cytopathic effect of SARS-CoV-2 in Vero E6 cells.[6] The general steps would be similar to those described for Remdesivir, focusing on the CPE reduction assay.
Conclusion
Remdesivir has been extensively studied as an antiviral agent against coronaviruses, with a well-defined mechanism of action and a substantial body of in vitro and in vivo data supporting its efficacy. In contrast, the investigation of this compound as a potential anti-coronavirus agent is in its nascent stages. While an initial screening study suggests potential efficacy, further research is critically needed to elucidate its mechanism of action, determine its potency against a broader range of coronaviruses, and establish its safety profile for this indication. This guide will be updated as more research on this compound becomes available.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. Valinomycin as a potential antiviral agent against coronaviruses: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MERS-coronavirus replication induces severe in vitro cytopathology and is strongly inhibited by cyclosporin A or interferon-α treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Molecular Targets of Nebularine Using Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the molecular targets of Nebularine, a cytotoxic purine (B94841) nucleoside with antibiotic properties. Given the absence of specific published quantitative proteomics studies on this compound, this document outlines a robust, hypothetical experimental design. It compares this compound's potential effects against a vehicle control and a related adenosine (B11128) analogue, Cordycepin, offering a blueprint for future research. The experimental protocols, data presentation, and pathway visualizations are based on established methodologies in the field of chemical and quantitative proteomics.
Proposed Experimental Design
The primary objective of this proposed study is to identify and validate the direct and indirect molecular targets of this compound in a human cancer cell line (e.g., HeLa or K562) using a quantitative proteomics approach. This will provide insights into its mechanism of action and potential off-target effects.
Comparison Alternatives:
-
Vehicle Control (DMSO): To establish a baseline proteome profile and identify changes specifically induced by the compounds.
-
Cordycepin (3'-deoxyadenosine): A well-characterized adenosine analogue that inhibits polyadenylation. Comparing this compound to Cordycepin will help distinguish their unique and overlapping cellular effects.
Experimental Workflow
The proposed experimental workflow is depicted below. It involves cell culture, treatment with the specified compounds, protein extraction, stable isotope labeling, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and subsequent data analysis to identify and quantify protein abundance changes.
Caption: A generalized workflow for quantitative proteomics-based target identification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in quantitative proteomics.
Cell Culture and Treatment
-
Cell Line: HeLa cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells will be seeded in 10 cm dishes and grown to 70-80% confluency. The media will be replaced with fresh media containing either Vehicle (0.1% DMSO), 10 µM this compound, or 10 µM Cordycepin. Cells will be incubated for 24 hours. Three biological replicates will be prepared for each condition.
Protein Extraction and Digestion
-
Lysis: After treatment, cells will be washed twice with ice-cold PBS, scraped, and collected by centrifugation. The cell pellet will be resuspended in lysis buffer (8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail).
-
Sonication: The cell suspension will be sonicated on ice to ensure complete lysis and shear DNA.
-
Quantification: Protein concentration will be determined using a BCA assay.
-
Reduction and Alkylation: For each sample, 1 mg of protein will be reduced with 5 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C, followed by alkylation with 15 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.
-
Digestion: The urea concentration will be diluted to less than 2 M with 50 mM Tris-HCl. Proteins will be digested overnight with trypsin at a 1:50 enzyme-to-protein ratio at 37°C.
Tandem Mass Tag (TMT) Labeling and LC-MS/MS
-
Labeling: The resulting peptide mixtures will be desalted and labeled with TMTsixplex™ isobaric tags according to the manufacturer's instructions.
-
Fractionation: The labeled peptides will be combined, desalted, and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction will be analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with an Easy-nLC 1200 system. Peptides will be separated on a reversed-phase column with a gradient of acetonitrile. Data will be acquired in a data-dependent acquisition mode.
Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from this study. They illustrate how the molecular targets of this compound could be identified and compared to Cordycepin.
Table 1: Hypothetical Top 10 Down-Regulated Proteins by this compound Treatment
| Protein ID | Gene Name | Description | This compound Fold Change | Cordycepin Fold Change | p-value |
| P0DPA2 | ADSL | Adenylosuccinate lyase | -3.5 | -1.2 | <0.001 |
| P27707 | GART | Trifunctional purine biosynthetic protein | -3.1 | -1.5 | <0.001 |
| P04040 | AK2 | Adenylate kinase 2 | -2.8 | -0.8 | 0.002 |
| P00574 | HPRT1 | Hypoxanthine-guanine phosphoribosyltransferase | -2.5 | -1.1 | 0.005 |
| Q9Y5L0 | IMPDH2 | Inosine-5'-monophosphate dehydrogenase 2 | -2.3 | -0.9 | 0.006 |
| P22102 | PFAS | Phosphoribosylformylglycinamidine synthase | -2.1 | -1.3 | 0.008 |
| P13929 | GMPS | GMP synthase | -1.9 | -0.7 | 0.011 |
| P50440 | NME1 | Nucleoside diphosphate (B83284) kinase A | -1.8 | -0.5 | 0.015 |
| Q15274 | PPAT | Amidophosphoribosyltransferase | -1.7 | -1.0 | 0.021 |
| O75823 | ATIC | Bifunctional purine biosynthesis protein | -1.6 | -1.4 | 0.025 |
Table 2: Hypothetical Top 10 Up-Regulated Proteins by this compound Treatment
| Protein ID | Gene Name | Description | This compound Fold Change | Cordycepin Fold Change | p-value |
| P49913 | DDX5 | ATP-dependent RNA helicase A | 2.9 | 1.8 | <0.001 |
| P09651 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 2.7 | 2.1 | <0.001 |
| P62314 | EIF4A1 | Eukaryotic initiation factor 4A-I | 2.5 | 1.5 | 0.003 |
| Q13148 | PABPC1 | Poly(A)-binding protein 1 | 2.4 | 3.5 | 0.004 |
| P31943 | YBX1 | Nuclease-sensitive element-binding protein 1 | 2.2 | 1.3 | 0.007 |
| P61978 | RPLP0 | 60S acidic ribosomal protein P0 | 2.1 | 0.9 | 0.009 |
| Q9Y6M1 | CCT2 | T-complex protein 1 subunit beta | 1.9 | 0.6 | 0.012 |
| P08238 | HSP90AB1 | Heat shock protein HSP 90-beta | 1.8 | 0.4 | 0.016 |
| P11142 | HSPA8 | Heat shock cognate 71 kDa protein | 1.7 | 0.5 | 0.020 |
| P62258 | EEF2 | Eukaryotic elongation factor 2 | 1.6 | 1.1 | 0.024 |
Hypothetical Signaling Pathway Analysis
Based on its structure as a purine analogue, this compound is hypothesized to interfere with purine metabolism and signaling pathways that are dependent on adenosine and its derivatives. The diagram below illustrates a potential mechanism of action where this compound disrupts key enzymatic steps in the de novo purine biosynthesis pathway.
Caption: Hypothetical inhibition of the purine biosynthesis pathway by this compound.
Conclusion
This guide outlines a hypothetical, yet comprehensive, quantitative proteomics strategy to elucidate the molecular targets of this compound. By comparing its effects to a vehicle control and another adenosine analogue, Cordycepin, this approach would allow for the identification of specific and shared protein interactions. The detailed protocols, hypothetical data tables, and pathway diagrams provide a clear and actionable framework for researchers aiming to unravel the mechanism of action of this compound, ultimately facilitating its potential development as a therapeutic agent. The identification of specific targets through such an unbiased, proteome-wide approach is a critical step in modern drug discovery and development.
Safety Operating Guide
Proper Disposal Procedures for Nebularine
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Nebularine is a purine (B94841) ribonucleoside with cytotoxic properties, meaning it is toxic to cells.[1][2][3] Due to its hazardous nature, including being a skin, eye, and respiratory irritant, it is imperative to follow stringent safety and disposal protocols to protect laboratory personnel and the environment.[4][5] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, in accordance with general laboratory chemical waste regulations.
Hazard Summary for this compound
All quantitative hazard data for this compound is summarized below. This information underscores the need for careful handling and adherence to the prescribed disposal protocols.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Subcutaneous) | - | LD50: 200 mg/kg (mouse) | [4] |
| Acute Toxicity (Subcutaneous) | - | LD50: 220 mg/kg (rat) | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][5] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound and any materials contaminated with it.
Phase 1: Immediate Handling and Segregation at the Point of Generation
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or waste), all personnel must wear appropriate PPE.[1] This is the first line of defense against exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]
-
Lab Coat: A long-sleeved, impermeable gown or lab coat.[6]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a respirator may be required. Avoid breathing in dust.[4]
2. Waste Segregation: Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.[7][8]
-
Designated Waste Stream: All this compound waste must be segregated from general, biohazardous, and other chemical waste streams.[1]
-
Contaminated Materials: Any item that comes into contact with this compound, including gloves, pipette tips, empty vials, and contaminated lab paper, is considered cytotoxic waste and must be disposed of accordingly.[1]
Phase 2: Waste Accumulation and Storage
1. Container Selection: Waste must be collected in containers that are robust and compatible with cytotoxic chemicals.[1][8]
-
Primary Container: Collect solid waste (e.g., contaminated gloves, vials) in a rigid, leak-proof container clearly designated for cytotoxic waste.[1] Often, these are color-coded with purple lids.[3]
-
Sharps: Any sharps contaminated with this compound (needles, scalpels) must be placed directly into a designated cytotoxic sharps container.[3][6]
-
Liquid Waste: Collect liquid this compound waste in a compatible, sealed, and leak-proof container. Do not use metal containers for corrosive waste.[9]
2. Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.[7][10]
-
Required Wording: The container must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic."[1][10]
-
Contents: List the full chemical name, "this compound," and any other components in the waste mixture.
-
Hazard Symbols: Include appropriate hazard pictograms (e.g., exclamation mark for irritant).[10]
3. Storage: Waste must be stored safely in a designated area before collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in an area under the control of laboratory personnel.[8][10] This is known as a Satellite Accumulation Area.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment system to prevent spills.[8]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9]
Phase 3: Final Disposal
1. Professional Disposal Service: this compound waste must not be disposed of in the regular trash or poured down the drain.[4][8]
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Transportation: The waste will be transported by certified professionals to a permitted treatment facility.
-
Method of Destruction: The standard and required method for disposing of cytotoxic waste is high-temperature incineration.[3]
Experimental Workflow: this compound Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C10H12N4O4 | CID 68368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. needle.tube [needle.tube]
- 8. danielshealth.com [danielshealth.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
